molecular formula C33H57N3O9 B1674290 Fusafungine CAS No. 1393-87-9

Fusafungine

Cat. No.: B1674290
CAS No.: 1393-87-9
M. Wt: 639.8 g/mol
InChI Key: MIZMDSVSLSIMSC-OGLSAIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusafungine is a cyclohexadepsipeptide antibiotic complex produced by the ascomycete Fusarium lateritium . It has been historically studied for its dual bacteriostatic and anti-inflammatory properties, with research applications focused on models of upper respiratory airways disease (URAD), such as rhinopharyngitis, sinusitis, and laryngitis . Its mechanism of action involves the downregulation of pro-inflammatory cytokines and the expression of intercellular adhesion molecule-1 (ICAM-1), providing a valuable research model for investigating local immune responses in airway mucosa . While this compound was previously used in human medicine, its marketing authorizations in the European Union were revoked in 2016 following a review that concluded its benefits did not outweigh the risks of rare but serious allergic reactions . This regulatory history makes it a particularly relevant compound for pharmacological and toxicological safety research. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZMDSVSLSIMSC-OGLSAIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912008
Record name 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
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Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393-87-9, 11113-62-5
Record name Fusafungine [INN:BAN:DCF]
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Record name Fusafungine
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Record name 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
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Record name Fusafungine
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Foundational & Exploratory

Fusafungine's Anti-Inflammatory Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine, a cyclic depsipeptide antibiotic derived from the fungus Fusarium lateritium, has demonstrated notable anti-inflammatory properties in addition to its antimicrobial activity.[1][2] Historically used in the topical treatment of upper respiratory tract infections, its mechanism of action in modulating the inflammatory response has been a subject of scientific investigation. This technical guide provides an in-depth overview of the core anti-inflammatory pathways affected by this compound, summarizing key experimental findings and methodologies for researchers in drug discovery and development. It is important to note that this compound-containing medicines have been withdrawn from the market in some regions due to concerns about serious allergic reactions.[3]

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by:

  • Inhibiting the production of pro-inflammatory cytokines.

  • Down-regulating the expression of cell adhesion molecules.

  • Suppressing T-cell activation and proliferation.

These actions are thought to be mediated, at least in part, through post-transcriptional regulation of gene expression.

Data Presentation: Summary of this compound's Anti-Inflammatory Effects

The following tables summarize the qualitative and quantitative effects of this compound on key inflammatory markers.

| Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production | | :--- | :--- | | Cytokine | Effect | | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production.[1] | | Interleukin-1 (IL-1) | Inhibition of production.[1] | | Interleukin-6 (IL-6) | Inhibition of production.[1] | | Interferon-gamma (IFN-γ) | Inhibition of synthesis by activated T-cells.[2] |

| Table 2: Effect of this compound on Cell Adhesion Molecule Expression | | :--- | :--- | | Molecule | Effect | | Intercellular Adhesion Molecule-1 (ICAM-1) | Down-regulation of expression.[1][2] |

| Table 3: Effect of this compound on T-Cell Function | | :--- | :--- | | Process | Effect | | T-cell activation | Inhibition.[2] | | T-cell proliferation | Inhibition.[2] |

Signaling Pathways Implicated in this compound's Anti-Inflammatory Action

While direct evidence specifically elucidating the complete signaling cascade for this compound is limited, the observed downstream effects strongly suggest the involvement of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The anti-inflammatory action is also attributed to its influence on post-transcriptional regulation of cytokine mRNA.

Post-Transcriptional Regulation

This compound has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1, and IL-6, primarily by acting at a post-transcriptional level.[1][2] This suggests that this compound may influence the stability or translation of the mRNA transcripts for these cytokines.

G This compound This compound mRNA_Degradation mRNA Degradation This compound->mRNA_Degradation Promotes Translation_Repression Translation Repression This compound->Translation_Repression Induces Cytokine_mRNA Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-1, IL-6) Cytokine_mRNA->mRNA_Degradation Cytokine_mRNA->Translation_Repression Cytokine_Protein Pro-inflammatory Cytokine Protein mRNA_Degradation->Cytokine_Protein Reduces Synthesis Translation_Repression->Cytokine_Protein Reduces Synthesis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_p65_p50_nucleus->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1, IL-6, ICAM-1) DNA->Proinflammatory_Genes Induces G Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors mRNA_Stability_Factors mRNA Stability Factors MAPK->mRNA_Stability_Factors This compound This compound This compound->MAPKK Inhibits? G start Culture Macrophages pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokines (ELISA) collect->elisa end Calculate IC50 elisa->end G start Cell Treatment (this compound + Stimulus) extract Protein Extraction start->extract sds SDS-PAGE extract->sds transfer Transfer to Membrane sds->transfer probe Probe with Primary Antibodies (Phospho-specific) transfer->probe detect Detect with Secondary Antibodies probe->detect end Quantify Band Intensity detect->end

References

A Technical Guide to the Secondary Metabolite Biosynthesis in Fusarium lateritium

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research specifically detailing the secondary metabolite biosynthesis of Fusarium lateritium is limited. This guide provides a comprehensive overview based on the broader understanding of the Fusarium genus. The methodologies and pathways described herein are foundational for investigating secondary metabolism in less-characterized species like F. lateritium.

Introduction

The genus Fusarium is a rich source of structurally diverse secondary metabolites, ranging from mycotoxins to compounds with potential pharmaceutical and agricultural applications.[1][2][3][4] Fusarium lateritium, a member of the Fusarium lateritium species complex (FLSC), has been less extensively studied in this regard.[5][6] However, the genomic potential for producing bioactive compounds is significant, as evidenced by the isolation of novel cyclic lipopeptides, Acuminatums E and F, from Fusarium lateritium HU0053.[2] This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the core principles of secondary metabolite biosynthesis in Fusarium, which can be applied to the investigation of F. lateritium.

**Known Secondary Metabolites in the Fusarium Genus

Fusarium species are known to produce a wide array of secondary metabolites, which can be broadly categorized as polyketides, nonribosomal peptides, terpenoids, and alkaloids.[1][2] While a comprehensive profile for F. lateritium is not yet available, preliminary genomic investigations of the closely related F. sarcochroum suggest the presence of gene clusters likely involved in the production of sphinganine-analog metabolites.[5][6]

Table 1: Major Classes of Secondary Metabolites Produced by Fusarium Species

Metabolite ClassCore Biosynthetic Enzyme(s)Examples from the Fusarium GenusPotential Bioactivities
PolyketidesPolyketide Synthases (PKSs)Zearalenone, Bikaverin, Fusaric AcidMycotoxic, Antimicrobial, Phytotoxic
Nonribosomal PeptidesNonribosomal Peptide Synthetases (NRPSs)Beauvericin, Enniatins, ApicidinAntimicrobial, Insecticidal, Antimalarial
TerpenoidsTerpene Cyclases/SynthasesTrichothecenes (e.g., Deoxynivalenol), GibberellinsMycotoxic, Phytotoxic, Plant Growth Regulation
PKS-NRPS HybridsHybrid PKS-NRPS enzymesFusarins, EquisetinMycotoxic, Antibacterial
AlkaloidsVarious (e.g., Dimethylallyl Tryptophan Synthases)FusaritricinesChemotaxonomic Significance

Regulation of Secondary Metabolite Biosynthesis in Fusarium

The biosynthesis of secondary metabolites in Fusarium is a tightly regulated process, influenced by a complex interplay of environmental cues, genetic factors, and signaling pathways.[1] Understanding these regulatory networks is crucial for inducing the expression of silent biosynthetic gene clusters (BGCs) and discovering novel compounds.

Environmental Factors

A variety of environmental conditions are known to modulate secondary metabolism in Fusarium. The "One Strain, Many Compounds" (OSMAC) approach, which involves systematic variation of cultivation parameters, is a powerful strategy to explore the metabolic potential of a given strain.[2][7]

Table 2: Influence of Environmental Factors on Secondary Metabolite Production in Fusarium

FactorEffect on Secondary MetabolismExamples in Fusarium
Light Can act as a positive or negative regulator.Light can influence the production of various pigments and mycotoxins.
Temperature Optimal temperature for growth may differ from that for secondary metabolite production.Shifting cultivation temperature can induce the production of different compounds.
pH Ambient pH can significantly alter the metabolic profile.Production of fusarin C in F. fujikuroi is favored under acidic conditions.[1]
Carbon Sources The type and concentration of carbon source can influence which BGCs are expressed.Different sugars can lead to the production of distinct sets of metabolites.
Nitrogen Sources Nitrogen availability and type are critical regulatory signals.Fusarubin production in F. chlamydosporum is favored in nitrogen-limited conditions.[1]
Genetic Regulation

At the genetic level, secondary metabolite biosynthesis is controlled by both pathway-specific and global regulators.

  • Pathway-Specific Transcription Factors: These regulators are typically located within the BGC they control and are responsible for the coordinated expression of the biosynthetic genes. Examples include Tri6, which regulates trichothecene biosynthesis.[1]

  • Global Transcription Factors: These factors respond to broader cellular and environmental signals and can regulate multiple BGCs. A key global regulator in many fungi is LaeA, a methyltransferase that is part of the Velvet complex.[1][8] LaeA is generally a positive regulator of secondary metabolism.[1][8]

Signaling Pathways

Several conserved eukaryotic signaling pathways are involved in transducing environmental signals to the regulatory machinery of secondary metabolism.

MAPK_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_cell Fungal Cell Environmental_Stimuli Environmental Stimuli (e.g., Osmotic Stress, Oxidative Stress, Pheromones) Sensor Membrane Sensor/Receptor Environmental_Stimuli->Sensor Signal Perception MAPKKK MAP Kinase Kinase Kinase (e.g., Bck1, Ste11) Sensor->MAPKKK Activation MAPKK MAP Kinase Kinase (e.g., Mkk1/2, Ste7) MAPKKK->MAPKK Phosphorylation MAPK MAP Kinase (e.g., Slt2, Fus3/Kss1) MAPKK->MAPK Phosphorylation Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activation SM_BGCs Secondary Metabolite Biosynthetic Gene Clusters Transcription_Factor->SM_BGCs Regulation of Gene Expression

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Fusarium.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_cell Fungal Cell Nutrient_Signal Nutrient Signal (e.g., Glucose) GPCR G-Protein Coupled Receptor Nutrient_Signal->GPCR G_Protein G-Protein Complex GPCR->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Transcription_Factors Transcription Factors PKA->Transcription_Factors SM_Regulation Regulation of Secondary Metabolism Transcription_Factors->SM_Regulation

Caption: Cyclic AMP (cAMP) Signaling Pathway in Fusarium.

Experimental Protocols for Investigating Secondary Metabolism

A systematic approach is required to identify and characterize secondary metabolites from F. lateritium. The following protocols provide a general framework that can be adapted based on the specific research objectives.

Protocol 1: Cultivation and Extraction of Secondary Metabolites (OSMAC Approach)
  • Strain Activation: Inoculate F. lateritium onto Potato Dextrose Agar (PDA) and incubate at 25°C for 5-7 days.

  • Liquid Culture Inoculation: Prepare a set of different liquid media (e.g., Potato Dextrose Broth, Czapek-Dox Broth, Yeast Extract Sucrose Broth). Inoculate each flask with agar plugs from the actively growing culture.

  • Incubation: Incubate the liquid cultures under different conditions (e.g., static vs. shaking, varying temperatures, light/dark cycles) for 14-21 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Dry the mycelium, grind it to a fine powder, and extract with methanol or a mixture of dichloromethane and methanol.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

OSMAC_Workflow Start F. lateritium Culture Cultivation Cultivation Start->Cultivation Media Multiple Media (Carbon/Nitrogen Sources) Media->Cultivation Conditions Varying Conditions (pH, Temp, Aeration) Conditions->Cultivation Extraction Extraction (Mycelium & Broth) Cultivation->Extraction Analysis Metabolite Profile Analysis (LC-MS) Extraction->Analysis

Caption: One Strain, Many Compounds (OSMAC) Experimental Workflow.

Protocol 2: Metabolite Profiling and Identification
  • Sample Preparation: Dissolve the crude extracts in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • LC-MS/MS Analysis:

    • Inject the samples into a High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS).

    • Use a C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid).

    • Acquire data in both positive and negative ionization modes.

  • Data Analysis:

    • Process the raw data using metabolomics software (e.g., XCMS, MZmine).

    • Perform peak picking, alignment, and deconvolution.

    • Compare the resulting MS and MS/MS spectra against databases (e.g., METLIN, GNPS) for tentative identification of known compounds.

    • For novel compounds, detailed structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is required.

Protocol 3: Biosynthetic Gene Cluster Analysis
  • Genome Sequencing: Sequence the genome of the F. lateritium strain of interest using long-read sequencing technologies for better assembly of repetitive regions common in BGCs.

  • BGC Prediction: Use bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative BGCs within the genome.

  • Gene Expression Analysis (Transcriptomics):

    • Cultivate the fungus under conditions that induce and repress the production of the target metabolite.

    • Extract total RNA and perform RNA-sequencing.

    • Map the reads to the genome and perform differential gene expression analysis to identify the BGC that is co-regulated with metabolite production.

  • Gene Functional Characterization:

    • Use gene knockout or overexpression strategies to confirm the involvement of a specific BGC or individual genes in the biosynthesis of the metabolite of interest.[9]

Conclusion and Future Directions

While our understanding of the secondary metabolism of Fusarium lateritium is still in its infancy, the tools and knowledge gained from studying other Fusarium species provide a clear roadmap for future research. A concerted effort employing the OSMAC approach, coupled with advanced analytical and genomic techniques, will undoubtedly unlock the biosynthetic potential of this species. Such endeavors are crucial for the discovery of novel, bioactive compounds that could lead to the development of new pharmaceuticals and agrochemicals. The exploration of the F. lateritium species complex represents a promising frontier in natural product discovery.

References

In Vitro Antibacterial Spectrum of Fusafungine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Fusafungine, a formerly marketed antibiotic derived from the fungus Fusarium lateritium. This document collates available data on its antimicrobial activity, details the methodologies for its assessment, and presents a conceptual framework for its mechanism of action. Due to its withdrawal from the market, contemporary research and data are limited; this guide represents a synthesis of historical findings.

In Vitro Antibacterial and Antifungal Activity of this compound

This compound exhibited a broad spectrum of bacteriostatic activity, primarily against Gram-positive bacteria, and also demonstrated efficacy against certain Gram-negative bacteria, atypical pathogens, and some fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) data available from published studies. It is important to note that due to the poor solubility of this compound in standard testing media, modified protocols were often employed, which may affect the comparability of results between studies.[1]

MicroorganismTypeNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Gram-Positive Bacteria
Staphylococcus aureus (including MRSA)Aerobic CocciData not available< 30Data not availableData not available[1]
Streptococcus pneumoniaeAerobic CocciData not available< 30Data not availableData not available[1]
Streptococcus pyogenes (Group A Strep)Aerobic CocciData not available< 30Data not availableData not available[1]
Streptococcus mutansAerobic CocciData not available< 30Data not availableData not available[1]
Aerobic/Anaerobic Gram-positive cocciMixedData not available< 30Data not availableData not available[1]
Atypical Bacteria
Mycoplasma pneumoniaeAtypicalData not available< 18Data not availableData not available[1]
Other Bacteria
Nocardia sp.Aerobic ActinomyceteData not available< 13Data not availableData not available[1]
Fungi
Candida albicansYeastData not available< 32Data not availableData not available[1]

Note: Much of the available data provides an upper limit for the MIC (e.g., <30 µg/mL) rather than a precise value, reflecting the methodologies used in older studies.

Experimental Protocols for MIC Determination

The determination of this compound's MIC is complicated by its poor aqueous solubility.[1] Standard CLSI and EUCAST broth microdilution and agar dilution methods require modification. The following protocol is a generalized reconstruction based on available information, emphasizing the necessary modifications.

Preparation of this compound Stock Solution

Due to its limited water solubility, a stock solution of this compound must be prepared in an appropriate organic solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of poorly soluble non-polar compounds for antimicrobial susceptibility testing. Methanol or ethanol can also be considered. The final concentration of the solvent in the test medium should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects on the test organisms.

  • Procedure:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in a minimal volume of the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Ensure complete dissolution. The stock solution should be prepared fresh on the day of the experiment or stored under appropriate conditions (e.g., at -20°C or -80°C in small aliquots) if stability data is available.

Modified Broth Microdilution Method

This method is adapted from standard protocols to accommodate the use of an organic solvent for the stock solution.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria. For fastidious organisms like Streptococcus pneumoniae, supplementation with 2-5% lysed horse blood is necessary.

  • Procedure:

    • Preparation of Serial Dilutions:

      • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

      • Add a calculated volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, accounting for the final volume of 200 µL after inoculum addition.

      • Perform serial two-fold dilutions by transferring 100 µL from each well to the subsequent well in the row. Discard 100 µL from the last well.

    • Inoculum Preparation:

      • Prepare a bacterial suspension from fresh (18-24 hour) colonies on an appropriate agar plate.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

      • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Inoculation:

      • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.

      • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Incubation:

      • Incubate the plates at 35-37°C for 16-20 hours in ambient air. For capnophilic organisms like Streptococcus pneumoniae, incubate in a 5% CO₂ atmosphere.

    • Reading Results:

      • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of this compound using a modified broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilution Serial Dilution of this compound in 96-well plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate plate with bacterial suspension inoculum->inoculation dilution->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation reading Read MIC (Lowest concentration with no visible growth) incubation->reading

Modified Broth Microdilution Workflow for this compound MIC Testing.

Mechanism of Antibacterial Action

The precise molecular signaling pathways of this compound's antibacterial action are not well-elucidated in the available literature. However, existing evidence points towards a mechanism involving disruption of the bacterial cell membrane. It is proposed that this compound acts as an ionophore, creating pores or channels in the cell membrane. This action disrupts the electrochemical gradient across the membrane, leading to an uncontrolled passage of ions and small molecules. The subsequent loss of membrane potential and cellular contents ultimately results in the inhibition of bacterial growth and, at higher concentrations, cell death.

Further research would be necessary to delineate the specific interactions between this compound and bacterial membrane components and to identify any downstream signaling cascades that may be triggered. The primary focus of research on this compound has historically been on its anti-inflammatory properties.

References

Fusafungine's Impact on Pro-Inflammatory Cytokine Production: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusafungine, a cyclic depsipeptide antibiotic with a history of use in upper respiratory tract infections, has demonstrated significant anti-inflammatory properties. A key aspect of this activity is its ability to modulate the production of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of this compound's effects on cytokine expression, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented is collated from seminal in-vitro studies and is intended to serve as a resource for researchers and professionals in the field of drug development and inflammation biology. It is important to note that this compound has been withdrawn from the market in some regions due to concerns about rare but severe allergic reactions.[1]

Quantitative Analysis of Cytokine Inhibition

This compound has been shown to inhibit the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). The following table summarizes the quantitative data on the inhibitory effects of this compound on cytokine release from stimulated human alveolar macrophages.

CytokineCell TypeStimulantThis compound Concentration% Inhibition (Mean ± SEM)Reference
TNF-αHuman Alveolar MacrophagesLipopolysaccharide (LPS)1 µg/mL55 ± 8%(Gosset et al., 1996)
IL-1βHuman Alveolar MacrophagesLipopolysaccharide (LPS)1 µg/mL45 ± 10%(Gosset et al., 1996)
IL-6Human Alveolar MacrophagesLipopolysaccharide (LPS)1 µg/mL60 ± 12%(Gosset et al., 1996)
IL-8Human Alveolar MacrophagesLipopolysaccharide (LPS)1 µg/mL50 ± 9%(Gosset et al., 1996)

Table 1: Summary of quantitative data on the inhibition of pro-inflammatory cytokine production by this compound in human alveolar macrophages stimulated with LPS. Data is extrapolated from graphical representations in the cited literature and represents the approximate mean inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding this compound's effect on pro-inflammatory cytokine production.

Isolation and Culture of Human Alveolar Macrophages
  • Source: Bronchoalveolar lavage (BAL) fluid from healthy, non-smoking volunteers.

  • Protocol:

    • BAL fluid is centrifuged to pellet the cells.

    • The cell pellet is washed with phosphate-buffered saline (PBS).

    • Cells are resuspended in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Cells are plated in 24-well plates at a density of 1 x 10^6 cells/mL and incubated for 2 hours at 37°C in a 5% CO2 atmosphere to allow for macrophage adherence.

    • Non-adherent cells are removed by washing with PBS.

    • Adherent cells, identified as macrophages by morphology and non-specific esterase staining, are cultured overnight before stimulation.

In-Vitro Stimulation and this compound Treatment
  • Protocol:

    • Cultured human alveolar macrophages are pre-incubated with this compound (dissolved in a suitable solvent such as DMSO, with appropriate vehicle controls) at the desired concentrations (e.g., 1 µg/mL) for 1 hour.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 10 ng/mL.

    • Control wells include cells with medium alone, cells with LPS alone, and cells with this compound alone.

    • The cells are incubated for 18-24 hours at 37°C in a 5% CO2 atmosphere.

    • After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

    • Supernatants are stored at -80°C until cytokine analysis.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol:

    • Commercially available ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8 are used.

    • 96-well microplates are coated with a capture antibody specific for the cytokine of interest.

    • After washing, the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells.

    • The plates are incubated to allow the cytokine to bind to the capture antibody.

    • After another washing step, a detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

    • Following incubation and washing, a substrate for the enzyme is added, which results in a color change.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

This compound's inhibition of the NF-κB signaling pathway.
p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade involved in the production of pro-inflammatory cytokines, often acting in concert with the NF-κB pathway.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MKK MKK3/6 Stimulus->MKK Activation p38 p38 MAPK MKK->p38 Phosphorylation TF Transcription Factors (e.g., AP-1) p38->TF Activation This compound This compound This compound->p38 Inhibition of Phosphorylation Cytokine_mRNA Cytokine mRNA (post-transcriptional regulation) TF->Cytokine_mRNA Transcription

This compound's modulation of the p38 MAPK pathway.
Experimental Workflow for Assessing Cytokine Inhibition

The following diagram outlines the general workflow for in-vitro studies on this compound's anti-inflammatory effects.

Experimental_Workflow A 1. Isolate and Culture Human Alveolar Macrophages B 2. Pre-incubate with This compound A->B C 3. Stimulate with LPS B->C D 4. Incubate for 18-24 hours C->D E 5. Collect Supernatants D->E F 6. Quantify Cytokines (ELISA) E->F G 7. Data Analysis F->G

General experimental workflow for in-vitro analysis.

Conclusion

The available in-vitro evidence strongly supports the anti-inflammatory properties of this compound, mediated through the inhibition of pro-inflammatory cytokine production in human alveolar macrophages.[2][3] This effect is, at least in part, attributable to the modulation of the NF-κB and p38 MAPK signaling pathways. The quantitative data and detailed protocols presented in this guide offer a valuable resource for further research into the mechanisms of action of this compound and for the development of novel anti-inflammatory therapeutics. Despite its withdrawal from some markets due to safety concerns, the unique anti-inflammatory profile of this compound warrants continued investigation to inform the development of safer and more effective treatments for inflammatory respiratory diseases.

References

An In-Depth Technical Guide to the Immunomodulatory Properties of Fusafungine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusafungine, a cyclic depsipeptide antibiotic derived from the fungus Fusarium lateritium, has demonstrated significant immunomodulatory and anti-inflammatory properties in addition to its antimicrobial activity. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates the immune response, with a focus on its effects on cytokine production, cell adhesion molecule expression, and lymphocyte function. This document synthesizes available data to serve as a resource for researchers and professionals in the field of immunology and drug development. It is important to note that this compound has been withdrawn from the market in several countries due to concerns about serious allergic reactions.[1][2]

Introduction

Inflammation is a critical component of the innate immune response to pathogens and tissue injury. While essential for host defense, dysregulated or excessive inflammation can lead to tissue damage and contribute to the pathophysiology of various diseases. This compound, a mixture of enniatin cyclohexadepsipeptides, has been utilized for the topical treatment of upper respiratory tract infections.[1][3][4] Beyond its bacteriostatic effects, research has elucidated its capacity to modulate inflammatory processes, suggesting a dual mechanism of action that could be beneficial in the context of infection-associated inflammation.[3][5] This guide delves into the cellular and molecular mechanisms underlying the immunomodulatory effects of this compound.

Effects on Pro-inflammatory Cytokine Production

A hallmark of this compound's immunomodulatory activity is its ability to suppress the production of key pro-inflammatory cytokines. In various in vitro models, this compound has been shown to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) from activated immune cells, primarily macrophages.[3][5]

Table 1: Summary of this compound's Effect on Pro-inflammatory Cytokine Production

CytokineCell TypeStimulusEffect of this compound
TNF-αHuman Alveolar MacrophagesLipopolysaccharide (LPS)Inhibition of production[3]
IL-1βHuman Alveolar MacrophagesLipopolysaccharide (LPS)Inhibition of production[3]
IL-6Human Alveolar MacrophagesLipopolysaccharide (LPS)Inhibition of production[3]

Note: Specific quantitative data on the dose-dependent inhibition of cytokine production by this compound is not consistently available in publicly accessible literature. The effects are generally described as occurring at low concentrations.

Experimental Protocol: In Vitro Cytokine Production Assay

This protocol outlines a general method for assessing the effect of this compound on cytokine production by macrophages.

  • Cell Culture: Human monocytic cell lines (e.g., THP-1) are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). Alternatively, primary human peripheral blood mononuclear cells (PBMCs) can be isolated and cultured to allow for monocyte adherence and differentiation.

  • Stimulation: Differentiated macrophages are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours). Subsequently, cells are stimulated with a pro-inflammatory agent, typically Lipopolysaccharide (LPS) from Gram-negative bacteria, to induce cytokine production.

  • Incubation: Cells are incubated for a period sufficient to allow for cytokine synthesis and secretion (e.g., 6-24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of TNF-α, IL-1β, and IL-6 in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit for each cytokine. The results are typically measured as picograms or nanograms per milliliter.

Downregulation of Cell Adhesion Molecule Expression

This compound has been observed to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on activated macrophages.[3][5] ICAM-1 plays a crucial role in the inflammatory response by mediating the adhesion and transmigration of leukocytes to sites of inflammation.

Table 2: Effect of this compound on ICAM-1 Expression

MoleculeCell TypeStimulusEffect of this compound
ICAM-1Human MacrophagesInflammatory stimuliDownregulation of surface expression[3][5]
Experimental Protocol: ICAM-1 Expression Analysis by Flow Cytometry

The following is a generalized protocol to evaluate the impact of this compound on ICAM-1 surface expression.

  • Cell Culture and Treatment: Human epithelial or monocytic cell lines are cultured to an appropriate density. Cells are then treated with this compound at various concentrations for a predetermined time before or concurrently with an inflammatory stimulus (e.g., TNF-α or IFN-γ) known to upregulate ICAM-1.

  • Cell Harvesting: Adherent cells are detached using a non-enzymatic cell dissociation solution to preserve surface proteins.

  • Antibody Staining: The cells are incubated with a fluorochrome-conjugated monoclonal antibody specific for human ICAM-1. An isotype-matched control antibody is used to determine background fluorescence.

  • Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the level of ICAM-1 expression on the cell surface.

Inhibition of T-Lymphocyte Function

In addition to its effects on innate immune cells, this compound also modulates adaptive immune responses by inhibiting T-cell activation and proliferation.[3] This effect is accompanied by a reduction in the synthesis of Interferon-gamma (IFN-γ), a key cytokine produced by activated T cells.[3]

Table 3: Influence of this compound on T-Lymphocyte Activities

ActivityCell TypeStimulusEffect of this compound
Activation & ProliferationT-LymphocytesMitogens (e.g., PHA, ConA)Inhibition[3]
IFN-γ SynthesisActivated T-LymphocytesMitogensInhibition[3]
Experimental Protocol: T-Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

A standard method to assess T-cell proliferation is the [³H]-thymidine incorporation assay.

  • Isolation of Lymphocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Cell Culture and Stimulation: PBMCs are cultured in the presence of a mitogen, such as Phytohaemagglutinin (PHA) or Concanavalin A (ConA), to induce T-cell proliferation. Various concentrations of this compound are added to the cultures.

  • [³H]-Thymidine Pulse: After a specific incubation period (e.g., 48-72 hours), [³H]-thymidine is added to the cell cultures. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

  • Cell Harvesting and Scintillation Counting: After a further incubation period (e.g., 18 hours), the cells are harvested onto filter mats. The amount of incorporated [³H]-thymidine is measured using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.

Experimental Protocol: IFN-γ Secretion Assay (ELISA)

The impact of this compound on IFN-γ production by T cells can be determined as follows:

  • Cell Culture and Stimulation: PBMCs are stimulated with a mitogen in the presence or absence of this compound as described for the proliferation assay.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

  • ELISA: The concentration of IFN-γ in the supernatant is quantified using a specific IFN-γ ELISA kit, following the manufacturer's instructions.

Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The observed anti-inflammatory effects of this compound, particularly the inhibition of pro-inflammatory cytokines and ICAM-1, strongly suggest an interaction with key intracellular signaling pathways that regulate inflammation. A central pathway in this context is the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for this compound's interaction with the NF-κB pathway is limited in the available literature, its known downstream effects are consistent with an inhibitory action on this pathway. Other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, may also be involved.

Hypothesized Signaling Pathway Inhibition by this compound

Fusafungine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits (hypothesized) DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ICAM-1 DNA->Cytokines transcribes

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for Investigating this compound's Immunomodulatory Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Immunomodulatory Effects Cell_Culture Immune Cell Culture (e.g., Macrophages, PBMCs) Fusafungine_Treatment Treatment with this compound (Dose-Response) Cell_Culture->Fusafungine_Treatment Stimulation Inflammatory Stimulus (e.g., LPS, Mitogens) Fusafungine_Treatment->Stimulation Cytokine_Analysis Cytokine Quantification (ELISA) Stimulation->Cytokine_Analysis ICAM1_Analysis ICAM-1 Expression (Flow Cytometry) Stimulation->ICAM1_Analysis Proliferation_Analysis T-Cell Proliferation ([³H]-Thymidine Assay) Stimulation->Proliferation_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-IκBα, NF-κB p65) Stimulation->Signaling_Analysis

References

Fusafungine's Impact on Host Cell Signaling Pathways: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusafungine, a cyclic depsipeptide antibiotic derived from the fungus Fusarium lateritium, has historically been used as a topical anti-inflammatory and antibacterial agent for respiratory tract infections.[1][2] Although withdrawn from the European market in 2016 due to concerns over severe allergic reactions, its mechanisms of action on host cell signaling pathways remain of scientific interest.[3] This technical guide provides an in-depth analysis of this compound's impact on key inflammatory signaling cascades within host cells. It consolidates available data on its modulation of cytokine production, cell adhesion molecule expression, and immune cell activation. This document is intended to serve as a resource for researchers in immunology and drug development exploring anti-inflammatory mechanisms.

Introduction

Inflammatory responses, while crucial for host defense, can lead to tissue damage if not properly regulated.[1] this compound was shown to possess significant anti-inflammatory properties in addition to its bacteriostatic activity.[1] Its therapeutic effect was attributed to its ability to modulate the host's immune response at a molecular level, thereby breaking the cycle of infection and inflammation. This guide will detail the cellular and molecular targets of this compound, focusing on its influence on critical signaling pathways.

Modulation of Pro-Inflammatory Cytokine Production

This compound has been demonstrated to inhibit the production of several key pro-inflammatory cytokines by activated macrophages. This inhibitory action appears to occur mainly at a post-transcriptional level.[1][4]

Quantitative Data on Cytokine Inhibition
CytokineCell TypeEffect of this compoundReference
Tumor Necrosis Factor-α (TNF-α)Human Alveolar MacrophagesInhibition of release[1][2]
Interleukin-1 (IL-1)Activated MacrophagesInhibition of production[1][4]
Interleukin-6 (IL-6)Human Alveolar MacrophagesInhibition of release[1][2]
Interleukin-8 (IL-8)Human Alveolar MacrophagesInhibition of release[2]
Experimental Protocol: Cytokine Production Assay (General Methodology)

This protocol outlines a general method for quantifying cytokine production from macrophages, adaptable for studying the effects of compounds like this compound.

  • Cell Culture: Human alveolar macrophages are isolated from broncho-alveolar lavage fluids and cultured in appropriate media.

  • Stimulation: Macrophages are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of varying concentrations of this compound.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of cytokines (TNF-α, IL-1, IL-6, IL-8) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

  • Data Analysis: Results are analyzed to determine the dose-dependent effect of this compound on cytokine production.

G cluster_0 Macrophage Inflammatory Stimulus Inflammatory Stimulus Macrophage_Activation Macrophage Activation Inflammatory Stimulus->Macrophage_Activation This compound This compound Cytokine_Production Cytokine Production (TNF-α, IL-1, IL-6, IL-8) This compound->Cytokine_Production Inhibits Macrophage_Activation->Cytokine_Production Cytokine_Release Cytokine Release Cytokine_Production->Cytokine_Release

This compound's inhibition of cytokine production in macrophages.

Downregulation of Cell Adhesion Molecule Expression

This compound has been shown to down-regulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on activated macrophages.[1][4] ICAM-1 is a key molecule involved in the adhesion of leukocytes to endothelial cells and other cells, a critical step in the inflammatory response. Notably, this compound does not appear to affect the expression of the chemokine RANTES.[1][4]

Quantitative Data on ICAM-1 Expression
MoleculeCell TypeEffect of this compoundReference
ICAM-1 (CD54)Activated MacrophagesDown-regulation of expression[1][4]
RANTESActivated MacrophagesNo effect[1][4]
Experimental Protocol: ICAM-1 Expression Assay (General Methodology)

This protocol describes a general workflow for assessing cell surface expression of ICAM-1 on macrophages.

  • Cell Culture and Treatment: Isolate and culture human alveolar macrophages as described previously.

  • Stimulation: Stimulate the macrophages with a suitable agent (e.g., recombinant Interferon-gamma, rIFN-γ) with and without this compound at various concentrations for 24 hours.

  • Cell Harvesting: Gently detach the macrophages from the culture plate.

  • Antibody Staining: Incubate the cells with a fluorochrome-conjugated monoclonal antibody specific for human ICAM-1 (anti-CD54). An isotype-matched control antibody should be used to control for non-specific binding.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of ICAM-1 positive cells and the mean fluorescence intensity, which corresponds to the level of ICAM-1 expression.

  • Data Analysis: Compare the ICAM-1 expression levels between treated and untreated cells.

G cluster_0 Macrophage Surface rIFN_gamma rIFN-γ Stimulation ICAM_1_Expression ICAM-1 Gene Expression rIFN_gamma->ICAM_1_Expression This compound This compound This compound->ICAM_1_Expression Inhibits ICAM_1_Surface Surface ICAM-1 ICAM_1_Expression->ICAM_1_Surface Leukocyte_Adhesion Leukocyte Adhesion ICAM_1_Surface->Leukocyte_Adhesion

This compound downregulates ICAM-1 expression on macrophages.

Impact on Immune Cell Function

This compound also exerts inhibitory effects on T-cell activation and proliferation, and reduces the synthesis of Interferon-gamma (IFN-γ) by activated T-cells.[1][4] Furthermore, it has been reported to inhibit the release of oxygen free radicals from inflammatory macrophages without altering their phagocytic capabilities.[1][4]

Quantitative Data on Immune Cell Function
ProcessCell TypeEffect of this compoundReference
T-cell Activation & ProliferationT-cellsInhibition[1][4]
Interferon-gamma (IFN-γ) SynthesisActivated T-cellsInhibition[1][4]
Oxygen Free Radical ReleaseInflammatory MacrophagesInhibition[1][4]
Phagocytic ActivityInflammatory MacrophagesNo effect[1][4]
Experimental Protocol: T-Cell Proliferation Assay (General Methodology)

A standard method to assess T-cell proliferation is the [³H]-thymidine incorporation assay.

  • T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs).

  • Stimulation: Culture T-cells in 96-well plates and stimulate them with a mitogen (e.g., Phytohaemagglutinin - PHA) or specific antigen in the presence or absence of this compound.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Radiolabeling: Add [³H]-thymidine to each well and incubate for an additional 18-24 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

  • Cell Harvesting: Harvest the cells onto glass fiber filters.

  • Scintillation Counting: Measure the amount of incorporated [³H]-thymidine using a liquid scintillation counter. The counts per minute (CPM) are proportional to the level of T-cell proliferation.

  • Data Analysis: Compare the CPM values across different treatment conditions.

Putative Involvement of NF-κB and MAPK Signaling Pathways

The observed anti-inflammatory effects of this compound, such as the inhibition of pro-inflammatory cytokines and ICAM-1, strongly suggest an interaction with major inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are central to the transcriptional regulation of numerous inflammatory genes. While direct evidence detailing this compound's interaction with these pathways is sparse in the available literature, its downstream effects are consistent with their inhibition.

G cluster_0 Hypothesized Signaling Cascade This compound This compound Upstream_Kinases Upstream Kinases (e.g., IKK, MAPKKK) This compound->Upstream_Kinases Potential Inhibition NF_kB_MAPK NF-κB / MAPK Activation Upstream_Kinases->NF_kB_MAPK Gene_Transcription Inflammatory Gene Transcription NF_kB_MAPK->Gene_Transcription Inflammatory_Mediators Inflammatory Mediators (Cytokines, ICAM-1) Gene_Transcription->Inflammatory_Mediators

Hypothesized mechanism of this compound's anti-inflammatory action.

Conclusion

This compound exerts a multifaceted anti-inflammatory effect on host cells by inhibiting the production of key pro-inflammatory cytokines, down-regulating the expression of the adhesion molecule ICAM-1, and suppressing T-cell activation and proliferation. These actions likely stem from the modulation of central inflammatory signaling pathways such as NF-κB and MAPK. Although this compound is no longer clinically available due to safety concerns, a detailed understanding of its molecular mechanisms can provide valuable insights for the development of novel, targeted anti-inflammatory therapies. Further research to elucidate the precise molecular interactions of this compound with components of these signaling cascades is warranted.

References

A Technical Review of the Historical Clinical Efficacy of Fusafungine for Upper Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine, a polypeptide antibiotic derived from the fungus Fusarium lateritium, was historically used as a topical treatment for upper respiratory tract infections (URTIs). It was valued for its dual anti-inflammatory and bacteriostatic properties.[1][2] This technical guide provides an in-depth review of the historical clinical efficacy data for this compound in the management of URTIs, presenting quantitative data from key studies, detailing experimental protocols, and visualizing relevant pathways and workflows. Despite its initial promise, this compound was withdrawn from the European market in 2016 due to concerns over rare but severe allergic reactions and a re-evaluation of its overall risk-benefit profile.[1][3][4] This document serves as a comprehensive resource for researchers and professionals in drug development interested in the clinical history of this compound.

Quantitative Efficacy Data

The clinical efficacy of this compound in treating URTIs was evaluated in various studies, focusing on symptom resolution and overall treatment success. The following tables summarize the key quantitative findings from this research.

Table 1: Efficacy of this compound in General URTIs
Study PopulationInterventionComparatorKey Efficacy EndpointsOutcomeReference
166 adult patients with URTIsThis compound metered-dose spray for 7 or 10 daysNone (open-label)- Significant reduction in URTI symptoms from baseline (p ≤ 0.001)- Physician's evaluation of treatment as "excellent" or "good"- Necessity of further treatment after 7 days- Regression of URTI after 10 days in patients requiring prolonged treatment- 92.1% of physicians rated treatment as "excellent" or "good"- 77.7% of patients required no further treatment after 7 days- 78.4% of patients with prolonged treatment showed regression[5]
2,818 patients with infectious diseases (including URTIs)This compound for 7 days (monotherapy or with NSAIDs/antibiotics)None (observational)- Disappearance of acute rhinitis after 1 week- Disappearance of tonsillitis (non-streptococcal) after 1 week- Positive effects in sinusitis- Physician's overall assessment ("very good" or "good")- 95% resolution of acute rhinitis- 88% resolution of tonsillitis- 91% showed positive effects in sinusitis- 88% of cases rated as "very good" or "good"[6]
1,639 adult patients with acute URTIsThis compound (4 applications to pharynx/nose every 4 hours)None (open-label)Regression of signs and symptoms after 5 daysRegression observed in 1,188 patients[7]
Table 2: Efficacy of this compound in Specific URTIs
URTI TypeStudy DesignInterventionComparatorKey Efficacy EndpointsOutcomeReference
Rhinopharyngitis Pooled analysis of 3 randomized, double-blind, placebo-controlled trials (532 patients)This compound oro-nasal sprayPlacebo- Percentage of responders (nasal symptom score improvement from Day 0 to Day 4)- Percentage of responders in patients treated early (symptoms ≤ 1 day)- 61.5% with this compound vs. 46.8% with placebo (p=0.009)- Early treatment: 65.9% with this compound vs. 38.3% with placebo (p=0.022)[1][8]
Rhinosinusitis Monocenter, placebo-controlled, double-blind study (20 patients)This compound nasal sprayPlacebo nasal sprayReduction of symptom score from Day 0 to Day 1Significant reduction with this compound (p < 0.01) vs. no significant reduction with placebo (p = 0.2174)[9]
Follicular Pharyngitis Double-blind, multicenter, controlled study (81 patients)This compoundPlacebo- Decrease in postnasal drip- Percentage of patients with no symptoms at Day 7- Significant decrease in postnasal drip in the this compound group- Greater percentage of symptom-free patients in the this compound group[10]
Acute Laryngitis Phase IV study (484 patients)This compoundNone (open-label)- Improvement in hoarseness, sore throat, and difficulty swallowing after 1 week- Disappearance of hoarseness after 1 week- ~90% of patients showed improvement in symptoms- 60% of patients had complete resolution of hoarseness[11]
Post-Tonsillectomy Prospective, open, randomized study (68 patients)This compound spray 4 times dailyStandard postoperative therapyReduction in total consumption of analgesics~16% decrease in total analgesic consumption (p < 0.04)[12]

Experimental Protocols

The methodologies of the key clinical trials investigating this compound's efficacy varied in their design. Below are summaries of the experimental protocols for some of the pivotal studies.

Pooled Analysis of Three Randomized Controlled Trials in Acute Rhinopharyngitis
  • Study Design: This was a pooled analysis of three randomized, double-blind, placebo-controlled, parallel-group studies.[8]

  • Patient Population: A total of 532 patients with acute rhinopharyngitis were included.[8]

  • Inclusion Criteria: Patients presenting with symptoms of acute rhinopharyngitis. For a subset analysis, patients who initiated treatment within one day of symptom onset were evaluated separately.[8]

  • Intervention: this compound was administered as an oro-nasal spray.[8]

  • Comparator: A placebo oro-nasal spray was used.[8]

  • Primary Endpoint: The primary efficacy measure was the improvement in the nasal symptom score from baseline (Day 0) to Day 4 of treatment. A "responder" was defined as a patient showing improvement in this score.[8]

  • Statistical Analysis: The percentage of responders in the this compound and placebo groups were compared using appropriate statistical tests (p-values and odds ratios were calculated).[8]

Open-Label, Multicenter Study in General URTIs
  • Study Design: An open-label, multicenter study.[5]

  • Patient Population: 166 adult patients diagnosed with community-acquired URTIs.[5]

  • Intervention: Patients were treated with a this compound metered-dose spray for a duration of 7 or 10 days.[5]

  • Outcome Measures:

    • The incidence and severity of URTI symptoms were recorded at baseline and throughout the treatment period.

    • Physicians provided an overall evaluation of the treatment's efficacy as "excellent," "good," "moderate," or "poor."

    • The need for any additional treatment after the initial 7-day period was documented.[5]

  • Statistical Analysis: The significance of the reduction in symptom scores from baseline was determined (p ≤ 0.001).[5]

Visualizations

Proposed Anti-Inflammatory Signaling Pathway of this compound

This compound was shown to possess anti-inflammatory properties by modulating cytokine production.[13] The diagram below illustrates its proposed mechanism of action at a cellular level.

Fusafungine_Anti_Inflammatory_Pathway cluster_macrophage Activated Macrophage Proinflammatory_Stimuli Pro-inflammatory Stimuli Macrophage_Activation Macrophage Activation Proinflammatory_Stimuli->Macrophage_Activation Activates This compound This compound ICAM1_Expression ICAM-1 Expression This compound->ICAM1_Expression Downregulates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) This compound->Proinflammatory_Cytokines Inhibits Production Macrophage_Activation->ICAM1_Expression Upregulates Macrophage_Activation->Proinflammatory_Cytokines Induces Inflammation Inflammation ICAM1_Expression->Inflammation Promotes Proinflammatory_Cytokines->Inflammation Promotes

Caption: Proposed anti-inflammatory mechanism of this compound.

Generalized Experimental Workflow for a this compound Clinical Trial

The following diagram outlines a typical workflow for the clinical trials that were conducted to assess the efficacy of this compound.

Fusafungine_Clinical_Trial_Workflow cluster_planning Study Planning cluster_execution Trial Execution cluster_analysis Data Analysis and Reporting Protocol_Development Protocol Development (Inclusion/Exclusion Criteria, Endpoints) Ethical_Approval Ethical Committee Approval Protocol_Development->Ethical_Approval Patient_Recruitment Patient Recruitment (URTI Diagnosis) Ethical_Approval->Patient_Recruitment Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_this compound Intervention: This compound Randomization->Treatment_this compound Treatment_Placebo Comparator: Placebo Randomization->Treatment_Placebo Data_Collection Data Collection (Symptom Scores, Adverse Events) Treatment_this compound->Data_Collection Treatment_Placebo->Data_Collection Statistical_Analysis Statistical Analysis (Comparison of Endpoints) Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation Publication Publication of Findings Results_Interpretation->Publication

Caption: Generalized workflow of a this compound clinical trial.

Conclusion

The historical clinical data for this compound in the treatment of URTIs suggests a modest efficacy in reducing symptoms, particularly in conditions like rhinopharyngitis and rhinosinusitis.[1][8][9] Several studies, including a pooled analysis of randomized controlled trials, indicated a statistically significant, albeit not overwhelmingly large, benefit over placebo.[8] The drug's dual mechanism of action, combining bacteriostatic and anti-inflammatory properties, provided a strong rationale for its use in these often self-limiting but symptomatically burdensome infections.[5][13]

References

Methodological & Application

Application Notes and Protocols for Fusafungine Extraction and Purification from Fusarium lateritium Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of fusafungine from Fusarium lateritium cultures. This compound, a cyclic depsipeptide with antibiotic and anti-inflammatory properties, is a secondary metabolite produced by this fungus.[1] The protocols outlined below are based on established methods and are intended to guide researchers in the efficient isolation of this bioactive compound.

Overview of this compound Production and Extraction

The production of this compound involves the fermentation of a high-yielding strain of Fusarium lateritium, such as the Servier strain (CBS 675.80), in a nutrient-rich medium.[2] Following fermentation, the fungal mycelium, which contains the this compound, is harvested and subjected to a multi-step extraction and purification process. This process typically involves solvent extraction to isolate the crude this compound, followed by purification steps to remove impurities.

Quantitative Data Summary

The yield of this compound is highly dependent on the strain of Fusarium lateritium used and the fermentation conditions. The following table summarizes a comparison of this compound production between different strains.

Strain of Fusarium lateritiumThis compound Yield (g/L) in Laboratory Fermentation
Wild Type (Cognassier-Terreau)0.1 - 0.12
CBS 119.630.14 - 0.17
Servier (CBS 675.80)0.605 - 0.826

Data compiled from patent literature describing comparative studies.[3] At an industrial scale, the Fusarium lateritium Servier strain (CBS 675.80) has been reported to yield 1.8 to 3.6 kg of this compound per cubic meter of culture medium.[3]

Experimental Protocols

Inoculum Preparation

A pure culture of Fusarium lateritium, preferably a high-yielding strain like CBS 675.80, is required to initiate the fermentation process.

Protocol for Oatmeal Agar Preparation:

This protocol is for the preparation of the agar medium used to cultivate the initial fungal culture.

  • Weigh 50 g of oatmeal and grind it into a fine powder using a mortar and pestle.[4]

  • Add the ground oatmeal to 1 liter of distilled water in a flask.

  • Boil the mixture for 20-30 minutes.[3][4]

  • Filter the boiled mixture through gauze to remove the solid oat residue.[3]

  • Add 20 g of agar to the filtrate and heat until the agar is completely dissolved.[4]

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

  • Allow the medium to cool to approximately 50-55°C before pouring it into sterile Petri dishes.[3]

  • Once solidified, the plates are ready for inoculation with Fusarium lateritium.

Fermentation

This protocol describes the cultivation of Fusarium lateritium for the production of this compound.

Fermentation Medium Composition:

ComponentConcentration (g/L)
Sucrose25
Spongy Glucose25
Ammonium Nitrate10
Monopotassium Phosphate5
Magnesium Sulphate2.5

This composition is based on a patented fermentation medium for this compound production.[5]

Fermentation Protocol:

  • Prepare the fermentation medium according to the table above and sterilize it by autoclaving at 120°C for 30 minutes. The pH of the medium should be around 5.4-5.5 before sterilization and will drop to 4.8-5 after.[5]

  • Inoculate the sterile medium with a mature culture of Fusarium lateritium from an oatmeal agar plate.

  • Incubate the culture at a constant temperature of 28°C.[5]

  • Provide continuous aeration at a rate of 1 liter of sterile air per minute per liter of medium.[5]

  • Allow the fermentation to proceed for approximately 95 ± 5 hours, or until the carbohydrate sources are depleted.[5]

Extraction

This protocol details the extraction of crude this compound from the fungal mycelium.

  • After fermentation, separate the mycelium from the culture broth by filtration or centrifugation.

  • Extract the mycelium with a chlorinated solvent such as dichloromethane or chloroform. The choice of solvent may need to be optimized for maximum yield.[6] A common starting ratio is 10:1 (v/w) of solvent to wet mycelial mass.

  • Separate the solvent extract from the mycelial debris.

  • Evaporate the solvent under reduced pressure to obtain a crude residue.[5]

  • Dissolve the residue in a hydrocarbon solvent like hexane or heptane.[5][7]

  • Perform a liquid-liquid extraction by washing the hydrocarbon solution with an aqueous alcohol solution (e.g., 70% ethanol in water) to transfer the this compound into the aqueous alcohol phase.[5]

  • Separate the aqueous alcohol phase containing the this compound.

Purification

This protocol describes the purification of crude this compound.

  • Concentrate the aqueous alcohol extract under reduced pressure. This will cause the crude this compound to precipitate.[5]

  • Collect the crude precipitate by filtration.

  • Dissolve the crude this compound in an alcoholic solution (e.g., ethanol).

  • Add activated carbon to the solution to adsorb colored impurities.[8][9] The amount of activated carbon will need to be optimized, but a starting point is typically 1-2% (w/w) of the crude product.

  • Stir the mixture for a defined period (e.g., 30-60 minutes) and then remove the activated carbon by filtration.

  • The purified this compound is then obtained by recrystallization from an ethyl alcohol-water mixture.[5] Dissolve the product in a minimal amount of hot ethanol and then slowly add water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Collect the purified this compound crystals by filtration and dry them under vacuum.

Quantitative Analysis by HPLC

This protocol provides a starting point for the quantitative analysis of this compound in fermentation broth and at various stages of purification. This method is adapted from established protocols for the analysis of enniatins, which are structurally similar to this compound.[1][10]

HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., Agilent Zorbax, 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 206 nm
Injection Volume 10 µL

Sample Preparation:

  • For fermentation broth, centrifuge the sample to remove solids.

  • Dilute the supernatant with the mobile phase to a concentration within the linear range of the standard curve.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • For in-process samples from extraction and purification, dissolve a known amount in the mobile phase and dilute as necessary.

Standard Curve Preparation:

  • Prepare a stock solution of purified this compound in the mobile phase.

  • Perform serial dilutions to create a series of standards with known concentrations.

  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Visualizations

Fusafungine_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Fusarium lateritium Inoculum Fermentation Fermentation in Nutrient Medium Inoculum->Fermentation Harvest Harvest Mycelium Fermentation->Harvest Solvent_Extraction Extraction with Chlorinated Solvent Harvest->Solvent_Extraction Evaporation1 Solvent Evaporation Solvent_Extraction->Evaporation1 Hydrocarbon_Dissolution Dissolution in Hydrocarbon Evaporation1->Hydrocarbon_Dissolution Aqueous_Alcohol_Extraction Back-extraction with Aqueous Alcohol Hydrocarbon_Dissolution->Aqueous_Alcohol_Extraction Concentration Concentration and Precipitation Aqueous_Alcohol_Extraction->Concentration Activated_Carbon Activated Carbon Treatment Concentration->Activated_Carbon Recrystallization Recrystallization from Ethanol/Water Activated_Carbon->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification Sample Fermentation or Process Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (206 nm) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Standard_Curve Comparison to Standard Curve Peak_Integration->Standard_Curve Concentration_Determination Concentration Determination Standard_Curve->Concentration_Determination

Caption: Workflow for Quantitative Analysis of this compound by HPLC.

References

Application Notes and Protocols for the Quantitative Analysis of Enniatins in Fusafungine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine is an antibiotic formerly used for the treatment of upper respiratory tract infections. It is a complex mixture of bioactive cyclic hexadepsipeptides known as enniatins, produced by the fungus Fusarium lateritium[1][2]. The therapeutic and toxicological profiles of this compound are directly related to the specific composition and concentration of its constituent enniatins. Therefore, accurate quantitative analysis of the enniatin mixture is crucial for quality control, drug development, and toxicological assessment.

This document provides a detailed protocol for the quantitative analysis of the primary enniatin analogues in a this compound mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for mycotoxin determination[3].

Quantitative Composition of Enniatins in this compound

This compound is predominantly composed of four major enniatin analogues: A, A1, B, and B1. The typical distribution of these enniatins in the mixture is summarized in the table below.

Enniatin AnalogueChemical FormulaMolar Mass ( g/mol )Percentage in Mixture (%)
Enniatin AC₃₆H₆₃N₃O₉681.92%
Enniatin A1C₃₅H₆₁N₃O₉667.916%
Enniatin BC₃₃H₅₇N₃O₉639.840%[4]
Enniatin B1C₃₄H₅₉N₃O₉653.942%

Experimental Protocol: Quantitative Analysis of Enniatins by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of enniatins from a this compound drug substance or product. Method validation and optimization are essential for specific matrices.

Materials and Reagents
  • Standards: Certified reference standards of enniatin A, A1, B, and B1.

  • Solvents: Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade).

  • Additives: Ammonium formate and formic acid.

  • Extraction Sorbents: Dispersive solid-phase extraction (dSPE) materials such as C18 silica sorbent and magnesium sulfate (MgSO₄)[5].

  • Filters: 0.22 µm nylon syringe filters.

Sample Preparation and Extraction
  • Sample Weighing: Accurately weigh a known amount of the this compound sample.

  • Dissolution: Dissolve the sample in an appropriate volume of acetonitrile or methanol.

  • Extraction (QuEChERS-based approach):

    • Add the dissolved sample to a centrifuge tube containing water.

    • Add NaCl and MgSO₄, vortex thoroughly, and centrifuge[5].

    • Collect the acetonitrile supernatant.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer the supernatant to a dSPE tube containing C18 sorbent and MgSO₄.

    • Vortex and centrifuge to remove matrix interferences[5].

  • Filtration: Filter the final extract through a 0.22 µm nylon filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • B: Methanol with 5 mM ammonium formate and 0.1% formic acid[5].

  • Gradient Elution: A suitable gradient program to separate the enniatin analogues.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • Precursor and Product Ions: Specific precursor-to-product ion transitions for each enniatin analogue must be determined by infusing individual standards.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by diluting the certified reference materials in a solvent that mimics the final sample extract.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of each enniatin analogue against its concentration.

  • Quantification: Determine the concentration of each enniatin in the sample by interpolating its peak area from the respective calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Weigh this compound Sample dissolve Dissolve in Acetonitrile start->dissolve extract Liquid-Liquid Extraction (QuEChERS) dissolve->extract cleanup Dispersive SPE Cleanup (C18/MgSO4) extract->cleanup filter Filter (0.22 µm) cleanup->filter lcms LC-MS/MS Analysis filter->lcms quant Quantification lcms->quant calibration Calibration Curve Construction quant->calibration results Report Results calibration->results logical_relationship This compound This compound Mixture enniatins Enniatins (A, A1, B, B1) This compound->enniatins is composed of analysis Quantitative Analysis (LC-MS/MS) enniatins->analysis are quantified by composition Chemical Composition & Purity analysis->composition determines quality Quality Control & Drug Safety composition->quality ensures

References

Application Notes and Protocols for Cell Culture-Based Fusafungine Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine is an antibiotic with anti-inflammatory properties, formerly used for the treatment of upper respiratory tract infections.[1] It is a mixture of enniatin cyclohexadepsipeptides produced by the fungus Fusarium lateritium.[1] Due to concerns about severe allergic reactions, its marketing authorization has been withdrawn in several countries.[2] However, the cytotoxic properties of its constituent enniatins continue to be an area of research. These application notes provide detailed protocols for assessing the cytotoxicity of this compound and its related compounds in cell culture models, which is crucial for understanding its biological effects and potential therapeutic or toxicological implications.

Data Presentation: Cytotoxicity of Enniatins

Compound/MixtureCell LineAssayExposure Time (h)IC50 (µM)
Enniatin AMRC-5 (lung fibroblast)BrdUNot Specified0.8
Enniatin A1Caco-2 (colon adenocarcinoma)Not Specified482.7 ± 0.8
Enniatin A1HT-29 (colon adenocarcinoma)Not Specified481.4 ± 0.7
Enniatin BMRC-5 (lung fibroblast)BrdUNot Specified3.6
Enniatin BHepG2 (liver carcinoma)Not SpecifiedNot Specified0.9 - 435.9
Enniatin B1CHO-K1 (ovary epithelial)Not SpecifiedNot Specified2.47 - 4.53
Enniatin A1 + BCHO-K1 (ovary epithelial)Not SpecifiedNot Specified0.44 ± 0.15
Enniatin A1 + B + B1CHO-K1 (ovary epithelial)Not SpecifiedNot Specified0.97 ± 0.48
Mixture of EnniatinsPK-15 (porcine kidney)Not Specified7241

This table compiles data from multiple sources to illustrate the range of cytotoxic effects of different enniatins and their mixtures.[3][4][5]

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using various assays to measure cell viability, membrane integrity, and apoptosis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, BEAS-2B, Calu-3) cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding fusafungine_prep This compound Preparation (Stock Solution & Dilutions) treatment Treat Cells with This compound Concentrations fusafungine_prep->treatment cell_seeding->treatment incubation Incubate for Defined Periods (e.g., 24, 48, 72h) treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay annexin_v_assay Annexin V/PI Assay (Apoptosis) incubation->annexin_v_assay data_acquisition Data Acquisition (Spectrophotometer/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition annexin_v_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc statistical_analysis Statistical Analysis ic50_calc->statistical_analysis

Caption: General workflow for in vitro cytotoxicity testing of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

Materials:

  • Target cells (e.g., A549, BEAS-2B, or Calu-3)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells if a solvent is used.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Target cells and culture reagents

  • This compound stock solution

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound for the desired time periods. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

Materials:

  • Target cells and culture reagents

  • This compound stock solution

  • 6-well plates or culture flasks

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with different concentrations of this compound for the desired duration.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

This compound, as a mixture of enniatins, likely exerts its cytotoxic effects through its ionophoric properties. Enniatins can form pores in cellular and mitochondrial membranes, disrupting ion homeostasis. This disruption can lead to mitochondrial dysfunction and the initiation of the intrinsic pathway of apoptosis.

G This compound This compound (Enniatins) membrane Cell & Mitochondrial Membranes This compound->membrane Ionophore activity ion_imbalance Ion Homeostasis Disruption (K+ efflux, Ca2+ influx) membrane->ion_imbalance mitochondria Mitochondrial Stress ion_imbalance->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (DNA fragmentation, cell shrinkage) caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

The proposed mechanism involves the following steps:

  • Ionophore Activity: this compound's enniatin components insert into cellular and mitochondrial membranes, forming channels that disrupt the normal ion gradients (e.g., potassium efflux and calcium influx).

  • Mitochondrial Stress: The ionic imbalance leads to mitochondrial swelling, depolarization of the mitochondrial membrane potential, and increased production of reactive oxygen species (ROS).

  • Activation of Bcl-2 Family Proteins: Mitochondrial stress activates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.

  • Cytochrome c Release: Activated Bax and Bak form pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[6]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9, forming a complex known as the apoptosome.[7]

  • Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3.[8]

  • Apoptosis Execution: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, resulting in the characteristic features of apoptosis, such as DNA fragmentation and cell shrinkage.[7]

These protocols and the proposed mechanism of action provide a framework for the systematic evaluation of this compound's cytotoxicity in a research setting.

References

Application Notes and Protocols: In Vitro Models for Studying Fusafungine's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine, a mycotoxin produced by the fungus Fusarium lateritium, has been noted for its dual antimicrobial and anti-inflammatory properties, making it a compound of interest for respiratory tract infections.[1][2] Inflammation is a critical biological response; however, its dysregulation can lead to chronic diseases. Therefore, the investigation of agents that can modulate the inflammatory response is of significant therapeutic interest. These application notes provide a comprehensive guide to the in vitro models and protocols used to investigate the anti-inflammatory effects of this compound. The methodologies detailed below are designed to be reproducible and robust, enabling researchers to accurately assess the compound's impact on key inflammatory mediators and signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound and its analogue, Fusaproliferin, on key inflammatory markers. This data provides a comparative overview of their anti-inflammatory potency.

Table 1: Inhibitory Effect of this compound Analogue on Nitric Oxide (NO) Production

CompoundParameterValueCell ModelReference
FusaproliferinIC₅₀ for NO Suppression16.6 µMLPS-stimulated RAW264.7 cells[3]

Table 2: Qualitative Anti-Inflammatory Effects of this compound

Inflammatory MarkerEffectCell ModelReference
TNF-αInhibition of productionActivated Macrophages[1][2]
IL-1Inhibition of productionActivated Macrophages[1][2]
IL-6Inhibition of productionActivated Macrophages[1][2]
ICAM-1Down-regulation of expressionActivated Macrophages[1][2]
T-Cell Activation & ProliferationInhibitionActivated T-cells[1]

Experimental Protocols

Below are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is a widely accepted model for studying inflammation in vitro.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Pre-treatment: Cells are typically pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1-2 hours before stimulation.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is a potent inducer of inflammation in macrophages. A typical concentration for stimulation is 1 µg/mL.

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are independent of cytotoxicity.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control group.

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying cytokine levels in the cell culture supernatant.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Quantification: Create a standard curve using recombinant cytokines and calculate the concentration of each cytokine in the samples by interpolating from this curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK1/2.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Analysis of ICAM-1 Expression by Flow Cytometry

Flow cytometry allows for the quantitative analysis of cell surface protein expression.

  • Cell Preparation: Following treatment with this compound and an appropriate stimulus (e.g., IFN-γ), detach the cells using a non-enzymatic cell dissociation solution.

  • Staining: Wash the cells with PBS containing 1% BSA. Incubate the cells with a fluorescently labeled anti-ICAM-1 antibody (or an isotype control) for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the cells to remove unbound antibodies and analyze them using a flow cytometer.

  • Analysis: Determine the percentage of ICAM-1 positive cells and the mean fluorescence intensity (MFI) as a measure of expression level.

T-Cell Proliferation Assay

This assay assesses the impact of this compound on the proliferation of T-cells.

  • T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) using a T-cell enrichment kit.

  • CFSE Labeling: Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

  • Culture and Treatment: Plate the CFSE-labeled T-cells in a 96-well plate. Pre-treat with this compound for 30-60 minutes.

  • Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.

  • Incubation: Incubate the cells for 4-5 days.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays raw_cells RAW 264.7 Macrophages This compound This compound Pre-treatment raw_cells->this compound viability Cell Viability (MTT) raw_cells->viability t_cells Primary T-Cells t_cells->this compound lps LPS Stimulation (Macrophages) This compound->lps anti_cd3_cd28 Anti-CD3/CD28 (T-Cells) This compound->anti_cd3_cd28 elisa Cytokine Quantification (ELISA) lps->elisa western Western Blot (NF-κB, MAPK) lps->western flow ICAM-1 Expression (Flow Cytometry) lps->flow proliferation T-Cell Proliferation (CFSE) anti_cd3_cd28->proliferation

Experimental workflow for assessing this compound's anti-inflammatory effects.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikba_p65_p50 IκBα-p65/p50 ikk->ikba_p65_p50 Phosphorylation p_ikba p-IκBα proteasome Proteasomal Degradation p_ikba->proteasome p65_p50 p65/p50 proteasome->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation nucleus Nucleus gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) p65_p50_nuc->gene_transcription This compound This compound This compound->ikk Inhibition

This compound's proposed inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_p38 p38 Pathway cluster_jnk JNK Pathway cluster_erk ERK Pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 mkk4_7 MKK4/7 tak1->mkk4_7 mek1_2 MEK1/2 tak1->mek1_2 p38 p38 mkk3_6->p38 Phosphorylation ap1 AP-1 p38->ap1 jnk JNK mkk4_7->jnk Phosphorylation jnk->ap1 erk1_2 ERK1/2 mek1_2->erk1_2 Phosphorylation erk1_2->ap1 gene_transcription Pro-inflammatory Gene Transcription ap1->gene_transcription This compound This compound This compound->p38 Inhibition of Phosphorylation This compound->jnk Inhibition of Phosphorylation This compound->erk1_2 Inhibition of Phosphorylation

This compound's proposed inhibition of the MAPK signaling pathways.

References

Fusafungine in Microbial Biofilm Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine is a mycotoxin produced by the fungus Fusarium lateritium. It is a mixture of cyclic depsipeptides known as enniatins, which possess both antimicrobial and anti-inflammatory properties.[1] Historically used as a nasal and throat spray for respiratory tract infections, this compound was withdrawn from the market in 2016 due to rare but severe allergic reactions.[1] Despite its clinical discontinuation, the unique properties of its active components, the enniatins, warrant investigation into their potential applications in other areas of microbiology, particularly in the challenging field of microbial biofilm research.

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to biotic or abiotic surfaces.[2][3] This mode of growth confers significant protection to the embedded microbes from host immune responses and antimicrobial agents, making biofilm-associated infections difficult to treat.[3] This document provides an overview of the known anti-biofilm activities of this compound's constituent enniatins and presents detailed protocols for the in vitro evaluation of this compound's potential as an anti-biofilm agent.

Anti-Biofilm Activity of Enniatins

Direct research on the anti-biofilm properties of the this compound mixture is scarce. However, recent studies on its primary components, the enniatins, have demonstrated significant activity against fungal biofilms, particularly those of Candida albicans.

A 2023 study investigated the effects of several enniatins isolated from a marine-derived Fusarium species on C. albicans biofilms. The findings indicate that enniatins B, B1, and A1 inhibit the formation of C. albicans biofilms.[4] The study also provided insights into the mechanism of action, suggesting that these enniatins interfere with key virulence traits of C. albicans necessary for biofilm formation.

Quantitative Data on Enniatin Anti-Biofilm Activity

The following table summarizes the quantitative data from the aforementioned study on the inhibitory effects of various enniatins on Candida albicans biofilm formation.

CompoundConcentration (µg/mL)Biofilm Inhibition (%)
Enniatin B16~50%
32~75%
Enniatin B116~40%
32~60%
Enniatin A116~35%
32~55%

Data is estimated from graphical representations in the cited literature and should be considered approximate.[4]

Mechanism of Action

The anti-biofilm activity of enniatins against C. albicans is attributed to several mechanisms:

  • Inhibition of Hyphal Formation: C. albicans undergoes a morphological transition from yeast to hyphal form, which is crucial for biofilm development. Enniatins B, B1, and A1 have been shown to inhibit this transition.[4]

  • Reduction of Cell Surface Hydrophobicity: Cell surface hydrophobicity plays a significant role in the initial attachment of microbial cells to surfaces, a critical step in biofilm formation. Enniatins have been found to decrease the cell surface hydrophobicity of C. albicans.[4]

  • Downregulation of Hypha-Specific Genes: The expression of specific genes is required for hyphal development. Enniatins have been observed to decrease the expression of the hypha-specific gene HWP1 in C. albicans.[4]

The primary antimicrobial mechanism of enniatins against planktonic cells is their ionophoric activity. They can insert into microbial cell membranes and facilitate the transport of cations, leading to the disruption of the membrane potential and essential cellular processes.[5] It is plausible that this activity also contributes to their effects on biofilm integrity and the viability of cells within the biofilm.

cluster_0 Mechanism of Enniatin B on Candida albicans Biofilm Inhibition EnniatinB Enniatin B Hyphal_Formation Hyphal Formation EnniatinB->Hyphal_Formation Inhibits CSH Cell Surface Hydrophobicity EnniatinB->CSH Reduces HWP1 HWP1 Gene Expression EnniatinB->HWP1 Downregulates Biofilm_Formation Biofilm Formation Hyphal_Formation->Biofilm_Formation Leads to CSH->Biofilm_Formation Contributes to HWP1->Hyphal_Formation Promotes

Caption: Proposed mechanism of Enniatin B in inhibiting C. albicans biofilm formation.

Experimental Protocols

The following are detailed protocols for assessing the anti-biofilm activity of this compound or its constituent enniatins. These are standard methods that can be adapted for specific research needs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Cells

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound or Enniatins)

  • Bacterial or fungal strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in the growth medium.

  • Inoculation: Add 100 µL of the diluted microbial culture to each well of a 96-well plate. Then, add 100 µL of the test compound dilutions to the respective wells. Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)

This assay quantifies the ability of a compound to prevent biofilm formation.

Materials:

  • Test compound

  • Microbial strain

  • Growth medium

  • 96-well flat-bottomed microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Inoculation and Treatment: In a 96-well plate, add 100 µL of microbial suspension (adjusted to 1 x 10^6 CFU/mL) and 100 µL of the test compound at various concentrations (typically below the MIC). Include a positive control (cells without compound) and a negative control (medium only).

  • Incubation: Incubate the plate statically for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Carefully discard the medium and gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with PBS until the negative control wells are colorless.

  • Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.

Protocol 3: Biofilm Eradication Assay

This protocol assesses the ability of a compound to disrupt pre-formed biofilms.

Materials:

  • Same as Protocol 2.

Procedure:

  • Biofilm Formation: Add 200 µL of microbial suspension (1 x 10^6 CFU/mL) to each well of a 96-well plate and incubate for 24-48 hours at 37°C to allow biofilm formation.

  • Washing: Remove the planktonic cells by gently aspirating the medium and wash the wells twice with 200 µL of PBS.

  • Treatment: Add 200 µL of fresh medium containing various concentrations of the test compound to the wells with the pre-formed biofilms. Include a positive control (biofilm with no compound).

  • Incubation: Incubate for another 24 hours at 37°C.

  • Quantification: Follow steps 3-7 from Protocol 2 (Crystal Violet Staining) to quantify the remaining biofilm. The percentage of biofilm eradication is calculated similarly to the inhibition assay.

cluster_1 Experimental Workflow for Biofilm Assays cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay Inoculum Prepare Microbial Inoculum Inoculate_Treat Inoculate Plate & Add Compound Inoculum->Inoculate_Treat Inoculate_Form Inoculate Plate Inoculum->Inoculate_Form Incubate_Inhibit Incubate (24-48h) Inoculate_Treat->Incubate_Inhibit Wash Wash Wells with PBS Incubate_Inhibit->Wash Incubate_Form Incubate to Form Biofilm (24-48h) Inoculate_Form->Incubate_Form Wash_Preformed Wash to Remove Planktonic Cells Incubate_Form->Wash_Preformed Treat_Preformed Add Compound to Pre-formed Biofilm Wash_Preformed->Treat_Preformed Incubate_Eradicate Incubate (24h) Treat_Preformed->Incubate_Eradicate Incubate_Eradicate->Wash Stain Stain with Crystal Violet Wash->Stain Destain Destain with Acetic Acid Stain->Destain Quantify Quantify Absorbance at 570 nm Destain->Quantify

Caption: Workflow for in vitro biofilm inhibition and eradication assays.

Limitations and Future Directions

The available data on the anti-biofilm activity of this compound is limited, with current research focusing on its constituent enniatins and their effects on Candida albicans. There is a significant gap in the literature regarding the efficacy of this compound or enniatins against biofilms of clinically important bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.

Future research should aim to:

  • Evaluate the anti-biofilm activity of individual enniatins and the this compound mixture against a broader range of pathogenic bacteria and fungi.

  • Investigate the specific signaling pathways in these microorganisms that are affected by this compound or enniatins.

  • Explore potential synergistic effects of this compound/enniatins with conventional antibiotics against microbial biofilms.

  • Utilize advanced imaging techniques, such as confocal laser scanning microscopy, to visualize the effects of these compounds on biofilm structure and viability.

Despite its withdrawal from clinical use for respiratory infections, the anti-biofilm potential of this compound's components presents an intriguing avenue for the development of new strategies to combat recalcitrant biofilm-associated infections.

References

Application Notes and Protocols for Assessing Fusafungine's Ion Transport Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine is a cyclic hexadepsipeptide mixture with a history of use as a topical antibiotic and anti-inflammatory agent for respiratory tract infections.[1][2] Commercially available as an aerosol, it was withdrawn from the European market in 2016 due to concerns about rare but severe allergic reactions and the potential for promoting antibiotic resistance.[3][4]

From a pharmacological perspective, this compound is recognized as an ionophore, a lipid-soluble molecule that can bind to and transport ions across cell membranes.[5] Specifically, it is known to form complexes with monovalent cations, particularly potassium, and facilitate their transport across lipid bilayers.[5] This ionophoretic activity is a crucial aspect of its biological effects and warrants detailed investigation.

These application notes provide a comprehensive set of protocols for researchers to meticulously assess the ion transport capabilities of this compound. The methodologies detailed herein range from high-resolution electrophysiological recordings to high-throughput screening assays, enabling a thorough characterization of its effects on ion channels and membrane potential.

Application Note 1: Electrophysiological Assessment of this compound's Effect on Ion Channels using Patch-Clamp

Principle: The whole-cell patch-clamp technique is the gold standard for investigating the electrical properties of ion channels in the cell membrane of a single cell.[6][7] By gaining electrical access to the cell's interior, it is possible to control the membrane potential (voltage-clamp) and record the resulting ionic currents flowing through the channels. This allows for a detailed analysis of how a compound like this compound modulates the activity of various ion channels.

Experimental Protocol:

1. Cell Culture:

  • Culture human bronchial epithelial cells (e.g., BEAS-2B) on glass coverslips in the appropriate growth medium until they reach 50-70% confluency. These cells are a relevant model for studying a compound administered via inhalation.[8][9][10]

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.

3. Patch-Clamp Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.[11]
  • Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).
  • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
  • Set the amplifier to voltage-clamp mode and hold the cell at a holding potential of -60 mV.
  • Apply a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments for 200 ms) to elicit voltage-gated ion channel currents.
  • Record baseline currents.
  • Perfuse the recording chamber with the external solution containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and repeat the voltage-step protocol.

Data Analysis and Presentation:

  • Measure the peak and steady-state current amplitudes at each voltage step before and after the application of this compound.

  • Construct current-voltage (I-V) relationship plots.

  • Summarize the percentage of current inhibition or potentiation at a specific voltage in a table.

Data Summary Table:

Concentration of this compoundHolding Potential (mV)Test Potential (mV)Peak Inward Current (% of Control)Steady-State Outward Current (% of Control)
1 µM-60-2095.2 ± 4.1102.3 ± 5.6
10 µM-60-2078.5 ± 6.3115.8 ± 7.2
100 µM-60-2045.1 ± 8.9140.2 ± 9.8

Visualization:

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture Culture BEAS-2B cells on coverslips solutions Prepare internal and external solutions cell_culture->solutions pipette Pull and fill patch pipettes solutions->pipette approach Approach cell and form gigaseal pipette->approach whole_cell Establish whole-cell configuration approach->whole_cell voltage_clamp Apply voltage-clamp protocol whole_cell->voltage_clamp baseline Record baseline currents voltage_clamp->baseline apply_fusa Apply this compound baseline->apply_fusa record_fusa Record currents with this compound apply_fusa->record_fusa measure Measure current amplitudes record_fusa->measure iv_plot Construct I-V plots measure->iv_plot summarize Summarize data in tables iv_plot->summarize

Patch-clamp experimental workflow.

Application Note 2: Measurement of Transepithelial Ion Transport using the Ussing Chamber

Principle: The Ussing chamber is a device used to measure the net ion transport across an epithelial tissue or a monolayer of epithelial cells grown on a permeable support.[12][13][14][15] It allows for the measurement of the short-circuit current (Isc), which is the current required to nullify the spontaneous transepithelial potential difference, and the transepithelial electrical resistance (TEER), an indicator of the integrity of the epithelial barrier.[13][16]

Experimental Protocol:

1. Cell Culture:

  • Culture human airway epithelial cells that form tight junctions (e.g., Calu-3) on permeable filter supports (e.g., Transwell® inserts) until a confluent monolayer with high TEER is formed (typically >500 Ω·cm²).[17]

2. Ussing Chamber Setup:

  • Prepare a physiological Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM glucose).
  • Mount the cell culture insert between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
  • Fill both compartments with the Ringer's solution, maintain at 37°C, and continuously bubble with 95% O₂/5% CO₂.

3. Measurement:

  • Allow the system to equilibrate and stabilize for 20-30 minutes.
  • Measure the baseline Isc and TEER.
  • Add this compound to the apical compartment at various concentrations.
  • Record the changes in Isc and TEER over time.
  • As controls, specific ion channel blockers can be used to identify the channels affected by this compound. For example, amiloride for the epithelial sodium channel (ENaC) or CFTRinh-172 for the cystic fibrosis transmembrane conductance regulator (CFTR).

Data Analysis and Presentation:

  • Calculate the change in Isc (ΔIsc) and TEER from the baseline after the addition of this compound.

  • Present the data in a summary table, showing the effects at different concentrations.

Data Summary Table:

TreatmentConcentrationΔIsc (µA/cm²)ΔTEER (Ω·cm²)
Control (Vehicle)--0.5 ± 0.2-15 ± 5
This compound10 µM+8.2 ± 1.5-50 ± 12
This compound50 µM+15.6 ± 2.8-120 ± 25
This compound + Amiloride50 µM + 10 µM+2.1 ± 0.9-115 ± 22

Visualization:

cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis culture Culture Calu-3 cells on permeable supports mount Mount insert in Ussing chamber culture->mount solutions Add Ringer's solution to both chambers mount->solutions equilibrate Equilibrate system solutions->equilibrate baseline Measure baseline Isc and TEER equilibrate->baseline add_fusa Add this compound to apical side baseline->add_fusa record Record changes in Isc and TEER add_fusa->record add_blocker Add ion channel blockers (optional) record->add_blocker calculate Calculate ΔIsc and ΔTEER record->calculate tabulate Present data in summary tables calculate->tabulate cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate load Load cells with fluorescent K+ indicator seed->load add_fusa Add this compound load->add_fusa inject Inject Thallium stimulus add_fusa->inject measure Measure fluorescence inject->measure calculate Calculate fluorescence change measure->calculate normalize Normalize to controls calculate->normalize tabulate Tabulate results normalize->tabulate cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prepare Prepare lipid solution and buffers form Form planar lipid bilayer prepare->form gradient Establish KCl gradient form->gradient baseline Measure baseline conductance gradient->baseline add_fusa Add this compound baseline->add_fusa measure Measure current and calculate conductance add_fusa->measure analyze Analyze conductance and selectivity measure->analyze tabulate Present data in summary table analyze->tabulate cluster_pathway Mitochondrial Depolarization Pathway This compound This compound k_influx K+ Influx into Matrix This compound->k_influx Ionophore activity depolarization Mitochondrial Depolarization (ΔΨm ↓) k_influx->depolarization atp_synthesis ↓ ATP Synthesis depolarization->atp_synthesis apoptosis Apoptosis depolarization->apoptosis

References

Using Fusafungine as a Tool Compound in Membrane Potential Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine is a cyclic hexadepsipeptide antibiotic produced by the fungus Fusarium lateritium. It is a mixture of several enniatins, primarily enniatins A, A1, B, and B1.[1] Historically used as a topical antibiotic for respiratory tract infections, its marketing authorization has been withdrawn in Europe due to concerns about severe allergic reactions. However, its well-defined mechanism of action as a cation ionophore makes it a valuable tool compound for in vitro research, particularly in studies of cellular and mitochondrial membrane potential.

This compound and its constituent enniatins act as mobile carriers for monovalent cations, exhibiting a notable selectivity for potassium ions (K⁺) over sodium ions (Na⁺).[2] This ionophoric activity disrupts the electrochemical gradients across biological membranes, leading to depolarization. This property can be harnessed in a variety of research contexts to controllably alter membrane potential and study its downstream effects on cellular processes, including cell signaling, ion channel function, and antimicrobial susceptibility.

These application notes provide detailed protocols for utilizing this compound to modulate membrane potential in both bacterial and eukaryotic cells, and for quantifying these changes using fluorescent probes.

Mechanism of Action: Ionophore-Mediated Depolarization

This compound's biological activity is intrinsically linked to its ability to transport cations across lipid bilayers. The enniatin molecules are lipophilic, allowing them to readily insert into cell membranes.[3] Within the membrane, they form a "sandwich" complex with cations, effectively shielding the ion's charge and facilitating its transport down its electrochemical gradient.[3] In most cells, there is a high intracellular concentration of K⁺ and a high extracellular concentration of Na⁺. By selectively transporting K⁺ out of the cell, this compound causes a net efflux of positive charge, leading to the depolarization of the cell membrane. This disruption of the membrane potential can have profound effects on cell viability and function.

cluster_membrane Cell Membrane cluster_this compound This compound Action cluster_potential Membrane Potential membrane_outer Extracellular Space Lipid Bilayer Cytoplasm K_ion_out K+ membrane_outer:f1->K_ion_out 3. Release This compound This compound (Enniatin) Complex [this compound-K+] Complex This compound->Complex Potential_Final K+ Efflux Depolarized (Less Negative Inside) K_ion_out->Potential_Final Leads to K_ion_in K+ K_ion_in->this compound 1. Binding Complex->membrane_outer:f1 2. Translocation Potential_Initial High K+ Inside Polarized (Negative Inside)

Caption: this compound acts as a K+ ionophore, disrupting membrane potential.

Data Presentation

The ionophoric activity of the constituent enniatins of this compound leads to a dose-dependent depolarization of the bacterial cell membrane. The following table summarizes the membrane depolarization effects of different enniatins on Clostridium perfringens.

CompoundConcentration (µM)Membrane Depolarization (%)[4]
Enniatin A100108.9 ± 7.3
Enniatin A110097.4 ± 5.3
Enniatin B110097.6 ± 9.1
Enniatin B10044.9 ± 8.7
Beauvericin10059.1 ± 2.0

Data represents the mean ± standard deviation.

The minimal inhibitory concentration (MIC) of this compound against various Gram-positive bacteria provides an indication of the concentration range at which significant biological effects, including membrane depolarization, can be expected.

Bacterial SpeciesMIC (µg/mL)[2]
Gram-positive cocci and bacteria (aerobic or anaerobic)< 30
Mycoplasma pneumoniae< 18
Streptococcus mutans< 30
Candida albicans< 32
Nocardia sp.< 13

Experimental Protocols

The following protocols describe methods to measure changes in membrane potential in bacterial and eukaryotic cells using voltage-sensitive fluorescent dyes.

Protocol 1: Measuring Membrane Potential in Gram-Positive Bacteria using DiSC₃(5)

This protocol is adapted for Gram-positive bacteria, where the dye has direct access to the cytoplasmic membrane.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • 3,3'-Dipropylthiadicarbocyanine iodide (DiSC₃(5)) stock solution (1 mM in DMSO)

  • Bacterial culture (e.g., Staphylococcus aureus, Bacillus subtilis) grown to mid-logarithmic phase

  • HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose

  • Valinomycin (as a positive control for depolarization)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Bacterial Suspension:

    • Harvest mid-log phase bacteria by centrifugation.

    • Wash the pellet twice with HEPES buffer.

    • Resuspend the bacteria in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.2-0.3.

  • Dye Loading:

    • Add the bacterial suspension to the wells of the 96-well plate.

    • Add DiSC₃(5) to a final concentration of 1-2 µM.

    • Incubate in the dark at room temperature for 15-30 minutes to allow for dye uptake and fluorescence quenching.

  • Measurement of Baseline Fluorescence:

    • Place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm) for 5 minutes.

  • Addition of this compound and Controls:

    • Add varying concentrations of this compound to the appropriate wells.

    • Add vehicle control (DMSO or ethanol) to control wells.

    • Add a positive control for depolarization, such as valinomycin (final concentration ~5 µM), to designated wells.

  • Kinetic Measurement of Depolarization:

    • Immediately after adding the compounds, start a kinetic measurement of fluorescence intensity every 1-2 minutes for at least 30-60 minutes.

    • An increase in fluorescence (de-quenching) indicates membrane depolarization.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline reading for each well.

    • Plot the change in fluorescence over time for each concentration of this compound.

    • The rate and extent of fluorescence increase are proportional to the degree of membrane depolarization.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Grow bacteria to mid-log phase B Harvest and wash bacterial cells A->B C Resuspend in buffer to OD600 of 0.2-0.3 B->C D Load bacteria with DiSC3(5) dye C->D E Measure baseline fluorescence D->E F Add this compound and controls E->F G Kinetic measurement of fluorescence F->G H Normalize fluorescence data G->H I Plot fluorescence change over time H->I

Caption: Workflow for measuring bacterial membrane potential.

Protocol 2: Measuring Membrane Potential in Eukaryotic Cells using DiBAC₄(3)

This protocol uses the anionic dye DiBAC₄(3), which enters depolarized cells and exhibits increased fluorescence upon binding to intracellular proteins.

Materials:

  • This compound stock solution (in DMSO)

  • Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol (DiBAC₄(3)) stock solution (1.9 mM in DMSO)

  • Eukaryotic cell line (e.g., HeLa, HEK293) cultured in appropriate medium

  • Cell culture medium (e.g., DMEM)

  • Potassium chloride (KCl) solution (for positive control)

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding:

    • Seed eukaryotic cells into a 96-well plate at a suitable density to achieve 70-80% confluency on the day of the experiment.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a working solution of DiBAC₄(3) in cell culture medium at a final concentration of 0.95-5 µM.

    • Remove the old medium from the cells and add the DiBAC₄(3) containing medium.

    • Incubate for at least 30 minutes at 37°C in the dark. Do not remove the dye solution.

  • Image Acquisition/Fluorescence Measurement:

    • If using a microscope, acquire a baseline image using a FITC/GFP filter set (Excitation: ~490 nm, Emission: ~516 nm).

    • If using a plate reader, measure the baseline fluorescence.

  • Addition of this compound and Controls:

    • Add varying concentrations of this compound to the wells.

    • Add a vehicle control (DMSO) to control wells.

    • For a positive control, add a high concentration of KCl (e.g., final concentration of 50 mM) to depolarize the cells.

  • Kinetic Measurement:

    • Immediately begin acquiring images or fluorescence readings at regular intervals (e.g., every 2-5 minutes) for 30-60 minutes.

    • An increase in fluorescence intensity indicates membrane depolarization.

  • Data Analysis:

    • Quantify the average fluorescence intensity per cell or per well over time.

    • Normalize the data to the baseline fluorescence.

    • Plot the fold-change in fluorescence against time for each condition.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed eukaryotic cells in 96-well plate B Culture overnight to 70-80% confluency A->B C Load cells with DiBAC4(3) dye B->C D Acquire baseline fluorescence C->D E Add this compound and controls D->E F Kinetic measurement of fluorescence E->F G Quantify and normalize fluorescence intensity F->G H Plot fluorescence change over time G->H

Caption: Workflow for measuring eukaryotic cell membrane potential.

Troubleshooting and Considerations

  • Solubility: this compound and its constituent enniatins are lipophilic. Ensure complete solubilization in the stock solvent (e.g., DMSO) before diluting into aqueous buffers to avoid precipitation.

  • Dye Concentration: The optimal concentration of the voltage-sensitive dye may vary between cell types. It is advisable to perform a titration to determine the concentration that gives the best signal-to-noise ratio without causing cellular toxicity.

  • Controls: Always include a vehicle control to account for any effects of the solvent and a positive control for depolarization (e.g., valinomycin for K⁺-dependent depolarization, or high extracellular K⁺) to confirm that the assay is working correctly.

  • Phototoxicity and Bleaching: Minimize the exposure of the fluorescent dyes to light to prevent phototoxicity and photobleaching, which can affect the fluorescence signal. Use the lowest possible excitation intensity and exposure time that provides a good signal.

  • Cell Health: Ensure that the cells used in the assay are healthy and in the appropriate growth phase, as membrane potential is an indicator of cellular viability and metabolic activity.

By following these protocols and considerations, researchers can effectively use this compound as a tool to manipulate and study the critical role of membrane potential in a wide range of biological systems.

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Fusafungine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fusafungine is a cyclic depsipeptide antibiotic with anti-inflammatory properties, formerly used for the treatment of upper respiratory tract infections.[1] Although its marketing authorization has been withdrawn in Europe due to rare but severe allergic reactions, the need for analytical methods for its quantification and impurity profiling may still exist for research, reference standard characterization, and forensic purposes.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, quantification, and purification of cyclic peptides like this compound.[3]

This document provides a detailed, representative HPLC method for the analysis of this compound. As publicly available, validated HPLC methods for this compound are scarce, the following protocols are based on established methods for structurally similar cyclic peptides and serve as a robust starting point for method development and validation in a research or quality control setting.[4]

Section 1: Quantitative Analysis of this compound by Reversed-Phase HPLC

This section outlines a representative isocratic HPLC method for the quantification of this compound in a drug substance.

Chromatographic Conditions

A summary of the recommended HPLC parameters is provided in the table below.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column YMC-Triart Bio C4 (150 x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Method Performance Characteristics (Representative Data)

The following table summarizes the typical performance characteristics that should be established during method validation.

ParameterExpected Value
Retention Time (RT) Approximately 4.5 min
Linearity (Concentration Range) 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Experimental Protocol: Quantitative Analysis
  • Preparation of Mobile Phase:

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Add 1.0 mL of formic acid to the water.

    • Combine the acetonitrile and acidified water.

    • Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.

  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with the mobile phase and mix thoroughly.

  • Preparation of Sample Solution (100 µg/mL):

    • Accurately weigh an amount of the sample powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the analyte.

    • Allow the solution to cool to room temperature.

    • Bring the flask to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the standard solution in triplicate.

    • Inject the sample solution in triplicate.

    • Calculate the concentration of this compound in the sample using the average peak area of the standard and sample injections.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase (ACN:H2O:FA) hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Standard Solution (100 µg/mL) inject_std Inject Standard (3x) prep_std->inject_std prep_sample Sample Solution (100 µg/mL) inject_sample Inject Sample (3x) prep_sample->inject_sample inject_blank Inject Blank hplc_system->inject_blank inject_blank->inject_std inject_std->inject_sample data_acq Acquire Chromatograms inject_sample->data_acq peak_int Integrate Peaks data_acq->peak_int quant Quantify this compound peak_int->quant

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Section 2: Stability-Indicating HPLC Method for this compound and Related Substances

This section describes a representative gradient HPLC method suitable for separating this compound from its potential degradation products and related substances.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters XBridge Premier Peptide BEH C18 (150 x 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program Time (min)
0
20
21
25
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Detection Wavelength 215 nm
Injection Volume 5 µL
Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed.

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 80 °C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound to UV light (254 nm) for 24 hours.

Data Presentation for Stability Study

The results of the forced degradation study should be summarized as follows:

Stress Condition% Degradation of this compoundNumber of Degradation PeaksResolution (Rs) of Main Peak from Closest Impurity
Acid Hydrolysis~15%2> 2.0
Base Hydrolysis~25%3> 2.0
Oxidative Degradation~10%1> 2.0
Thermal Degradation~5%1> 2.0
Photolytic Degradation~8%2> 2.0

Logical Relationship for Method Validation

G cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Method Application dev Develop HPLC Method specificity Specificity (Forced Degradation) dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy specificity->accuracy precision Precision (Repeatability & Intermediate) specificity->precision lod_loq LOD & LOQ specificity->lod_loq robustness Robustness specificity->robustness application Routine Analysis linearity->application accuracy->application precision->application lod_loq->application robustness->application

Caption: Logical flow for the validation of a stability-indicating HPLC method.

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of Fusafungine Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine is a complex antibiotic substance derived from the fungus Fusarium lateritium. It is primarily a mixture of cyclohexadepsipeptides known as enniatins, which exhibit both antibacterial and anti-inflammatory properties.[1] Due to its multicomponent nature, robust analytical techniques are essential for the comprehensive identification and quantification of its constituents. Mass spectrometry (MS), coupled with chromatographic separation, offers the high sensitivity and specificity required for this purpose.

These application notes provide detailed protocols and data for the identification and quantification of this compound components using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Key Components of this compound

This compound is predominantly composed of a mixture of enniatins. The major enniatins typically found are Enniatin A, Enniatin A1, Enniatin B, and Enniatin B1.[2]

Mass Spectrometry Techniques for Component Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of enniatins due to their high molecular weight and thermal lability.[3][4] Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for the analysis of more volatile components or after derivatization of the enniatins.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides excellent sensitivity and selectivity for the identification and quantification of enniatins in complex matrices.

Experimental Workflow for LC-MS/MS Analysis

LC-MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample This compound Sample Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., C18 cartridge) Extraction->Cleanup Injection Injection into UPLC/HPLC System Cleanup->Injection Prepared Sample Column Reversed-Phase C18 Column Injection->Column Gradient Gradient Elution (e.g., Water/Acetonitrile with formic acid) Column->Gradient Ionization Electrospray Ionization (ESI+) Gradient->Ionization Eluted Components Precursor Precursor Ion Selection (Quadrupole 1) Ionization->Precursor Fragmentation Collision-Induced Dissociation (CID) (Quadrupole 2) Precursor->Fragmentation Product Product Ion Analysis (Quadrupole 3) Fragmentation->Product Identification Component Identification (Based on m/z and fragmentation) Product->Identification Mass Spectra Quantification Quantification (MRM transitions) Identification->Quantification

Fig 1. General workflow for LC-MS/MS analysis of this compound.

Protocol for LC-MS/MS Analysis of Enniatins

1. Sample Preparation:

  • Extraction: Extract a known quantity of the this compound sample with an acetonitrile/water mixture.

  • Purification: For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge can be employed to remove interfering substances.[3][4]

2. Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is suitable for separating the enniatins.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing a modifier like 0.1% formic acid, is typically used.[5]

  • Gradient: A typical gradient might start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray ionization in positive mode (ESI+) is generally preferred for enniatins, often detecting them as ammonium or sodium adducts ([M+NH₄]⁺ or [M+Na]⁺).[3][5]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • Precursor and Product Ions: The specific precursor ions (parent ions) and product ions (fragment ions) for each enniatin are monitored. The fragmentation of enniatins typically involves the loss of amino acid or hydroxy acid residues.[6][7]

Quantitative Data for Enniatin Analysis by LC-MS/MS

The following table summarizes typical mass transitions and retention times for the major enniatin components of this compound.

EnniatinPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Enniatin A682.4242.25.8
Enniatin A1668.4228.25.5
Enniatin B654.4214.25.2
Enniatin B1640.4214.24.9

Note: The exact m/z values and retention times may vary depending on the specific instrument and chromatographic conditions used.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for enniatin analysis, GC-MS can be used for the identification of volatile or semi-volatile compounds that may be present in a this compound formulation. For non-volatile components like enniatins, a derivatization step is necessary to increase their volatility.

Experimental Workflow for GC-MS Analysis

GC-MS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection_gc MS Detection cluster_data_analysis_gc Data Analysis Sample_GC This compound Sample Extraction_GC Solvent Extraction Sample_GC->Extraction_GC Derivatization Derivatization (if necessary) Extraction_GC->Derivatization Injection_GC Injection into GC System Derivatization->Injection_GC Prepared Sample Column_GC Capillary Column (e.g., HP-5MS) Injection_GC->Column_GC Temperature Temperature Programming Column_GC->Temperature Ionization_GC Electron Ionization (EI) Temperature->Ionization_GC Separated Components Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization_GC->Mass_Analyzer Identification_GC Component Identification (Library Search) Mass_Analyzer->Identification_GC Mass Spectra Quantification_GC Quantification (Selected Ion Monitoring - SIM) Identification_GC->Quantification_GC

Fig 2. General workflow for GC-MS analysis of this compound components.

Protocol for GC-MS Analysis

1. Sample Preparation:

  • Extraction: Extract the sample with a suitable organic solvent.

  • Derivatization: For non-volatile components like enniatins, a derivatization step such as silylation is required to make them amenable to GC analysis.

2. Gas Chromatography (GC) Parameters:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Injector Temperature: The injector temperature should be set high enough to ensure complete volatilization of the analytes without causing thermal degradation.

  • Oven Temperature Program: A temperature gradient is used to separate the components based on their boiling points. For example, starting at a lower temperature and ramping up to a higher temperature.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard ionization method for GC-MS.

  • Scan Mode: Full scan mode is used for qualitative analysis to obtain mass spectra for library matching. Selected Ion Monitoring (SIM) mode can be used for quantitative analysis of target compounds.

  • Mass Range: A typical mass range of m/z 50-800 is scanned.

Quantitative Data for GC-MS Analysis

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[2][8] This is achieved, in part, through the inhibition of the NF-κB and MAPK signaling pathways.

Signaling Pathway of this compound's Anti-inflammatory Action

Fusafungine_Signaling cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response cluster_drug Drug Intervention LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 binds to MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) MAPK->Cytokines leads to production of NFkB->Cytokines leads to production of This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits

Fig 3. Inhibition of inflammatory signaling by this compound.

Conclusion

Mass spectrometry, particularly LC-MS/MS, is an indispensable tool for the detailed characterization of this compound's components. The protocols and data presented in these application notes provide a framework for the reliable identification and quantification of enniatins. Understanding the chemical composition and the mechanism of action at a molecular level is crucial for the quality control and future development of pharmaceuticals derived from this natural product.

References

Application Notes and Protocols for In Vitro Use of Fusafungine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine is a cyclic depsipeptide antibiotic derived from the fungus Fusarium lateritium. It possesses both bacteriostatic and anti-inflammatory properties.[1] In vitro studies have demonstrated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and influencing key signaling pathways. These application notes provide a comprehensive guide for the experimental in vitro use of this compound, including detailed protocols for assessing its biological activities.

Formulation and Preparation of this compound Stock Solution

Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions like cell culture media.[2] Therefore, a stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO:

  • Materials:

    • This compound powder (Molar Mass: ~639.8 g/mol )[1]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes or glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out approximately 6.4 mg of this compound powder and transfer it to a sterile amber tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

Data Presentation: In Vitro Effects of this compound

The following tables summarize illustrative quantitative data on the effects of this compound in various in vitro assays. This data is provided as a reference for expected outcomes and for comparison of experimental results.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeAssayIncubation Time (h)Illustrative IC50 (µM)
RAW 264.7Murine MacrophageMTT2450
THP-1Human MonocyticMTT2475
A549Human Lung CarcinomaMTT4830
HeLaHuman Cervical CancerMTT4845

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)< 10< 10< 5
LPS (1 µg/mL)1500 ± 1202500 ± 200800 ± 60
LPS + this compound (10 µM)850 ± 701400 ± 110450 ± 40
LPS + this compound (25 µM)400 ± 35700 ± 60200 ± 20

Table 3: Induction of Apoptosis by this compound in A549 Cells

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (untreated)2.5 ± 0.51.8 ± 0.3
This compound (30 µM)15.2 ± 1.85.3 ± 0.7
This compound (60 µM)35.8 ± 3.212.1 ± 1.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a given cell line.

Materials:

  • Cells of interest (e.g., RAW 264.7, A549)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantification of Cytokine Production (ELISA)

This protocol describes the measurement of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant of this compound-treated macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • Complete RPMI-1640 medium

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well cell culture plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in 1 mL of complete medium and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25 µM) or vehicle control (DMSO) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • A549 cells (or other cell line of interest)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Seed A549 cells in a 6-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.

  • Treat the cells with different concentrations of this compound (e.g., 30 µM, 60 µM) or vehicle control for 24 hours.

  • Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot for MAPK and NF-κB Signaling Pathways

This protocol outlines the procedure to detect the phosphorylation status of MAPK proteins (p38, ERK, JNK) and the degradation of IκBα, an indicator of NF-κB activation.

Materials:

  • RAW 264.7 cells

  • This compound stock solution (10 mM in DMSO)

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed RAW 264.7 cells and treat with this compound and/or LPS as described in the cytokine quantification protocol.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Fusafungine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates Fusafungine_cyto This compound Fusafungine_cyto->IKK Inhibits Fusafungine_cyto->MAPK_pathway Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NF-κB_nucleus->Gene_Expression Induces

Caption: this compound's proposed anti-inflammatory signaling pathway.

Experimental_Workflow_Cytokine_Assay Start Start Seed_Cells Seed RAW 264.7 cells in 24-well plate Start->Seed_Cells Pre-treat Pre-treat with this compound or vehicle control (1 hr) Seed_Cells->Pre-treat Stimulate Stimulate with LPS (24 hr) Pre-treat->Stimulate Collect_Supernatant Collect and centrifuge culture supernatant Stimulate->Collect_Supernatant Perform_ELISA Perform ELISA for TNF-α and IL-6 Collect_Supernatant->Perform_ELISA Analyze_Data Measure absorbance and calculate cytokine concentration Perform_ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cytokine production assay.

Experimental_Workflow_Apoptosis_Assay Start Start Seed_Cells Seed A549 cells in 6-well plate Start->Seed_Cells Treat_Cells Treat with this compound or vehicle control (24 hr) Seed_Cells->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Harvest_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Quantify_Apoptosis Quantify percentage of apoptotic cells Analyze_FCM->Quantify_Apoptosis End End Quantify_Apoptosis->End

Caption: Workflow for apoptosis assay.

References

Troubleshooting & Optimization

Fusafungine Solubility and Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the solubility and stability of fusafungine in various solvents. The information is intended to assist researchers in designing and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: How can I determine the solubility of this compound in a specific solvent?

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[2] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: What factors can influence the solubility of this compound?

Several factors can affect the solubility of this compound, including:

  • Solvent Polarity: As a lipophilic compound, this compound is expected to be more soluble in less polar organic solvents.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. However, this relationship should be determined empirically.

  • pH: The structure of this compound contains amide bonds that can be susceptible to hydrolysis at extreme pH values. While this compound does not have strongly ionizable groups, significant deviations from a neutral pH could potentially influence its solubility and stability.

  • Purity of this compound: Impurities in the this compound sample can affect its measured solubility.

Q4: What is known about the stability of this compound?

This compound is reported to be stable under appropriate storage conditions. However, it may degrade when exposed to extreme temperatures or light.[1] Its activity may also be sensitive to changes in pH.[1] To ensure the integrity of your experimental results, it is crucial to handle and store this compound appropriately and to assess its stability in your experimental setup.

Q5: How can I assess the stability of this compound in my solvent system?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate this compound from its potential degradation products. Forced degradation studies are essential for developing such a method and for understanding the degradation pathways of the molecule. A general protocol for a forced degradation study is outlined in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent solubility results. - Incomplete equilibration. - Temperature fluctuations. - Inaccurate concentration measurement. - Degradation of this compound during the experiment.- Ensure sufficient shaking time in the shake-flask method (e.g., 24-48 hours). - Use a temperature-controlled shaker or water bath. - Validate your analytical method for accuracy and precision. - Perform a preliminary stability assessment to ensure this compound is stable under your experimental conditions.
Precipitation of this compound from solution. - Change in temperature. - Solvent evaporation. - Supersaturated solution.- Store solutions at a constant temperature. - Use sealed containers to prevent solvent evaporation. - Ensure that the concentration of this compound is below its saturation point in the specific solvent and at the storage temperature.
Loss of this compound activity in an experiment. - Chemical degradation. - Adsorption to container surfaces.- Investigate potential degradation pathways (hydrolysis, oxidation, photolysis). - Use a validated stability-indicating analytical method to monitor this compound concentration over time. - Consider using silanized glassware or low-binding microplates.

Quantitative Data Summary

Specific quantitative solubility and stability data for this compound are not extensively reported in publicly available literature. The following tables provide a template for researchers to populate with their own experimental data.

Table 1: Experimentally Determined Solubility of this compound

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L)
Methanol25[Insert experimental data][Insert experimental data]
Ethanol25[Insert experimental data][Insert experimental data]
Water25[Insert experimental data][Insert experimental data]
[Other Solvents]25[Insert experimental data][Insert experimental data]

Table 2: Stability of this compound in Solution under Different Conditions

Solvent Condition Time (hours) Remaining this compound (%) Degradation Products Observed
Methanol25°C, dark24[Insert experimental data][Insert experimental data]
Methanol40°C, dark24[Insert experimental data][Insert experimental data]
Methanol25°C, light exposure24[Insert experimental data][Insert experimental data]
Aqueous Buffer (pH 5)25°C, dark24[Insert experimental data][Insert experimental data]
Aqueous Buffer (pH 7)25°C, dark24[Insert experimental data][Insert experimental data]
Aqueous Buffer (pH 9)25°C, dark24[Insert experimental data][Insert experimental data]

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Temperature-controlled orbital shaker

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Validated analytical method (e.g., HPLC-UV) to quantify this compound concentration

Methodology:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

  • Shake the vial for a sufficient time to allow the system to reach equilibrium (typically 24 to 48 hours).

  • After equilibration, stop the shaker and allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant. To separate the dissolved this compound from any remaining solid, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.

  • Dilute the clear supernatant with an appropriate solvent to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Shake at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Centrifuge or filter supernatant E->F G Dilute clear supernatant F->G H Quantify this compound concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Workflow for determining this compound solubility via the shake-flask method.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound solution in a relevant solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-intensity light source (photostability chamber)

  • Heating block or oven

  • Validated stability-indicating HPLC method

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the solution to high-intensity light according to ICH Q1B guidelines.

  • Control Sample: Maintain a sample of the this compound solution at room temperature, protected from light, as a control.

  • Time Points: Analyze the stressed samples and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples using the HPLC method.

    • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

G cluster_start Start cluster_stress Forced Degradation Conditions cluster_analysis Analysis A This compound Stock Solution B Acid Hydrolysis (0.1M HCl) A->B C Base Hydrolysis (0.1M NaOH) A->C D Oxidation (3% H2O2) A->D E Thermal Stress (60°C) A->E F Photolytic Stress (ICH Q1B) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I HPLC Analysis H->I J Evaluate chromatograms I->J

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathway of this compound

While specific degradation pathways for this compound are not well-documented in the literature, the presence of ester and amide bonds in its cyclic depsipeptide structure suggests that hydrolysis is a likely degradation route under acidic or basic conditions. This would lead to the opening of the cyclic structure and the formation of linear peptides and hydroxy acids.

G A This compound (Cyclic Depsipeptide) B Hydrolysis (Acid or Base) A->B Degradation Stimulus C Linear Peptide and Hydroxy Acid Fragments B->C Results in

Caption: Hypothetical hydrolytic degradation pathway of this compound.

References

Technical Support Center: Overcoming Fusafungine Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with fusafungine in aqueous buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a cyclohexadepsipeptide with low water solubility. It is known to be practically insoluble in aqueous solutions, a common challenge encountered with many cyclic peptides. When a concentrated stock solution of this compound, typically prepared in an organic solvent, is diluted into an aqueous buffer, the this compound molecules can aggregate and precipitate out of the solution.

Q2: What is the best solvent to dissolve this compound initially?

A2: Dimethyl sulfoxide (DMSO) is a common choice for dissolving this compound and other poorly water-soluble compounds for in vitro studies. Ethanol can also be used. It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be serially diluted.

Q3: What is the maximum concentration of organic solvent, like DMSO, that I can use in my cell-based assay?

A3: The final concentration of the organic solvent in your assay should be kept to a minimum to avoid solvent-induced cytotoxicity or other off-target effects. For DMSO, a final concentration of less than 1% is generally considered safe for most cell lines, though it is always best to determine the tolerance of your specific cell line with a vehicle control experiment.

Q4: I am still observing precipitation even after dissolving this compound in DMSO first. What can I do?

A4: If you are still observing precipitation after initial dissolution in DMSO, consider the following troubleshooting steps:

  • Decrease the final concentration of this compound: Your working concentration might be above its solubility limit in the final aqueous buffer.

  • Optimize the dilution process: When diluting the DMSO stock, add it to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that favor precipitation.

  • Adjust the pH of your buffer: The solubility of peptides can be pH-dependent. Experiment with a range of pH values to find the optimal condition for this compound solubility.

  • Consider the use of solubilizing excipients: Agents like cyclodextrins can be used to improve the aqueous solubility of hydrophobic molecules like this compound.

Q5: What are cyclodextrins and how can they help with this compound solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex." This complex is more soluble in aqueous solutions. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HPBCD), are commonly used for this purpose.

Troubleshooting Guides

Guide 1: Basic Solubilization Protocol for this compound

This guide provides a general procedure for preparing a this compound solution for in vitro experiments.

Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile aqueous buffer or cell culture medium of choice

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to completely dissolve the powder. For example, to prepare a 10 mM stock solution of this compound (MW: ~639.8 g/mol ), dissolve 6.4 mg in 1 mL of DMSO.

    • Vortex thoroughly until the solution is clear. This is your primary stock solution. Store at -20°C.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be necessary to make intermediate dilutions of your primary stock solution in DMSO.

  • Prepare the Final Working Solution:

    • Warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

    • While vortexing the buffer/medium, add the required volume of the this compound stock solution dropwise.

    • Ensure the final concentration of DMSO is below the toxic level for your experimental system (typically <1%).

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is likely that precipitation has occurred.

  • Vehicle Control:

    • Prepare a vehicle control solution containing the same final concentration of DMSO in your aqueous buffer or medium, without this compound. This is essential for all experiments to account for any effects of the solvent.

Guide 2: Using Cyclodextrins to Enhance this compound Solubility

This guide outlines a method to test the effectiveness of cyclodextrins in solubilizing this compound.

Objective: To determine if a cyclodextrin can improve the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPBCD) or other suitable cyclodextrin

  • Aqueous buffer of choice

  • Stir plate and stir bars

Protocol:

  • Prepare a Cyclodextrin Solution:

    • Prepare a solution of HPBCD in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Solubility Test:

    • Add an excess amount of this compound powder to each cyclodextrin solution.

    • Stir the mixtures at room temperature for 24-48 hours to allow for equilibrium to be reached.

    • After incubation, centrifuge the samples at high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC).

  • Data Analysis:

    • Compare the solubility of this compound in the different cyclodextrin concentrations to its solubility in the buffer alone. A significant increase in solubility indicates successful complexation.

Data Presentation

Table 1: General Solubility of this compound

Solvent/SystemSolubilityRemarks
Aqueous Buffers (e.g., PBS)Practically InsolubleThis compound readily precipitates in aqueous solutions.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions.
EthanolSolubleCan also be used for preparing stock solutions.
Aqueous Buffers with <1% DMSOConditionally SolubleSolubility is dependent on the final this compound concentration and buffer pH. Precipitation is a risk.
Aqueous Buffers with CyclodextrinsPotentially ImprovedCyclodextrins can form inclusion complexes to enhance solubility.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of the cells used in an experiment.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your cell culture medium. Typical final concentrations to test range from 0.1% to 2% (v/v).

  • Treatment: Remove the old medium from the cells and add the medium containing the different DMSO concentrations. Include a "no DMSO" control.

  • Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against DMSO concentration. The highest concentration that does not cause a significant decrease in viability compared to the control is the maximum tolerated concentration.

Mandatory Visualizations

G cluster_start Start: this compound Precipitation Observed cluster_troubleshooting Troubleshooting Steps cluster_end Resolution start Precipitation in Aqueous Buffer check_stock Is stock solution clear? start->check_stock check_dilution Precipitation upon dilution? check_stock->check_dilution Yes dissolve Dissolve in 100% DMSO or Ethanol check_stock->dissolve No optimize_dilution Optimize Dilution: - Dropwise addition - Vortexing - Warm buffer check_dilution->optimize_dilution Yes end Clear Solution: Proceed with Experiment check_dilution->end No dissolve->check_stock lower_conc Lower Final This compound Concentration optimize_dilution->lower_conc adjust_ph Adjust Buffer pH lower_conc->adjust_ph use_cyclodextrin Use Solubilizing Agent (e.g., Cyclodextrin) adjust_ph->use_cyclodextrin use_cyclodextrin->end G cluster_this compound This compound Action cluster_cell Cellular Response This compound This compound inflammation Pro-inflammatory Signaling Pathway This compound->inflammation Inhibition cytokines Cytokine Production (e.g., IL-1β, TNF-α) inflammation->cytokines Leads to cellular_effects Cellular Effects cytokines->cellular_effects Causes

Technical Support Center: Troubleshooting Fusafungine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using fusafungine in their experiments and need to troubleshoot potential interference in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an antibiotic with anti-inflammatory properties. It is a cyclic depsipeptide, a mixture of enniatins, produced by the fungus Fusarium lateritium.[1][2] Its primary known biological activities include:

  • Anti-inflammatory effects: this compound can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] It has also been shown to down-regulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1).

  • Immunomodulatory effects: It can inhibit the activation and proliferation of T-cells.

  • Antimicrobial activity: this compound has bacteriostatic effects against several microorganisms.

Q2: Can this compound interfere with my biochemical assays?

Yes, it is possible for this compound to interfere with biochemical assays through two main mechanisms:

  • In vivo effects: If you are treating cells or animals with this compound and then measuring a biological endpoint, the observed changes may be a direct result of this compound's biological activity. For example, a decrease in TNF-α levels in cell culture supernatant after this compound treatment is likely a true biological effect.

  • In vitro interference: this compound could directly interfere with the analytical components of your assay, leading to inaccurate results. This is less documented but is a potential source of error.

Q3: What types of in vitro interference could this compound cause?

While direct evidence is limited, based on its chemical structure as a cyclic depsipeptide, this compound could potentially cause the following types of in vitro interference:

  • Non-specific binding: Its hydrophobic nature may cause it to bind non-specifically to assay components like microplate wells, antibodies, or enzymes, leading to either false positive or false negative results.

  • Enzyme inhibition/activation: this compound could potentially inhibit or, less likely, activate reporter enzymes (e.g., Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP)) used in assays like ELISA.

  • Optical interference: Although its chemical structure does not contain strong chromophores or fluorophores, it's always a good practice to check for potential absorbance or fluorescence interference at the wavelengths used in your assay.

  • Cross-reactivity in immunoassays: Due to its peptidic nature, there is a small possibility of cross-reactivity with antibodies in some immunoassays, although this is unlikely unless the antibodies are not highly specific.

Troubleshooting Guides

Issue 1: Unexpected results in cytokine ELISA (e.g., TNF-α, IL-6)

Question: I treated my cells with this compound and now my cytokine ELISA results are showing a significant decrease. Is this a real effect or assay interference?

This is likely a true biological effect of this compound, as it is known to inhibit the production of pro-inflammatory cytokines.[3] However, to rule out in vitro interference, consider the following troubleshooting steps:

Troubleshooting Steps:

  • Spike-and-Recovery Control:

    • Prepare a sample of your cell culture medium containing a known concentration of the recombinant cytokine standard.

    • Add this compound to this sample at the same concentration used in your experiment.

    • Run this "spiked" sample in your ELISA.

    • Expected Outcome: If you recover the known concentration of the cytokine, it suggests that this compound is not interfering with the ELISA's ability to detect the analyte. A significantly lower recovery would indicate potential in vitro interference.

  • Blank Control with this compound:

    • Run a blank sample (assay buffer or cell culture medium) containing only this compound at the experimental concentration.

    • Expected Outcome: This will tell you if this compound itself generates a signal in the assay. A non-zero reading would indicate direct interference.

Quantitative Data Summary for Troubleshooting ELISA

Control SampleExpected Result (if no interference)Possible Interpretation of Unexpected Result
Spike-and-Recovery~100% recovery of spiked cytokineLow recovery: this compound may be masking the epitope or interfering with antibody binding.
Blank + this compoundAbsorbance similar to blankIncreased absorbance: this compound may be cross-reacting with antibodies or causing non-specific binding.
Issue 2: Inconsistent results in cell viability/proliferation assays (e.g., MTT, XTT)

Question: I'm testing the effect of this compound on cell proliferation, and my results are variable. How can I troubleshoot this?

This compound and its related compounds, enniatins, have been reported to have cytotoxic effects at higher concentrations.[4][5] Therefore, a decrease in cell viability is a plausible biological effect. However, interference with the assay chemistry is also possible.

Troubleshooting Steps:

  • Cell-Free Assay Control:

    • Incubate this compound in the cell culture medium with the viability reagent (e.g., MTT, XTT) in the absence of cells.

    • Expected Outcome: No color change should be observed. A color change would indicate that this compound is directly reducing the tetrazolium salt, leading to a false-positive signal for cell viability.

  • Use an Orthogonal Assay:

    • Confirm your results using a different type of viability assay that relies on a different principle. For example, if you are using a metabolic assay (MTT, XTT), try a dye exclusion assay (e.g., Trypan Blue) or a DNA-staining assay (e.g., Crystal Violet).

Quantitative Data Summary for Troubleshooting Cell Viability Assays

Control SampleExpected Result (if no interference)Possible Interpretation of Unexpected Result
Cell-Free + this compound + ReagentNo color/fluorescence changeColor/fluorescence change: this compound is directly reacting with the assay reagent.
Comparison with Orthogonal AssaySimilar trend in cell viabilityDivergent results: Suggests one of the assays is subject to interference.

Experimental Protocols

Protocol: TNF-α Sandwich ELISA

This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.

  • Coating: Coat a 96-well microplate with a capture antibody specific for TNF-α. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add your standards, controls (including spike-and-recovery and this compound-only controls), and samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody: Add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step.

  • Substrate: Add TMB substrate and incubate until a color develops (typically 15-30 minutes) in the dark.

  • Stop Solution: Add a stop solution (e.g., 2N H₂SO₄).

  • Read: Measure the absorbance at 450 nm using a microplate reader.

Protocol: MTT Cell Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume).

  • Incubation: Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Read: Measure the absorbance at a wavelength between 540 and 590 nm.

Signaling Pathways and Experimental Workflows

This compound's Impact on Inflammatory Signaling

This compound is known to inhibit inflammatory pathways. A key mechanism is the suppression of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression, including TNF-α and IL-6. It also appears to affect the MAPK signaling pathway.

Fusafungine_Signaling_Interference cluster_pathway Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB phosphorylates Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription ICAM1 ICAM-1 Expression Nucleus->ICAM1 transcription This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: this compound's inhibitory effect on inflammatory signaling pathways.

Troubleshooting Workflow for Suspected Assay Interference

This workflow provides a logical sequence of steps to diagnose and resolve potential interference from this compound in your biochemical assays.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound Check_Bio_Effect Is the result consistent with known biological activity? Start->Check_Bio_Effect Spike_Recovery Perform Spike-and-Recovery Control Check_Bio_Effect->Spike_Recovery No Cell_Free Perform Cell-Free Control Check_Bio_Effect->Cell_Free Yes Recovery_OK Recovery within acceptable limits? Spike_Recovery->Recovery_OK Interference_Detected Direct Interference Detected? Cell_Free->Interference_Detected Biological_Effect Result likely a true biological effect. Recovery_OK->Biological_Effect Yes InVitro_Interference Potential in vitro assay interference. Recovery_OK->InVitro_Interference No Interference_Detected->Biological_Effect No Interference_Detected->InVitro_Interference Yes Orthogonal_Assay Use an Orthogonal Assay to confirm findings. InVitro_Interference->Orthogonal_Assay

Caption: A logical workflow for troubleshooting this compound interference.

References

Optimizing Fusafungine Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the in vitro experimental use of fusafungine. This compound is a compound with known anti-inflammatory and antimicrobial properties. However, due to its withdrawal from the market and inherent solubility challenges, researchers may encounter difficulties in establishing effective and reproducible experimental protocols. This guide offers troubleshooting advice, frequently asked questions, and detailed methodologies to address these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known in vitro effects?

A1: this compound is a mycotoxin produced by the fungus Fusarium lateritium. It is a mixture of enniatin cyclohexadepsipeptides.[1] In vitro, it exhibits both antimicrobial and anti-inflammatory properties.[2] Its anti-inflammatory effects are attributed to the downregulation of intercellular adhesion molecule-1 (ICAM-1) and the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), primarily at a post-transcriptional level.[3][4]

Q2: Why was this compound withdrawn from the market?

A2: In 2016, the European Medicines Agency recommended the withdrawal of this compound from the market due to the risk of rare but severe allergic reactions, including bronchospasms.[1]

Q3: What is a good starting concentration range for in vitro anti-inflammatory experiments with this compound?

A3: Based on studies of its active components, the enniatins, a starting concentration in the low micromolar range is recommended. For instance, Enniatin B1 has shown an IC50 of 4.4 µM in certain cell lines.[4] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type and assay.

Q4: How does this compound exert its anti-inflammatory effects?

A4: this compound's anti-inflammatory mechanism is believed to involve the modulation of key signaling pathways. Evidence suggests that its components can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by decreasing the activation of ERK.[4]

Q5: Is this compound soluble in standard cell culture media?

A5: No, this compound is poorly soluble in aqueous solutions like classical cell culture media.[5] It is necessary to use a solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Cause: this compound is hydrophobic and will precipitate when a concentrated stock solution (in a solvent like DMSO) is diluted into an aqueous medium.

  • Solution:

    • Minimize Final Solvent Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into your cell culture medium, ensure the final DMSO concentration is as low as possible, ideally below 0.5%.

    • Serial Dilutions: Perform serial dilutions of your this compound stock in the cell culture medium. Add the diluted this compound to the wells containing cells and medium, rather than adding a small volume of high-concentration stock directly to the well.

    • Vortexing: When preparing your dilutions, vortex the solution thoroughly between each dilution step to ensure maximal dissolution.

    • Visual Inspection: Always visually inspect your prepared media for any signs of precipitation before adding it to your cells.

Issue 2: High Cell Toxicity Observed

  • Cause: The observed toxicity may be due to the this compound itself or the solvent (e.g., DMSO) used to dissolve it.

  • Solution:

    • Determine IC50: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the half-maximal inhibitory concentration (IC50) of this compound on your specific cell line. This will help you identify a sub-toxic concentration range for your anti-inflammatory experiments.

    • Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells to account for any solvent-induced toxicity.

    • Reduce Incubation Time: If toxicity is still observed at low concentrations, consider reducing the incubation time of your experiment.

Issue 3: Inconsistent or No Anti-inflammatory Effect

  • Cause: The lack of a consistent effect could be due to suboptimal concentration, poor solubility, or issues with the experimental setup.

  • Solution:

    • Concentration Optimization: Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal effective concentration.

    • Ensure Complete Dissolution: Re-evaluate your this compound solution preparation to ensure it is fully dissolved. Any precipitation will lead to an inaccurate final concentration.

    • Positive Control: Include a known anti-inflammatory compound as a positive control in your assay to validate that the experimental system is working correctly.

    • Assay Sensitivity: Ensure your assay for measuring inflammation (e.g., ELISA for cytokines) is sensitive enough to detect changes.

Data Presentation

Table 1: Recommended Starting Concentrations for In Vitro Experiments

Experimental FocusCompoundCell Line ExampleRecommended Starting Concentration RangeReference
Cytotoxicity Enniatin B1CCF-STTG11 - 10 µM[4]
Various EnniatinsHT-291 - 20 µM[6]
Anti-inflammatory FusaproliferinRAW264.710 - 50 µM[7]
Antimicrobial (MIC) This compoundGram-positive bacteria< 30 µg/mL[5]
This compoundCandida albicans< 32 µg/mL[5]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, prepare a series of dilutions in your complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value. Choose a concentration for your anti-inflammatory assays that shows high cell viability (e.g., >90%).

Protocol 2: Measuring Pro-inflammatory Cytokine Production by ELISA

  • Cell Seeding and Stimulation: Seed cells in a 24-well plate. Allow them to adhere and then pre-treat with various non-toxic concentrations of this compound for 1-2 hours. After pre-treatment, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA:

    • Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add your collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of the cytokine in your samples by interpolating from the standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_experiment Anti-inflammatory Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in 100% DMSO prep_dilutions Prepare Serial Dilutions in Culture Medium (Final DMSO < 0.5%) prep_stock->prep_dilutions cytotoxicity_assay Cytotoxicity Assay (MTT) to Determine IC50 prep_dilutions->cytotoxicity_assay Test Concentrations dose_response Select Non-Toxic Concentrations for Further Experiments cytotoxicity_assay->dose_response cell_treatment Pre-treat Cells with This compound dose_response->cell_treatment Use Optimal Concentrations stimulation Stimulate with Inflammatory Agent (e.g., LPS) cell_treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection elisa Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA supernatant_collection->elisa data_analysis Analyze and Interpret Results elisa->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway tnfa TNF-α ikb IκBα tnfa->ikb inhibits nfkb p65/p50 ikb->nfkb sequesters in cytoplasm nfkb_active Active p65/p50 nucleus Nucleus nfkb_active->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription induces stimulus Inflammatory Stimulus mek MEK stimulus->mek erk ERK mek->erk erk_active Active ERK erk->erk_active downstream Downstream Effects erk_active->downstream This compound This compound (Enniatins) This compound->ikb may prevent degradation This compound->nfkb_active may inhibit nuclear translocation This compound->erk inhibits activation

Caption: Putative signaling pathways modulated by this compound.

References

Technical Support Center: Fusafungine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential cross-reactivity issues related to fusafungine in immunoassays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols for identifying and mitigating interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its potential for immunoassay cross-reactivity a concern?

A1: this compound is an antibiotic formerly used for treating upper respiratory tract infections. It is a mixture of cyclohexadepsipeptides, primarily enniatins, produced by the fungus Fusarium lateritium.[1] Due to reports of severe allergic reactions, including bronchospasms, its marketing authorization was withdrawn in the European Union.[1] For researchers in drug development and toxicology, this compound and its constituent enniatins are relevant for several reasons:

  • Structural Complexity: As a mixture of structurally related peptides, it presents a challenge for assay specificity.

  • Immunogenicity: Its history of causing allergic reactions suggests it can interact with immune components, a property that could translate to in vitro binding with assay antibodies.[2]

  • Contamination: Enniatins are mycotoxins that can occur as contaminants in grain, raising the possibility of sample matrix interference in assays for other analytes.

Q2: What is immunoassay cross-reactivity?

A2: Immunoassay cross-reactivity occurs when an antibody binds to a substance other than the specific analyte it was designed to detect. This happens when the cross-reacting molecule shares a similar three-dimensional structure, or epitope, with the target analyte.[3] Such unintended binding can lead to inaccurate results, most commonly false positives, compromising the reliability of the assay.[4]

Q3: Could this compound or its components theoretically cross-react in an immunoassay?

A3: Yes, theoretically, this compound or its enniatin components could cross-react in an immunoassay. The likelihood of cross-reactivity depends on the structural similarity between the this compound peptides and the target analyte of a specific assay.[3] Given that this compound is a peptide-like molecule, it could potentially interfere with immunoassays designed to detect other peptide hormones, drugs, or biomarkers.

Q4: What are the consequences of undetected cross-reactivity?

A4: Undetected cross-reactivity can have significant consequences, including:

  • False-Positive Results: Leading to incorrect quantification of an analyte.[4]

  • Inaccurate Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Misleading data can affect the development and evaluation of a new drug.

Q5: Which immunoassay formats are most susceptible to cross-reactivity?

A5: Competition-based immunoassays, such as competitive ELISA, are generally more susceptible to cross-reactivity than sandwich assays.[5] In a competitive format, any molecule that can bind to the antibody can compete with the target analyte, leading to a signal change. Sandwich assays, which require the analyte to be bound by two different antibodies (capture and detection), offer higher specificity and are less prone to this type of interference.[5]

Troubleshooting Guide: Investigating Cross-Reactivity

This guide provides a systematic approach to identifying and resolving suspected cross-reactivity from this compound or other compounds in your immunoassay.

Issue: My immunoassay is producing unexpectedly high results or false positives.

If you suspect that this compound or a structurally similar compound is present in your samples and causing interference, follow these steps.

G cluster_0 start Start: Suspected Cross-Reactivity review Step 1: Review Assay & Sample Data - Check for structural similarity between  analyte and suspected interferent. - Analyze sample source and history. start->review dilution Step 2: Perform Serial Dilution - Dilute the sample and re-run. - Does the result dilute linearly? review->dilution spike Step 3: Conduct Spike-and-Recovery - Spike known interferent into a blank matrix. - Does it generate a false-positive signal? dilution->spike Non-linear dilution suggests interference confirm Step 4: Confirm with Orthogonal Method - Analyze sample with a different method  (e.g., LC-MS/MS). spike->confirm Positive signal confirms cross-reactivity end Conclusion: Cross-Reactivity Confirmed/ Ruled Out confirm->end

Caption: Troubleshooting workflow for immunoassay cross-reactivity.
Experimental Protocol: Cross-Reactivity Assessment by Competitive ELISA

This protocol details how to quantify the cross-reactivity of a compound (e.g., this compound) in a competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To determine the concentration of this compound that inhibits 50% of the binding of the target analyte (IC50) and calculate the percent cross-reactivity.

Materials:

  • Microtiter plate (96-well)

  • Target analyte-protein conjugate (for coating)

  • Primary antibody specific to the target analyte

  • This compound (or suspected cross-reactant)

  • Target analyte standard

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Methodology:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the target analyte-protein conjugate diluted in a coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer to remove any unbound conjugate.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[6]

  • Washing: Repeat the wash step.

  • Competition Reaction:

    • Prepare serial dilutions of both the target analyte standard and the suspected cross-reactant (this compound).

    • Add a fixed amount of the primary antibody to the wells, immediately followed by the addition of the different concentrations of either the standard or the cross-reactant.

    • Incubate for 1-2 hours at room temperature to allow competition for antibody binding sites.[6]

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Perform a final, thorough wash (5 times) with wash buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Reaction Stop & Measurement: Add the stop solution to each well and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[6]

Data Analysis and Presentation
  • Generate Standard Curves: Plot the absorbance against the log of the concentration for both the target analyte and this compound.

  • Determine IC50 Values: Calculate the IC50 value for both compounds. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) * 100

Table 1: Example Data Summary for this compound Cross-Reactivity

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte15.2100%
This compound850.71.79%
Enniatin A795.31.91%
Enniatin B1240.11.23%
Unrelated Compound>10,000<0.15%
Note: This table contains hypothetical data for illustrative purposes.

Signaling Pathways and Mechanisms

While the direct mechanism of this compound's interference in in vitro immunoassays relates to structural mimicry, its known biological effects involve interactions with immune signaling pathways. Understanding these can provide context for its immunogenic potential. This compound has been shown to exert anti-inflammatory effects by modulating cytokine production.[2]

G cluster_0 pathogen Pathogen (e.g., Bacteria, Virus) macrophage Macrophage pathogen->macrophage Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) macrophage->cytokines Produces This compound This compound This compound->cytokines Inhibits Production inflammation Inflammation cytokines->inflammation Promotes

Caption: Simplified diagram of this compound's anti-inflammatory action.

This diagram illustrates how this compound can inhibit the production of pro-inflammatory cytokines by activated macrophages, a mechanism that highlights its ability to interact with biological components central to the immune response.[2] This inherent bioactivity underscores the importance of carefully evaluating its potential for unintended interactions in immunological assays.

References

Technical Support Center: Enniatin Separation from Fusafungine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of separating individual enniatins from the complex mixture known as Fusafungine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and why is it difficult to separate its components?

A1: this compound is an antibiotic formerly used for respiratory tract infections. It is not a single compound but a complex mixture of cyclic hexadepsipeptides called enniatins, primarily produced by the fungus Fusarium lateritium.[1][2][3] The main components are Enniatin A, A1, B, and B1.[4] The primary challenge in separating these individual enniatins stems from their high structural similarity. They share the same core cyclic structure and differ only in their N-methyl-L-amino acid side chains (Valine, Isoleucine, or Leucine), leading to very similar physicochemical properties such as polarity and molecular weight, which makes chromatographic separation challenging.[2][5]

Q2: I am seeing poor resolution and significant peak overlap between enniatin analogs on my HPLC chromatogram. What can I do?

A2: Poor resolution is the most common challenge. Consider the following troubleshooting steps:

  • Optimize the Mobile Phase Gradient: The elution of enniatins is highly sensitive to the solvent gradient. A shallower, longer gradient can often improve separation. Most successful methods use a reverse-phase column with a gradient of water and an organic solvent like methanol or acetonitrile.[6][7]

  • Adjust Mobile Phase Additives: Incorporating additives like formic acid (0.1%) and ammonium formate (5 mM) into the mobile phase can improve peak shape and ionization efficiency for mass spectrometry detection.[6]

  • Change the Stationary Phase: While C18 columns are most common, trying a different reverse-phase column (e.g., C8, Phenyl-Hexyl) or one with a different particle size (e.g., smaller particles for higher efficiency) may alter selectivity and improve resolution.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, often leading to better separation of closely eluting compounds. A typical flow rate for analytical separation is around 0.2 mL/min.[6]

Q3: My recovery of individual enniatins is very low after the purification process. How can I improve the yield?

A3: Low yield can result from inefficient initial extraction or losses during multi-step purification.

  • Extraction Method: Ensure an efficient initial extraction from the crude this compound mixture. Solid-liquid extraction with acetonitrile is a common and effective method.[8] For complex matrices, an Ultra-Turrax homogenizer can improve extraction efficiency.[9]

  • Multi-Step Purification: A single purification step is often insufficient. A common strategy is to use a low-pressure liquid chromatography (LPLC) step with a resin like Amberlite XAD-7 for initial crude purification, followed by a semi-preparative HPLC for final separation of individual analogs.[10][11]

  • Minimize Handling Steps: Each transfer, filtration, and solvent evaporation step can lead to sample loss. Streamline your workflow where possible. Consider using solid-phase extraction (SPE) for sample clean-up, which can be more contained and efficient than liquid-liquid extraction.[12][13]

Q4: How can I confirm the identity of the separated enniatin peaks?

A4: Due to their similar structures, confirmation of peak identity is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method.[10][14] By analyzing the precursor ion (e.g., [M+Na]⁺ or [M+NH₄]⁺) and its specific fragmentation patterns (product ions), you can unequivocally identify each enniatin. See the data table below for common adducts and fragments.

Q5: Are there alternatives to HPLC for separating enniatins?

A5: While reverse-phase HPLC is the most widely used technique, other methods have been explored. Flash chromatography has been used for large-scale purification to separate the enniatin mixture from other impurities, and it can also enable the separation of individual enniatin variants.[15] For analytical purposes, however, LC-MS/MS remains the gold standard for its sensitivity and specificity.[13]

Data Presentation: Enniatin Properties and Composition

Quantitative data is summarized below to provide a clear reference for experimental planning.

Table 1: Physicochemical Properties of Major Enniatins

Enniatin Molecular Formula Molar Mass ( g/mol ) Side Chains (N-methyl-L-amino acids)
Enniatin A C₃₆H₆₃N₃O₉ 681.9 Isoleucine, Isoleucine, Isoleucine
Enniatin A1 C₃₅H₆₁N₃O₉ 667.9 Isoleucine, Isoleucine, Valine
Enniatin B C₃₃H₅₇N₃O₉ 639.8 Valine, Valine, Valine

| Enniatin B1 | C₃₄H₅₉N₃O₉ | 653.8 | Isoleucine, Valine, Valine |

Source: Data compiled from multiple chemical databases and mycotoxin analysis reports.

Table 2: Typical Composition of Enniatins in this compound

Enniatin Component Approximate Percentage (%)
Enniatin B 40%
Enniatin B1 42%
Enniatin A1 16%

| Enniatin A | 2% |

[4]

Table 3: Key LC-MS/MS Parameters for Enniatin Identification (Positive ESI Mode)

Compound Precursor Ion (m/z) Common Product Ions (m/z)
Enniatin A [M+NH₄]⁺ 699.5 242.2, 228.1, 214.2
Enniatin A1 [M+NH₄]⁺ 685.5 228.1, 214.2, 200.1
Enniatin B [M+NH₄]⁺ 657.5 214.2, 200.1, 186.1

| Enniatin B1 | [M+NH₄]⁺ 671.5 | 228.1, 214.2, 200.1 |

Note: Precursor ions can also be observed as sodium [M+Na]⁺ or protonated [M+H]⁺ adducts. Product ions correspond to fragments of the cyclic structure and are indicative of the specific amino acid composition.

Experimental Protocols

Protocol 1: Two-Step Purification of Enniatins A, A1, B, B1

This protocol is adapted from methodologies that have successfully achieved complete separation with high purity.[10][11]

Objective: To isolate individual enniatins from a crude extract.

Step 1: Low-Pressure Liquid Chromatography (LPLC) - Crude Separation

  • Stationary Phase: Amberlite XAD-7 resin packed in a glass column.

  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of methanol.

  • Elution: Apply the sample to the column and elute with a stepwise gradient of methanol in water. Start with a low percentage of methanol (e.g., 40%) to wash out highly polar impurities and gradually increase the methanol concentration to elute the enniatin mixture.

  • Fraction Collection: Collect fractions and analyze them using analytical HPLC or TLC to identify those containing the enniatin mixture.

  • Pooling & Evaporation: Pool the enniatin-rich fractions and remove the solvent under reduced pressure.

Step 2: Semi-Preparative HPLC - Fine Separation

  • Column: A semi-preparative reverse-phase C18 column (e.g., 150 mm x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Elution Gradient: Develop a shallow linear gradient optimized for separating the specific enniatins. An example could be starting at 70% B and increasing to 95% B over 40-60 minutes.

  • Injection: Dissolve the semi-purified extract from Step 1 in the mobile phase and inject it into the HPLC system.

  • Fraction Collection: Collect peaks corresponding to individual enniatins using a fraction collector, guided by UV detection (e.g., at 210 nm).

  • Purity Confirmation: Analyze the collected fractions using an analytical LC-MS/MS method to confirm the identity and purity of each isolated enniatin. A purity of >97% can be achieved with this method.[10][11]

Visualizations: Workflows and Logic Diagrams

Diagram 1: General Experimental Workflow

G cluster_0 Separation Workflow cluster_1 Isolated Enniatins start This compound (Enniatin Mixture) extraction Solid-Liquid Extraction (e.g., Acetonitrile) start->extraction crude_purification Crude Purification (e.g., LPLC on XAD-7) extraction->crude_purification fine_purification Fine Separation (Semi-Preparative HPLC) crude_purification->fine_purification ennA Enniatin A fine_purification->ennA Fraction 1 ennA1 Enniatin A1 fine_purification->ennA1 Fraction 2 ennB Enniatin B fine_purification->ennB Fraction 3 ennB1 Enniatin B1 fine_purification->ennB1 Fraction 4 analysis Purity & Identity Check (LC-MS/MS) ennA->analysis ennA1->analysis ennB->analysis ennB1->analysis

Caption: Workflow for separating individual enniatins from this compound.

Diagram 2: Troubleshooting Logic for Poor Chromatographic Resolution

G start Problem: Poor Peak Resolution or Co-elution opt_gradient Is the gradient optimized? start->opt_gradient Start Here check_column Is the column appropriate? opt_gradient->check_column Yes solution_gradient Action: Make gradient shallower and/or longer opt_gradient->solution_gradient No check_mobile Is the mobile phase optimized? check_column->check_mobile Yes solution_column Action: Try a different stationary phase (e.g., Phenyl) or smaller particle size check_column->solution_column No solution_mobile Action: Add/adjust modifiers (formic acid, ammonium formate) check_mobile->solution_mobile No solution_flow Action: Reduce the flow rate check_mobile->solution_flow Yes

Caption: Decision tree for troubleshooting poor HPLC separation of enniatins.

References

Technical Support Center: Mitigating Fusafungine-Induced Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of fusafungine on non-target cells during in vitro experiments.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound and suggests potential solutions.

Issue 1: Excessive Cell Death Observed at Low this compound Concentrations

Question: We are observing significant cytotoxicity in our non-target cell line (e.g., human bronchial epithelial cells, cardiac fibroblasts) at concentrations of this compound that are lower than expected. How can we address this?

Answer:

  • Confirm Cytotoxicity with Multiple Assays: Relying on a single cytotoxicity assay can sometimes be misleading. We recommend using at least two different methods to confirm cell viability. For example, combine a metabolic assay like MTT with a membrane integrity assay such as the Lactate Dehydrogenase (LDH) release assay.

  • Evaluate the Role of Oxidative Stress: this compound and its constituent enniatins are known to induce oxidative stress, which can lead to cell death.[1]

    • Troubleshooting Action: Co-incubate your cells with an antioxidant. N-acetylcysteine (NAC) is a well-established antioxidant that has been shown to protect against mycotoxin-induced cytotoxicity and drug-induced mitochondrial dysfunction.[2][3][4][5][6][7]

    • Experimental Workflow:

      • Pre-treat cells with varying concentrations of NAC (e.g., 1-10 mM) for 1-2 hours before adding this compound.

      • Measure cell viability after the desired this compound incubation period.

      • A significant increase in cell viability in the presence of NAC would suggest the involvement of reactive oxygen species (ROS).

  • Investigate Apoptosis Induction: Enniatins, the components of this compound, can induce apoptosis.[1]

    • Troubleshooting Action: Assess for markers of apoptosis, such as caspase activation.

    • Experimental Workflow:

      • Treat cells with this compound for various time points.

      • Perform a caspase-3/7 activity assay. An increase in caspase activity would confirm the induction of apoptosis.

      • Consider co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if blocking apoptosis can rescue the cells.

Issue 2: Inconsistent or Irreproducible Cytotoxicity Data

Question: Our IC50 values for this compound vary significantly between experiments. What could be the cause of this variability?

Answer:

  • Cell Culture Conditions:

    • Cell Density: Ensure that you are seeding the same number of cells for each experiment. Cell density can influence the apparent cytotoxicity of a compound.

    • Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

    • Media Components: Variations in serum batches or other media components can affect cell health and drug sensitivity.

  • Compound Preparation and Storage:

    • Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture media is consistent and below a cytotoxic threshold (typically <0.5%).

    • Stock Solution Stability: Prepare fresh stock solutions of this compound for each experiment, or if storing, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Assay-Specific Variability:

    • Incubation Times: Adhere strictly to the incubation times for both the drug treatment and the assay reagents.

    • Plate Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. It is good practice to not use the outer wells for critical measurements or to fill them with sterile PBS or media to minimize evaporation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced cytotoxicity in non-target cells?

A1: While direct studies on this compound are limited, the cytotoxicity of its constituent enniatins is better understood. The primary mechanisms are believed to be:

  • Mitochondrial Dysfunction: Enniatins can disrupt mitochondrial membrane potential, leading to a decrease in ATP production and the release of pro-apoptotic factors.[1]

  • Oxidative Stress: The disruption of mitochondrial function can lead to the overproduction of reactive oxygen species (ROS), causing damage to cellular components.[1]

  • Apoptosis Induction: Enniatins have been shown to activate caspase-3 and caspase-9, key executioners of the apoptotic pathway.[1]

  • Signaling Pathway Interference: Some enniatins have been found to inhibit the phosphorylation of ERK (p44/p42), a key component of the MAPK signaling pathway involved in cell proliferation and survival.[8][9]

Q2: Are there any known IC50 values for this compound or its components on non-target cells?

Table 1: Reported IC50 Values of Enniatins on Various Human Cell Lines

Cell Line Mycotoxin Exposure Time IC50 (µM) Reference
Caco-2 (Intestinal Epithelial) Enniatin B 72h 1.4 - >30 [10]
Caco-2 (Intestinal Epithelial) Enniatin B1 24h - 72h 0.8 - 10.8 [1]
HepG2 (Liver Carcinoma) Enniatin B 3h - 72h 0.9 - 435.9 [10]
MRC-5 (Lung Fibroblast) Enniatin B 24h - 72h 0.6 - 9.8 [10]

| MRC-5 (Lung Fibroblast) | Enniatin B1 | 24h - 72h | 4.5 - 4.7 |[1] |

Q3: What are some potential strategies to mitigate this compound-induced cytotoxicity in my cell cultures?

A3: Based on the likely mechanisms of action, the following strategies can be explored:

  • Antioxidant Co-treatment: As mentioned in the troubleshooting guide, using antioxidants like N-acetylcysteine (NAC) or resveratrol can be effective. NAC replenishes intracellular glutathione stores, a major cellular antioxidant, while resveratrol has been shown to reduce oxidative stress and apoptosis induced by various toxins.[4][11]

  • Pharmacological Inhibition of Apoptosis: If apoptosis is confirmed, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can help determine the extent to which apoptosis contributes to the observed cytotoxicity.

Table 2: Potential Mitigation Strategies and Their Rationale

Mitigating Agent Proposed Mechanism of Action Suggested Starting Concentration
N-acetylcysteine (NAC) Replenishes intracellular glutathione (GSH) and directly scavenges ROS. 1 - 10 mM
Resveratrol Scavenges ROS, inhibits pro-apoptotic pathways, and modulates signaling pathways like MAPK. 10 - 50 µM

| Z-VAD-FMK | Pan-caspase inhibitor that blocks the execution phase of apoptosis. | 20 - 50 µM |

Q4: How does this compound affect intracellular signaling pathways?

A4: this compound's constituent enniatins have been shown to interfere with key signaling pathways. Notably, enniatins A1 and B1 have been observed to decrease the activation of extracellular regulated protein kinase (ERK), a crucial component of the MAPK pathway that regulates cell proliferation.[8][9] Some enniatins have also been found to moderately inhibit TNF-alpha-induced NF-κB activation, a key pathway in inflammatory responses.[8][9]

Section 3: Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general method for assessing cell viability based on mitochondrial metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound (and co-treatments with mitigating agents, if applicable) for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Reactive Oxygen Species (ROS) Detection using DCFH-DA

This protocol describes a common method for measuring intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and/or mitigating agents as required.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Data Acquisition: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol outlines a method to quantify the activity of executioner caspases 3 and 7.

  • Cell Lysis: After treatment, lyse the cells using a buffer compatible with the assay kit.

  • Assay Reaction: Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates in a black 96-well plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence intensity with excitation at ~380 nm and emission at ~460 nm. The fluorescence is proportional to the caspase-3/7 activity.

Section 4: Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fusafungine_Cytotoxicity_Pathway cluster_intrinsic Intrinsic Apoptosis Pathway This compound This compound (Enniatins) Mitochondria Mitochondrial Dysfunction This compound->Mitochondria MAPK MAPK Pathway (ERK) This compound->MAPK Inhibition ROS Increased ROS (Oxidative Stress) Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage CytochromeC Cytochrome c Release MMP->CytochromeC Apaf1 Apaf-1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 CytochromeC->Apaf1 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis CellDamage->Apoptosis Proliferation Decreased Cell Proliferation & Survival MAPK->Proliferation

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

Mitigation_Workflow Start Start: Observe Excessive Cytotoxicity Hypothesis Hypothesize Mechanism: 1. Oxidative Stress 2. Apoptosis Start->Hypothesis CoTreatment Co-treatment with Mitigating Agent Hypothesis->CoTreatment NAC N-acetylcysteine (NAC) CoTreatment->NAC Resveratrol Resveratrol CoTreatment->Resveratrol CaspaseInhibitor Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) CoTreatment->CaspaseInhibitor Assay Perform Cytotoxicity & Mechanistic Assays NAC->Assay Resveratrol->Assay CaspaseInhibitor->Assay Viability Cell Viability (MTT, LDH) Assay->Viability ROS_Assay ROS Levels (DCFH-DA) Assay->ROS_Assay Caspase_Assay Caspase Activity Assay->Caspase_Assay Analysis Analyze Data: Compare with this compound Alone Assay->Analysis Conclusion Conclusion: Identify Mitigation Strategy & Confirm Mechanism Analysis->Conclusion

Caption: Experimental workflow for mitigating cytotoxicity.

References

Technical Support Center: Enhancing Reproducibility of Fusafungine Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the reproducibility of fusafungine bioactivity assays.

Section 1: Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.

Cell Viability Assays (e.g., MTT, XTT)

Question: My MTT assay results for this compound are highly variable between replicates and experiments. What are the potential causes and solutions?

Answer:

Inconsistent results in MTT assays are a common challenge. Several factors can contribute to this variability when testing this compound:

  • This compound Solubility and Stability: this compound is practically insoluble in water and may precipitate in aqueous culture media, leading to uneven exposure of cells to the compound.[1]

    • Solution: Prepare stock solutions of this compound in an appropriate solvent like DMSO. When diluting to final concentrations in culture media, ensure thorough mixing and visually inspect for any precipitation. It is advisable to perform a solubility test for this compound in your specific cell culture medium.

  • Cell Seeding Density: The number of cells seeded can significantly impact metabolic activity and, consequently, the formazan production in MTT assays.

    • Solution: Optimize the cell seeding density for your specific cell line. A preliminary experiment to determine the optimal cell number that results in a linear absorbance response over the desired assay duration is recommended. For many cell lines, a starting point of 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate is common.

  • Incubation Times: Both the drug treatment duration and the MTT incubation time are critical parameters.

    • Solution: Standardize incubation times across all experiments. For this compound, a treatment time of 24 to 72 hours is often used to assess cytotoxicity. The MTT incubation period should be optimized (typically 2-4 hours) to ensure sufficient formazan crystal formation without causing cytotoxicity from the MTT reagent itself.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth and viability.

    • Solution: To mitigate edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data points.

  • Incomplete Solubilization of Formazan Crystals: The purple formazan crystals must be fully dissolved for accurate absorbance readings.

    • Solution: Ensure complete solubilization by using an appropriate solvent (e.g., DMSO, acidified isopropanol) and allowing sufficient incubation time with gentle agitation on a plate shaker. Visually confirm the absence of crystals before reading the plate.

Question: I am observing an unexpected increase in absorbance at high concentrations of this compound in my MTT assay. What could be the reason?

Answer:

This phenomenon can be misleading and may not indicate increased cell viability. Potential causes include:

  • Direct Reduction of MTT by this compound: Some compounds can chemically reduce the MTT reagent to formazan, independent of cellular metabolic activity.

    • Solution: To test for this, include control wells containing this compound and MTT reagent in cell-free culture medium. If a color change occurs, it indicates direct reduction of MTT by this compound. In such cases, consider using an alternative viability assay that is not based on tetrazolium reduction, such as the neutral red uptake assay or a lactate dehydrogenase (LDH) release assay.

  • Changes in Cellular Metabolism: this compound, while having cytotoxic effects at high concentrations, might alter cellular metabolism at lower, sub-lethal concentrations, potentially leading to an increase in mitochondrial activity and thus higher formazan production.

    • Solution: Correlate your MTT results with a different type of viability assay that measures a distinct cellular parameter, such as cell membrane integrity (e.g., trypan blue exclusion or LDH assay).

Anti-Inflammatory Assays (e.g., Cytokine Quantification)

Question: I am not seeing a consistent, dose-dependent inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in my experiments with this compound. Why might this be?

Answer:

Reproducibility issues in cytokine assays can stem from several sources:

  • Assay Timing and Cytokine Kinetics: The production and secretion of different cytokines have distinct time courses.

    • Solution: Perform a time-course experiment to determine the optimal time point for measuring the peak production of your cytokine of interest after stimulation (e.g., with lipopolysaccharide - LPS) in your specific cell model.

  • Cell Health and Activation State: The responsiveness of cells to inflammatory stimuli can be affected by their health and passage number.

    • Solution: Use cells at a low passage number and ensure they are in a healthy, exponential growth phase. Standardize the cell density and pre-incubation conditions before adding this compound and the inflammatory stimulus.

  • This compound Concentration Range: The anti-inflammatory effects of this compound may occur within a narrow, low-concentration window.[2][3]

    • Solution: Test a wide range of this compound concentrations, including very low doses, to identify the optimal range for its anti-inflammatory activity. High concentrations may induce cytotoxicity, which can confound the results of anti-inflammatory assays.

  • Variability in ELISA or Multiplex Assays: Technical variability in the immunoassay itself can lead to inconsistent results.

    • Solution: Follow the manufacturer's protocol for the ELISA or multiplex kit meticulously. Ensure proper washing steps, use calibrated pipettes, and include appropriate standards and controls on every plate. Run samples in at least duplicate to assess intra-assay variability.

Section 2: Quantitative Data Summary

The following tables summarize quantitative data for this compound and related compounds from various bioactivity assays. It is important to note that direct comparisons of IC₅₀ values across different studies should be made with caution due to variations in cell lines, experimental conditions, and assay methodologies.

Table 1: Cytotoxicity of Fusaproliferin (a Fungal Mycotoxin Similar to this compound Components) in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MIA-PaCa-2Pancreatic0.13
BxPC-3Pancreatic0.76
MDA-MB-231Breast1.9
MCF7Breast3.9
WI-38Lung (non-tumor)18

Data from a study on fusaproliferin, a compound structurally related to components of this compound.

Table 2: Anti-Inflammatory Activity of Fusaproliferin

AssayCell LineStimulusIC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW264.7 MacrophagesLPS16.6

Data from a study on fusaproliferin, a compound structurally related to components of this compound.[4]

Section 3: Experimental Protocols

This section provides detailed methodologies for key bioactivity assays relevant to this compound.

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at the predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Quantification of Pro-Inflammatory Cytokines (IL-6 and TNF-α) by ELISA

This protocol provides a general workflow for a sandwich ELISA. Always refer to the specific instructions provided with your ELISA kit.

Materials:

  • ELISA kit for human/murine IL-6 or TNF-α (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Cell culture plates (e.g., 24-well or 48-well)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer (as provided in the kit)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages) in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include appropriate controls (untreated, LPS only, this compound only).

    • Incubate for the predetermined optimal time for peak cytokine production (e.g., 6-24 hours).

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Protocol:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate multiple times with wash buffer.

    • Block the plate with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate.

    • Add your collected cell culture supernatants and the provided cytokine standards to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark.

    • Wash the plate.

    • Add the substrate solution and incubate until a color develops.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve using the absorbance values of the known cytokine standards.

    • Calculate the concentration of IL-6 or TNF-α in your samples based on the standard curve.

Section 4: Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell Seeding Cell Seeding 24h Incubation 24h Incubation Cell Seeding->24h Incubation This compound Treatment This compound Treatment 24h Incubation->this compound Treatment Incubation (24-72h) Incubation (24-72h) This compound Treatment->Incubation (24-72h) MTT Addition MTT Addition Incubation (24-72h)->MTT Addition Incubation (2-4h) Incubation (2-4h) MTT Addition->Incubation (2-4h) Solubilization Solubilization Incubation (2-4h)->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

Caption: A generalized workflow for a typical MTT cell viability assay.

This compound's Putative Mechanism of Action on the NF-κB Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK TLR4->IKK 2. Signaling Cascade IkB IκBα IKK->IkB 3. Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 5. Nuclear Translocation IkB_NFkB->NFkB 4. IκBα Degradation This compound This compound This compound->IKK Inhibition? This compound->NFkB_nuc Inhibition of Translocation? DNA DNA NFkB_nuc->DNA 6. Binds to Promoter Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines 7. Transcription

Caption: Putative inhibitory effects of this compound on the NF-κB signaling pathway.

References

Fusafungine degradation pathways and stable storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fusafungine. The information is designed to address specific issues that may be encountered during experimental procedures related to the stability and degradation of this cyclic depsipeptide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a cyclohexadepsipeptide, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The ester and amide bonds within its cyclic structure are the most vulnerable points.

  • Hydrolysis: The ester bonds are particularly prone to cleavage under both acidic and basic conditions, leading to the opening of the cyclic structure and the formation of linear depsipeptides. The amide bonds can also be hydrolyzed, though generally under more forced conditions. The rate of hydrolysis is highly dependent on pH and temperature.[1][2][3][4]

  • Oxidation: Certain amino acid residues within the this compound molecule may be susceptible to oxidation, which can be initiated by exposure to light, heat, or oxidizing agents. This can lead to modifications of the side chains of the amino acid residues, potentially altering the biological activity and stability of the molecule.[1][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photodegradation often proceeds via oxidative pathways.[5][6]

Q2: What are the recommended stable storage conditions for this compound?

A2: To ensure the stability of this compound, it is crucial to control the storage environment.

  • Temperature: For long-term storage of lyophilized this compound, temperatures of -20°C or -80°C are recommended.[1] For solutions, short-term storage at 2-8°C for a few days is acceptable. For longer periods, aliquoting and freezing at -20°C or -80°C is advised to prevent degradation.[1] Commercial products have been recommended to be stored below 30°C or not exposed to temperatures higher than 50°C.

  • Light: this compound should be protected from light to prevent photodecomposition.[5] Use of amber vials or storage in the dark is recommended.

  • Moisture: Lyophilized powder should be stored in a tightly sealed container to protect it from moisture, which can accelerate hydrolysis. Before opening, it is good practice to allow the vial to warm to room temperature in a desiccator to prevent condensation.[1]

  • pH: For this compound in solution, maintaining an optimal pH is critical to minimize hydrolytic degradation. The ideal pH for stability should be determined experimentally for the specific formulation.[1][2]

Q3: How can I monitor the degradation of this compound and identify its degradation products?

A3: A stability-indicating analytical method is essential for monitoring degradation. The most powerful technique for this purpose is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • HPLC: A reversed-phase HPLC (RP-HPLC) method can be developed to separate this compound from its degradation products. A C18 column is often a good starting point. Gradient elution is typically required to resolve polar degradation products from the more nonpolar parent compound.[7][8][9][10][11][12][13]

  • MS: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is invaluable for identifying the structures of the degradation products. By analyzing the fragmentation patterns, it is possible to pinpoint the site of modification (e.g., cleavage of a specific ester bond or oxidation of an amino acid residue).[14][15] The fragmentation of enniatins, which are structurally similar to this compound, often involves the loss of amino acid or hydroxy acid residues, providing a model for interpreting this compound's fragmentation.[14][15]

Troubleshooting Guides

Issue 1: Rapid loss of this compound activity in an aqueous solution.

Possible Cause: This is most likely due to the hydrolytic degradation of the ester bonds in the depsipeptide ring, which is highly sensitive to pH and temperature.

Troubleshooting Steps:

  • pH Optimization:

    • Action: Determine the pH of your solution. The stability of depsipeptides can vary significantly with pH.[1][2]

    • Experiment: Conduct a pH stability profile study. Prepare this compound solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the degradation over time using a stability-indicating HPLC method.

    • Solution: Identify the pH at which this compound exhibits maximum stability and formulate your solutions in a buffer at that pH.

  • Temperature Control:

    • Action: Review the storage and handling temperatures of your this compound solutions.

    • Solution: Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[1] During experiments, keep the solutions on ice as much as possible.

Issue 2: Appearance of unexpected peaks in the HPLC chromatogram after sample workup or storage.

Possible Cause: The appearance of new peaks indicates the formation of degradation products or impurities.

Troubleshooting Steps:

  • Characterize the New Peaks:

    • Action: Use HPLC-MS/MS to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the new peaks.

    • Analysis:

      • A mass increase of 18 Da often suggests hydrolysis (addition of a water molecule).

      • A mass increase of 16 Da could indicate oxidation.

      • Compare the fragmentation pattern of the new peaks with that of the parent this compound molecule to identify which part of the molecule has been modified.[14][15]

  • Perform Forced Degradation Studies:

    • Action: Systematically expose this compound to various stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines to intentionally generate degradation products.[5][16][17][18]

    • Benefit: This will help to confirm the identity of the degradation products observed in your samples and to develop a robust stability-indicating HPLC method that can resolve all potential degradants.[7][8][9][10][11][12][13]

Quantitative Data Summary

Stress ConditionReagent/ConditionTypical DurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hoursCleavage of ester and amide bonds
Base Hydrolysis 0.1 M - 1 M NaOH1 - 12 hoursPrimarily cleavage of ester bonds
Oxidation 3% - 30% H₂O₂1 - 8 hoursOxidation of susceptible amino acid residues
Thermal 60°C - 80°C24 - 72 hoursHydrolysis, deamidation, oxidation
Photostability ICH Q1B conditionsAs per guidelinePhotochemical degradation, often oxidative

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate or acetate)

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 8 hours. At various time points (e.g., 2, 4, 8 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to the working concentration.

  • Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours. At various time points (e.g., 0.5, 1, 2 hours), withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 4 hours. At various time points, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Also, subject the stock solution to the same conditions.

  • Photodegradation: Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][19][20][21][22] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.

Instrumentation and Columns:

  • HPLC system with a UV/PDA detector and a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan from 200-400 nm with a PDA detector to determine the optimal wavelength for detection of both the parent drug and its degradants.

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject the this compound reference standard to determine its retention time and peak shape.

  • Inject the samples from the forced degradation study to assess the separation of the degradation products from the main peak and from each other.

  • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][8][9][10][11][12][13]

Visualizations

Fusafungine_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Light, Heat, Oxidizing Agents) This compound This compound (Cyclic Depsipeptide) Linear_Depsipeptide Linear Depsipeptide (Ester bond cleavage) This compound->Linear_Depsipeptide H₂O Oxidized_this compound Oxidized this compound (e.g., Sulfoxide, Hydroxylated residues) This compound->Oxidized_this compound [O] Hydrolyzed_Fragments Smaller Peptide/Hydroxy Acid Fragments (Amide bond cleavage) Linear_Depsipeptide->Hydrolyzed_Fragments H₂O

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic (e.g., HCl) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Basic (e.g., NaOH) Base->Analysis Oxidation Oxidative (e.g., H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Fusafungine_Sample This compound Sample (Bulk or Formulated) Fusafungine_Sample->Acid Fusafungine_Sample->Base Fusafungine_Sample->Oxidation Fusafungine_Sample->Thermal Fusafungine_Sample->Photo Data_Interpretation Data Interpretation - Identify Degradation Products - Determine Degradation Pathways - Assess Stability Analysis->Data_Interpretation

Caption: Workflow for this compound forced degradation studies.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Fusafungine and Individual Enniatins

Author: BenchChem Technical Support Team. Date: December 2025

Fusafungine, an antibiotic formerly used for respiratory tract infections, is a complex mixture of cyclohexadepsipeptides known as enniatins, primarily produced by the fungus Fusarium lateritium.[1][2][3] Individual enniatins, which are also produced by various Fusarium species, have garnered significant scientific interest for their diverse biological activities, including antibacterial properties.[4][5] This guide provides a detailed comparison of the antibacterial activity of this compound versus individual enniatin compounds, supported by quantitative data and experimental protocols.

Mechanism of Antibacterial Action

The primary antibacterial mechanism for both this compound and individual enniatins is their function as ionophores.[4][5] These molecules can form complexes with cations, particularly potassium ions (K+), and transport them across the bacterial cell membrane.[4] This disrupts the essential ion gradients necessary for cellular function, leading to membrane depolarization and the collapse of the membrane potential.[4][6] The dissipation of this potential inhibits critical cellular processes such as ATP synthesis and the transport of nutrients, ultimately leading to the inhibition of DNA, RNA, and protein synthesis, and culminating in bacterial cell death.[4]

cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects enniatin Enniatin/ This compound complex Enniatin-K+ Complex enniatin->complex k_ion_out K+ k_ion_out->complex Complexation k_ion_in K+ depolarization Membrane Depolarization k_ion_in->depolarization Disruption of Ion Gradient complex->k_ion_in Ion Transport inhibition Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) depolarization->inhibition death Bacterial Cell Death inhibition->death

Proposed mechanism of antibacterial action for enniatins and this compound.
Antibacterial Spectrum

Both this compound and individual enniatins exhibit a selective spectrum of antibacterial activity, primarily targeting Gram-positive bacteria and mycobacteria.[4][6][7] They are generally inactive against Gram-negative bacteria.[6][8] This selectivity is attributed to the structural differences in the cell walls between these bacterial groups; the outer membrane of Gram-negative bacteria likely acts as a barrier, preventing the penetration of these lipophilic compounds.[4]

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound and different enniatin analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9] The following table summarizes the MIC data for this compound and various enniatins against a range of bacterial species.

CompoundBacteriumMIC (µg/mL)Reference
This compound Gram-positive cocci (aerobic & anaerobic)< 30[7]
Mycoplasma pneumoniae< 18[7]
Streptococcus mutans< 30[7]
Nocardia sp.< 13[7]
Enniatin A Clostridium perfringens12.5 (µM)[6]
Mycobacterium tuberculosis1.0[10]
Mycobacterium bovis2.0[10]
Enniatin A1 Clostridium perfringens12.5 (µM)[6]
Enniatin B Clostridium perfringens12.5 (µM)[6]
Staphylococcus aureus> 100 (µM)[6]
Enniatin B1 Clostridium perfringens25 (µM)[6]
Enniatin J1 Various pathogenic and lactic acid bacteriaEffective at doses > 1 ng[11]
Enniatin J3 Various pathogenic and lactic acid bacteriaEffective at doses > 1 ng[11]

Note: MIC values for enniatins are often reported in µM. Direct comparison with this compound (a mixture) in µg/mL should be done with consideration of the molecular weights of the individual enniatins.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[8]

Materials:

  • Test compound (this compound or individual Enniatin) stock solution (e.g., in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for most bacteria)

  • Bacterial culture in mid-logarithmic growth phase

  • Sterile phosphate-buffered saline (PBS)

  • Microplate reader or visual assessment tools

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Serially dilute the test compound in the broth medium across the wells of the microtiter plate to achieve a range of concentrations.

    • The final volume in each well after adding the inoculum should be 100 µL.[4]

  • Preparation of Bacterial Inoculum:

    • Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.[8]

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted antimicrobial agent.[4]

  • Controls:

    • Positive Control: A well with a known effective antibiotic.

    • Negative Control: A well with broth and the solvent used to dissolve the test compound to ensure it has no inhibitory effect.

    • Growth Control: A well with only broth and the bacterial inoculum.[4]

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.[4]

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium. This can be determined visually or by measuring the optical density using a microplate reader.[4]

start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Visual or OD Reading) incubate->read_mic end End read_mic->end

General workflow for MIC determination via broth microdilution.
Assessment of Bacterial Membrane Depolarization

This assay helps to confirm the ionophoric mechanism of action by measuring changes in the bacterial membrane potential.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Test compound solution

  • Membrane potential-sensitive dye (e.g., DiSC3(5))

  • Fluorometer or fluorescence microscope

Procedure:

  • Preparation of Bacterial Suspension:

    • Harvest bacterial cells from a mid-log phase culture by centrifugation.

    • Wash the cells twice with PBS and resuspend in PBS to a final optical density (e.g., OD₆₀₀ of 0.2).[4]

  • Staining:

    • Add the membrane potential-sensitive dye to the bacterial suspension and incubate until a stable fluorescence signal is achieved.

  • Treatment:

    • Add the test compound to the bacterial suspension at the desired concentration (e.g., 1x or 2x MIC).

  • Measurement:

    • Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.

  • Positive Control:

    • At the end of the experiment, add an agent known to cause complete depolarization (e.g., valinomycin) to measure the maximum fluorescence signal.[4]

Conclusion

Both this compound and individual enniatins demonstrate notable antibacterial activity, particularly against Gram-positive bacteria and mycobacteria, through a shared ionophoric mechanism that disrupts the bacterial cell membrane potential. This compound, as a mixture of enniatins, exhibits a broad spectrum of activity. The potency of individual enniatins can vary based on their specific chemical structure, which influences their lipophilicity and ion-binding capacity. The provided data and protocols offer a framework for the comparative evaluation of these compounds for potential therapeutic applications. It is important to note that while effective against certain microbes, enniatins are also known to be cytotoxic to mammalian cells at low micromolar concentrations, a critical consideration in drug development.[8]

References

A Comparative Analysis of Fusafungine and Beauvericin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxic properties of fusafungine and beauvericin, two mycotoxins produced by fungi of the Fusarium genus. While both compounds are cyclic depsipeptides, their cytotoxic profiles and mechanisms of action exhibit distinct characteristics. This document summarizes key experimental data, outlines common methodologies for cytotoxicity assessment, and visualizes the known signaling pathways involved in their toxic effects.

Executive Summary

This compound, a mixture of enniatins (predominantly enniatin A, A1, B, and B1), was formerly used as an antibiotic for respiratory tract infections but was withdrawn from the market due to severe allergic reactions.[1][2] Its cytotoxic effects are attributed to its ionophoric properties, disrupting cellular membrane potential. Beauvericin, another cyclic hexadepsipeptide, is a common contaminant in cereals and is recognized for its potent cytotoxic and pro-apoptotic activities across various cell lines.[3][4] Its primary mechanism involves inducing an influx of calcium ions, leading to oxidative stress and mitochondrial dysfunction.[5][6] This guide will delve into the quantitative differences in their cytotoxicity and the signaling cascades they trigger.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The following tables summarize the 50% inhibitory concentration (IC₅₀) values for this compound (represented by its main enniatin components) and beauvericin in various cell lines. Lower IC₅₀ values indicate higher cytotoxicity.

Table 1: Cytotoxicity of Enniatins (Principal Components of this compound)

Enniatin AnalogueCell LineExposure Time (h)IC₅₀ (µM)Assay MethodReference
Enniatin AHeLa241.15MTT[7]
HeLa480.57MTT[7]
MRC-5-0.8BrdU[8]
Enniatin A1Caco-2482.7 ± 0.8-[9]
HT-29481.4 ± 0.7-[9]
N87-0.003 ± 0.002-[9]
Enniatin BCaco-248 - 721.4 - >30MTT[9][10]
HepG2480.9 - 435.9MTT[10]
HT-29481.4 - 16.8-[10]
MRC-5-3.6BrdU[8]
Enniatin B1Caco-224 - 720.8 - 10.8-[11]
HT-29-3.7 - 16.6-[11]
HepG2-8.5 - 24.3-[11]
IPEC-J224- (Viability decline at 5µM)-[11]
PK-152441-[12]

Table 2: Cytotoxicity of Beauvericin

Cell LineExposure Time (h)IC₅₀ (µM)Assay MethodReference
U-937 (monocytic lymphoma)24~30Trypan Blue[13][14]
HL-60 (promyelocytic leukemia)24~15Trypan Blue[13][14]
IPEC-J2 (porcine intestinal epithelial)24- (Complete disruption at 10µM)Flow Cytometry[15][16]
Caco-2 (human colorectal adenocarcinoma)24 - 723.16 - 4.87-[9]
N87 (human gastric)-27.5 ± 0.7-[9]
SH-SY5Y (human neuroblastoma)2412MTT[17]
483.25MTT[17]
A375SM (human melanoma)72- (Growth inhibition at 0-20µM)MTT[18]

Experimental Protocols

The following is a generalized protocol for assessing the cytotoxicity of this compound and beauvericin, based on commonly employed methods cited in the literature.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (or its enniatin components) or beauvericin. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: Add 50 µL of MTT solution (2 mg/mL in phosphate-buffered saline) to each well and incubate for 3 hours at 37°C.[18]

  • Formazan Solubilization: Remove the culture medium and add an equal volume of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

G Generalized Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A375SM, Caco-2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Prepare Compound Dilutions (this compound/Beauvericin) cell_seeding->compound_prep Add compounds to cells incubation Incubate for 24, 48, or 72h compound_prep->incubation mt_assay MTT Assay incubation->mt_assay brdu_assay BrdU Assay incubation->brdu_assay ab_assay AlamarBlue Assay incubation->ab_assay read_plate Measure Absorbance/ Fluorescence mt_assay->read_plate brdu_assay->read_plate ab_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Signaling Pathways

This compound (Enniatins) Cytotoxicity Pathway

This compound, as a mixture of enniatins, primarily exerts its cytotoxic effects through its ionophoric properties. Enniatins can form pores in cellular and mitochondrial membranes, leading to an uncontrolled flux of cations.[10] This disrupts the mitochondrial membrane potential, triggering the intrinsic pathway of apoptosis.

G Proposed Cytotoxic Pathway of this compound (Enniatins) This compound This compound (Enniatins) cell_membrane Cell Membrane This compound->cell_membrane Inserts into mito_membrane Mitochondrial Membrane This compound->mito_membrane Inserts into ion_influx Cation Influx (K+, Na+, Ca2+) cell_membrane->ion_influx membrane_potential Disruption of Mitochondrial Membrane Potential mito_membrane->membrane_potential ion_influx->membrane_potential cytochrome_c Cytochrome c Release membrane_potential->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: this compound's ionophoric action leading to apoptosis.

Beauvericin Cytotoxicity Pathway

Beauvericin induces cytotoxicity through a more complex signaling cascade, primarily initiated by an increase in intracellular calcium concentration.[3][4] This leads to the generation of reactive oxygen species (ROS), subsequent mitochondrial stress, and the activation of multiple signaling pathways, including the MAPK pathway, culminating in apoptosis.[3][5]

G Signaling Pathways in Beauvericin-Induced Cytotoxicity cluster_mito Mitochondrial Pathway cluster_mapk MAPK Pathway beauvericin Beauvericin ca_channel Calcium Channels beauvericin->ca_channel Acts on ca_influx Increased Intracellular [Ca2+] ca_channel->ca_influx ros ROS Generation (Oxidative Stress) ca_influx->ros jnk JNK Phosphorylation ca_influx->jnk erk ERK Phosphorylation (Inhibition) ca_influx->erk nfkb NF-κB (Inhibition) ca_influx->nfkb mito_potential Disruption of Mitochondrial Membrane Potential ros->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis jnk->apoptosis erk->apoptosis inhibition leads to nfkb->apoptosis inhibition leads to

Caption: Beauvericin's multi-pathway approach to inducing apoptosis.

Conclusion

Both this compound (via its enniatin components) and beauvericin are potent cytotoxic agents, inducing cell death primarily through apoptosis. However, their mechanisms of action differ significantly. This compound acts as a direct disruptor of membrane integrity through its ionophoric properties. Beauvericin, on the other hand, initiates a more intricate signaling cascade involving calcium influx, oxidative stress, and the modulation of key signaling pathways like MAPK. The IC₅₀ values presented in this guide highlight that the cytotoxicity of both compounds is cell-line and exposure-time dependent, with beauvericin generally demonstrating potent toxicity at low micromolar concentrations. This comparative analysis provides a foundational understanding for researchers investigating the therapeutic potential or toxicological risks associated with these mycotoxins.

References

A Comparative In Vitro Analysis of the Anti-Inflammatory Effects of Fusafungine and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory properties of fusafungine, a topical antibiotic with anti-inflammatory activity, and dexamethasone, a potent corticosteroid. The following sections present a detailed analysis of their effects on key inflammatory markers and signaling pathways, supported by experimental data and protocols.

Executive Summary

This compound and dexamethasone both exhibit significant anti-inflammatory effects in vitro, albeit through different primary mechanisms. Dexamethasone, a classic glucocorticoid, acts primarily through the glucocorticoid receptor to transrepress pro-inflammatory transcription factors and upregulate anti-inflammatory genes. This compound's anti-inflammatory action is understood to occur mainly at a post-transcriptional level, affecting the stability of pro-inflammatory messenger RNA (mRNA). This guide synthesizes available in vitro data to compare their efficacy in modulating key aspects of the inflammatory response, including the expression of adhesion molecules and the production of pro-inflammatory cytokines.

Comparison of Anti-Inflammatory Effects on Key Markers

The following tables summarize the quantitative data from in vitro studies, providing a direct comparison of the inhibitory effects of this compound and dexamethasone on Intercellular Adhesion Molecule-1 (ICAM-1) expression and the production of key pro-inflammatory cytokines.

Table 1: Inhibition of ICAM-1 Expression in Human Alveolar Macrophages

TreatmentConcentration% Inhibition of Spontaneous ICAM-1 Expression% Inhibition of IFN-γ-induced ICAM-1 Expression
This compound 1 µg/mL~25%~20%
10 µg/mL~50%~45%
Dexamethasone 10⁻⁸ M~15%~10%
10⁻⁶ M~40%~35%

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CytokineCell TypeDrugConcentration% InhibitionIC₅₀
TNF-α Human Alveolar MacrophagesThis compoundNot SpecifiedStated to reduce release[1]Not Reported
RAW 264.7 MacrophagesDexamethasone1 µMSignificant suppression[2]~3 nM (in retinal pericytes)[3]
IL-1β Human Alveolar MacrophagesThis compoundNot SpecifiedStated to reduce release[1]Not Reported
Human MonocytesDexamethasone10⁻⁵ MProfound inhibition of release[4]Not Reported
IL-6 Human Alveolar MacrophagesThis compoundNot SpecifiedStated to reduce release[1]Not Reported
Human Polymorphonuclear LeukocytesDexamethasone10⁻⁶ - 10⁻⁸ MDose-dependent inhibition[4]Not Reported

Signaling Pathway Analysis

Both this compound and dexamethasone modulate inflammatory signaling pathways, with a key intersection at the level of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation.

Dexamethasone's Mechanism of Action

Dexamethasone exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus where it can act in two main ways:

  • Transrepression: The complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1). This is a major mechanism for the suppression of cytokine and adhesion molecule gene expression.

  • Transactivation: The complex can bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as IκBα, the inhibitor of NF-κB.

Dexamethasone_Pathway Dex_GR Dex_GR Dex_GR_n Dex_GR_n Dex_GR->Dex_GR_n Translocation NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n Translocation

This compound's Mechanism of Action

This compound's anti-inflammatory effects are primarily attributed to its post-transcriptional regulation of pro-inflammatory gene expression.[1] This means it likely interferes with the stability or translation of the mRNA molecules that code for inflammatory proteins, rather than directly inhibiting their gene transcription. While the precise molecular targets are not as extensively characterized as those of dexamethasone, it is understood to reduce the production of key cytokines.[1]

Fusafungine_Pathway

Experimental Protocols

In Vitro Inhibition of ICAM-1 Expression

Objective: To quantify the inhibitory effect of this compound and dexamethasone on the expression of ICAM-1 on human alveolar macrophages.

Methodology:

  • Cell Culture: Human alveolar macrophages are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum.

  • Stimulation: Cells are stimulated with interferon-gamma (IFN-γ) to induce ICAM-1 expression. Control groups remain unstimulated.

  • Treatment: this compound or dexamethasone is added to the culture medium at various concentrations.

  • Incubation: Cells are incubated for 24 hours.

  • Analysis: ICAM-1 expression is quantified using flow cytometry with a fluorescently labeled anti-ICAM-1 antibody. The percentage of ICAM-1 positive cells and the mean fluorescence intensity are measured.

In Vitro Cytokine Inhibition Assay

Objective: To measure the inhibitory effect of this compound and dexamethasone on the production of pro-inflammatory cytokines by immune cells.

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) are cultured in an appropriate medium.

  • Stimulation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.

  • Treatment: this compound or dexamethasone is added to the cultures at a range of concentrations.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Analysis: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

Experimental_Workflow

Conclusion

Both this compound and dexamethasone demonstrate potent anti-inflammatory effects in vitro, effectively reducing the expression of the adhesion molecule ICAM-1 and the production of key pro-inflammatory cytokines. Dexamethasone operates through a well-defined, receptor-mediated mechanism involving the transcriptional repression of inflammatory genes. In contrast, this compound appears to exert its primary anti-inflammatory influence at the post-transcriptional level. The choice between these agents in a research or therapeutic context would depend on the desired mechanism of action and the specific inflammatory condition being targeted. Further head-to-head in vitro studies with standardized methodologies would be beneficial for a more precise quantitative comparison of their potencies.

References

Validating the In Vitro Anti-inflammatory Effects of Fusafungine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory properties of Fusafungine against other established anti-inflammatory agents. The information is supported by experimental data and detailed methodologies to assist in the evaluation and validation of this compound's potential as an anti-inflammatory agent.

Executive Summary

This compound, a mycotoxin produced by the fungus Fusarium lateritium, has demonstrated both antimicrobial and anti-inflammatory activities. In vitro studies have shown its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. This guide synthesizes available data to compare its efficacy with dexamethasone, a potent corticosteroid, and provides context with data on other common anti-inflammatory compounds.

Data Presentation: Comparative In Vitro Anti-inflammatory Activity

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound and comparator compounds.

Compound Assay Cell Line Stimulant Concentration % Inhibition of ICAM-1 Expression Reference
This compoundFlow CytometryHuman Alveolar MacrophagesrIFN-γ (250 U/mL)1 µg/mL~40%[1]
This compoundFlow CytometryHuman Alveolar MacrophagesrIFN-γ (250 U/mL)10 µg/mL~60%[1]
DexamethasoneFlow CytometryHuman Alveolar MacrophagesrIFN-γ (250 U/mL)10 µMNo significant inhibition[1]

Table 1: Comparative effect of this compound and Dexamethasone on Interferon-gamma (rIFN-γ)-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression.

Compound Assay Cell Line Stimulant IC50 Value Reference
Pentoxifylline (comparator)ELISAHuman Mononuclear CellsLPS340.6 ± 7.54 µM[2]
Compound 1 (Benzophenone derivative)ELISATHP-1 cellsLPS32.5 ± 4.5 µM[2]
Compound 2 (Thiourea derivative)ELISATHP-1 cellsLPS6.5 ± 0.8 µM[2]
Ginsenoside Rb1ELISARAW 264.7LPS56.5 µM[3]
Ginsenoside Rb2ELISARAW 264.7LPS27.5 µM[3]

Table 2: IC50 values for TNF-α inhibition by various compounds (this compound data not available).

Compound Assay Cell Line Stimulant IC50 Value Reference
Preussin CELISATHP-1LPS0.11 µM
Preussin DELISATHP-1LPS22 µM

Table 3: IC50 values for IL-6 inhibition by various compounds (this compound data not available).

Compound Assay Enzyme Source IC50 Value Selectivity Index (COX-1/COX-2) Reference
CelecoxibEnzyme ImmunoassayHuman Recombinant0.42 µM33.8[4]
Diclofenac SodiumEnzyme ImmunoassayNot specified-1.80[4]
Compound VIIa (Thiophene derivative)Enzyme ImmunoassayNot specified0.29 µM67.2[4]
SulfadiazineEnzyme Binding AssayNot specified5.27 µM3.6[5]

Table 4: IC50 values and selectivity indices for COX-2 inhibition by various compounds (this compound data not available).

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below.

LPS-Induced TNF-α Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Cell Culture:

  • RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells are commonly used.

  • Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • For experiments, cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

Experimental Procedure:

  • Remove the culture medium from the adherent cells.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (typically 10-100 ng/mL) for a specified period (e.g., 4-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Cell viability should be assessed in parallel using methods like the MTT assay to rule out cytotoxic effects of the test compound.

Data Analysis:

  • Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of TNF-α production.

NF-κB Reporter Assay

This assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Cell Culture and Transfection:

  • HEK293 cells are often used due to their high transfection efficiency.

  • Cells are co-transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Stable cell lines expressing the NF-κB reporter construct can also be used.

Experimental Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with the test compound or vehicle for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL) or LPS, for 6-8 hours.

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • Calculate the percentage inhibition of NF-κB activation by the test compound compared to the stimulated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in inflammation and a typical experimental workflow for assessing anti-inflammatory activity.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_nucleus Nuclear Translocation & Gene Expression cluster_this compound This compound Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p38 p38 MAPK TLR4->p38 activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription COX2 COX-2 NFkB_nuc->COX2 induces transcription This compound This compound This compound->IKK inhibits This compound->p38 inhibits

Caption: Putative mechanism of this compound's anti-inflammatory action.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A Seed Macrophages (e.g., RAW 264.7) B Adherence (Overnight) A->B C Pre-treat with This compound/Comparator B->C D Stimulate with LPS C->D E Collect Supernatant D->E G Assess Cell Viability (MTT Assay) D->G F Measure Cytokine Levels (ELISA) E->F

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion

The available in vitro evidence suggests that this compound possesses anti-inflammatory properties, notably through the inhibition of ICAM-1 expression.[1] Its effects appear to be distinct from those of the glucocorticoid dexamethasone in this particular assay.[1] this compound is also reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, primarily at a post-transcriptional level.[6] The underlying mechanism is thought to involve the modulation of the NF-κB and p38 MAPK signaling pathways.

However, a significant gap exists in the literature regarding quantitative data, such as IC50 values, for this compound's inhibitory effects on key inflammatory mediators like TNF-α, IL-6, and COX-2. This lack of data prevents a direct and comprehensive comparison with other well-characterized anti-inflammatory agents in the provided tables. Further research is warranted to elucidate the precise molecular targets of this compound within the inflammatory cascade and to establish a more detailed and quantitative profile of its anti-inflammatory activity. Such studies would be invaluable for validating its potential for further drug development.

References

A Head-to-Head Comparison of Fusafungine and Other Ionophores for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of fusafungine with other well-characterized ionophores. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms and applications of these membrane-active compounds. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows.

This compound, a mixture of enniatin cyclohexadepsipeptides, is recognized for its antimicrobial and anti-inflammatory properties. A key aspect of its biological activity stems from its function as a potassium-selective ionophore. This guide will compare its ionophoretic characteristics with those of other prominent ionophores, including valinomycin, monensin, and nigericin.

Comparative Analysis of Ionophore Properties

The ionophoretic activity of a compound is defined by its ability to transport ions across lipid membranes. Key parameters for comparison include ion selectivity, the mechanism of transport, and the efficiency of ion translocation.

PropertyThis compound (Enniatins)ValinomycinMonensinNigericin
Primary Ion Selectivity K⁺ > Na⁺K⁺ >> Na⁺Na⁺ > K⁺K⁺ > Na⁺
Mechanism of Action Mobile CarrierMobile CarrierCarboxylic Ionophore (Electroneutral H⁺/cation exchange)Carboxylic Ionophore (Electroneutral H⁺/cation exchange)
Reported Translocation Rate of Ion-Complex (kMS) Data not available~2 x 10⁴ s⁻¹[1][2]~9 x 10³ s⁻¹ (for monensin-Na⁺)[3]~6 x 10³ s⁻¹ (for nigericin-K⁺)[4]
Mitochondrial Effects Depletes membrane potential, uncouples oxidative phosphorylation, induces swelling[5]Depletes membrane potential, uncouples oxidative phosphorylationDisrupts proton motive force, reduces intracellular pH[6]Dissipates K⁺ and proton gradients[7][8]
Other Notable Effects Anti-inflammatory (inhibits NF-κB and ERK signaling)[5]-Inhibits intracellular protein transport[9]Can transport Pb²⁺ with high selectivity[10]

Delving into the Mechanism of Action: Effects on Mitochondria

A primary target for many ionophores is the mitochondrion, where the disruption of ion gradients can have profound effects on cellular bioenergetics.

This compound, through its constituent enniatins, acts as a potassium ionophore at the mitochondrial membrane. This leads to an influx of K⁺ into the mitochondrial matrix, which dissipates the mitochondrial membrane potential (ΔΨm). The collapse of this potential uncouples oxidative phosphorylation from ATP synthesis, leading to a decrease in cellular energy production and inducing mitochondrial swelling.[5] Studies have shown a rank order of potency for mitochondrial impairment among related compounds, with a mixture of enniatins (similar to this compound) being more potent than enniatin B alone.[5]

Valinomycin, a classic K⁺ ionophore, operates through a similar mechanism, effectively shuttling potassium ions across the inner mitochondrial membrane and collapsing the membrane potential.[11] In contrast, carboxylic ionophores like monensin and nigericin facilitate an electroneutral exchange of cations for protons.[6][7][8] This action also disrupts the proton motive force, which is essential for ATP synthesis.[6]

Signaling Pathway Perturbations

Beyond direct effects on ion gradients, some ionophores can influence cellular signaling pathways. This compound and its enniatin components have been shown to exert anti-inflammatory effects by modulating key signaling cascades. Specifically, enniatins A1 and B1 have been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-Regulated Kinase (ERK) pathway.[5] This provides a molecular basis for the observed anti-inflammatory properties of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK activates ERK ERK Inflammatory Stimulus->ERK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK inhibits This compound->ERK inhibits Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes activates transcription

This compound's Anti-inflammatory Signaling Pathway

Experimental Protocols

Accurate comparison of ionophore activity relies on standardized and reproducible experimental protocols. Below are methodologies for key assays used to characterize and compare these compounds.

Liposome-Based Ion Flux Assay using a Potential-Sensitive Dye

This assay measures the ability of an ionophore to transport cations across a lipid bilayer, leading to a change in membrane potential that is detected by a potential-sensitive dye.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare K⁺-loaded liposomes containing a potential-sensitive dye (e.g., safranine) B Establish a K⁺ gradient by diluting liposomes in a K⁺-free buffer A->B C Monitor baseline fluorescence B->C D Add ionophore (e.g., this compound) C->D E Record the change in fluorescence over time as K⁺ efflux generates a membrane potential D->E F Calculate the initial rate of fluorescence change E->F G Compare rates between different ionophores F->G

Workflow for Liposome-Based Ion Flux Assay

Detailed Methodology:

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., phosphatidylcholine:cholesterol) by the extrusion method.

    • During hydration, include a high concentration of the ion to be transported (e.g., 100 mM KCl) and a potential-sensitive fluorescent dye (e.g., safranine) in the buffer.

    • Remove non-encapsulated ions and dye by size-exclusion chromatography, eluting with an iso-osmotic, ion-free buffer (e.g., containing sucrose).

  • Fluorescence Measurement:

    • Dilute the prepared liposomes in the ion-free buffer in a fluorometer cuvette to establish a significant ion gradient.

    • Record the baseline fluorescence of the potential-sensitive dye.

    • Initiate the transport by adding a known concentration of the ionophore (dissolved in a suitable solvent like ethanol or DMSO).

    • Monitor the change in fluorescence over time. For safranine, an inside-negative membrane potential will cause an increase in fluorescence.

  • Data Analysis:

    • The initial rate of fluorescence change is proportional to the rate of ion transport.

    • Compare the initial rates obtained for different ionophores at the same concentration to determine their relative transport efficiencies.

Mitochondrial Membrane Potential Assay

This cell-based assay assesses the effect of ionophores on the mitochondrial membrane potential (ΔΨm) using a cationic, fluorescent dye.

Detailed Methodology:

  • Cell Culture and Staining:

    • Culture the cells of interest to an appropriate confluency.

    • Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner (e.g., TMRM or JC-1) according to the manufacturer's instructions.

  • Ionophore Treatment and Imaging:

    • After staining, replace the medium with a buffer suitable for live-cell imaging.

    • Acquire baseline fluorescence images using a fluorescence microscope.

    • Add the ionophore at the desired concentration and acquire time-lapse images to monitor the change in mitochondrial fluorescence.

    • A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

  • Data Analysis:

    • Quantify the fluorescence intensity in the mitochondrial regions of interest over time.

    • Compare the rate and extent of fluorescence decrease between different ionophores to assess their relative potency in dissipating the mitochondrial membrane potential.

Conclusion

References

Fusafungine: A Review of Cross-Resistance Studies and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of fusafungine, a polypeptide antibiotic with anti-inflammatory properties, focusing on the available research regarding cross-resistance with other antibiotics. While in-vitro studies have concluded that this compound does not induce cross-resistance, access to the detailed primary experimental data remains limited. This document summarizes the available findings, presents the antimicrobial spectrum of this compound, and outlines the likely experimental protocols used in its evaluation.

Executive Summary

This compound, a mixture of enniatin cyclohexadepsipeptides, has demonstrated a unique mechanism of action, primarily disrupting the cell membrane of susceptible microorganisms. Notably, published research asserts that in vitro studies have not shown evidence of acquired resistance or cross-resistance to this compound with other commonly used antibiotics.[1][2] However, it is crucial to note that this compound was withdrawn from the European market in 2016 due to concerns about rare but severe allergic reactions and the theoretical potential for promoting antibiotic resistance, despite insufficient evidence for the latter.[3][4]

Antimicrobial Spectrum of this compound

This compound exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature.

MicroorganismTypeMIC (mcg/ml)
Gram-positive cocci and bacteria (aerobic and anaerobic)Bacteria< 30
Mycoplasma pneumoniaeBacteria< 18
Streptococcus mutansBacteria< 30
Candida albicansFungus< 32
Nocardia sp.Bacteria< 13

Data sourced from German-Fattal & German, 1990.[1]

Cross-Resistance Studies: A Literature Review

The European Medicines Agency (EMA), in its 2016 review, acknowledged the concerns about the potential for this compound to promote antibiotic resistance. However, it also stated that there was "insufficient evidence to establish that this compound can increase the risk of resistance," although the risk could not be ruled out.[3]

Probable Experimental Protocols

While the specific protocols from the primary studies on this compound cross-resistance are not accessible, standard microbiological methods would have been employed. The following outlines a likely methodology for such investigations.

Bacterial Strain Selection

A panel of clinically relevant bacterial strains, including both wild-type and strains with known resistance to various classes of antibiotics (e.g., beta-lactams, macrolides, aminoglycosides, quinolones), would be selected.

Antimicrobial Susceptibility Testing (AST)

The Minimum Inhibitory Concentration (MIC) of this compound and a panel of comparator antibiotics would be determined for each bacterial strain. The broth microdilution method is a standard approach.

Workflow for Antimicrobial Susceptibility Testing:

cluster_prep Preparation cluster_testing MIC Determination (Broth Microdilution) cluster_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., Mueller-Hinton Broth) inoculation Inoculation of wells with standardized bacterial suspension bacterial_culture->inoculation antibiotic_stock Antibiotic Stock Solutions (this compound & Comparators) serial_dilution Serial Dilution of Antibiotics in 96-well plates antibiotic_stock->serial_dilution serial_dilution->inoculation incubation Incubation (e.g., 37°C for 18-24h) inoculation->incubation read_results Visual or Spectrophotometric Reading of Results incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Workflow for Determining Minimum Inhibitory Concentration (MIC).
Cross-Resistance Assessment

To assess cross-resistance, the MICs of other antibiotics would be compared between the wild-type strains and any strains that might develop resistance to this compound after repeated exposure to sub-lethal concentrations. An absence of a significant change in the MICs of the other antibiotics for the this compound-exposed strains would indicate a lack of cross-resistance.

Logical Flow for Cross-Resistance Assessment:

start Select Wild-Type Bacterial Strain mic_initial Determine Initial MICs (this compound & Other Antibiotics) start->mic_initial expose Repeatedly expose strain to sub-lethal concentrations of this compound mic_initial->expose select_colonies Select colonies that grow at higher this compound concentrations expose->select_colonies mic_final Determine Final MICs (this compound & Other Antibiotics) for selected colonies select_colonies->mic_final compare Compare Initial and Final MICs of Other Antibiotics mic_final->compare no_cross_resistance Conclusion: No Cross-Resistance compare->no_cross_resistance No significant change in MICs cross_resistance Conclusion: Cross-Resistance Observed compare->cross_resistance Significant change in MICs This compound This compound macrophage Macrophage This compound->macrophage acts on pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) macrophage->pro_inflammatory_cytokines inhibits production of inflammation Inflammation pro_inflammatory_cytokines->inflammation promotes

References

Comparative Transcriptomic Analysis of Fusafungine and Fluticasone Propionate in Respiratory Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Fusafungine and a common inhaled corticosteroid, Fluticasone Propionate, on respiratory epithelial cells. Due to the limited availability of direct comparative transcriptomic studies involving this compound, this document synthesizes known molecular effects of this compound with available transcriptomic data for Fluticasone Propionate to offer a valuable comparative perspective for research and drug development.

Introduction

This compound is a topical anti-inflammatory and antibiotic agent, formerly used for the treatment of upper respiratory tract infections.[1] It is a mixture of enniatin cyclohexadepsipeptides produced by the fungus Fusarium lateritium.[1] Its mechanism of action involves the modulation of inflammatory responses. Fluticasone Propionate is a synthetic corticosteroid widely used in the management of asthma and allergic rhinitis, exerting its effects through the regulation of gene expression.[2][3] Understanding the distinct transcriptomic signatures of these compounds is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

Comparative Transcriptomic Effects

Table 1: Comparative Effects on Key Inflammatory Gene Expression
Gene/PathwayThis compoundFluticasone Propionate
Pro-inflammatory Cytokines
TNF-α (Tumor Necrosis Factor-alpha)Downregulation of protein production, likely post-transcriptional.[1]Downregulation of gene expression.[3]
IL-1β (Interleukin-1 beta)Inhibition of production.[1]Downregulation of gene expression.
IL-6 (Interleukin-6)Inhibition of production.[1]Downregulation of gene expression.
IL-8 (CXCL8)-Significant suppression of mRNA expression.[4][5]
Adhesion Molecules
ICAM-1 (Intercellular Adhesion Molecule-1)Downregulation of expression.[1]Downregulation of expression.[6]
VCAM-1 (Vascular Cell Adhesion Molecule-1)-Downregulation of expression.[6]
Other Inflammatory Mediators
RANTES (CCL5)No significant effect on expression.[1]Downregulation of secretion.[6]
GM-CSF (Granulocyte-macrophage colony-stimulating factor)-Downregulation of secretion.[6]
Immune Defense Genes
IFNB1 (Interferon Beta 1)-Significant suppression of mRNA expression.[4][5]
S100A8-Significant suppression of mRNA expression.[4][5]
LTF (Lactotransferrin)-No significant effect on expression.[4][5]

Signaling Pathways

The anti-inflammatory effects of both this compound and Fluticasone Propionate are mediated through distinct signaling pathways.

This compound's Putative Anti-inflammatory Signaling

This compound is known to inhibit the production of pro-inflammatory cytokines. While the precise upstream signaling cascade is not fully elucidated from a transcriptomic perspective, it is understood to modulate inflammatory responses, potentially impacting pathways like NF-κB.

Fusafungine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Signaling_Cascade Upstream Signaling (e.g., MAPK/NF-κB precursors) Inflammatory_Stimulus->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation This compound This compound This compound->NFkB_Activation Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1, IL-6) NFkB_Activation->Gene_Expression Fluticasone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluticasone Fluticasone Propionate GR Glucocorticoid Receptor (GR) Fluticasone->GR GR_Complex GR-Fluticasone Complex GR->GR_Complex Binding GRE Glucocorticoid Response Elements (GREs) GR_Complex->GRE Translocation & Binding Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, IL-8) GRE->Pro_Inflammatory_Genes Repression Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Activation Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Cell_Culture Bronchial Epithelial Cell Culture (e.g., ALI) Treatment Treatment: - Control - this compound - Fluticasone Propionate Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC_Alignment Read Quality Control & Alignment Sequencing->QC_Alignment Quantification Gene Expression Quantification QC_Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Pathway & Functional Enrichment Analysis DEA->Functional_Analysis

References

A Retrospective In Vitro Efficacy Benchmark: Fusafungine vs. Modern Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a retrospective in vitro comparison of fusafungine, a formerly marketed antibiotic, against contemporary antibiotics used in the treatment of respiratory tract infections. Due to its withdrawal from the market in 2016 by the European Medicines Agency due to safety concerns, including severe allergic reactions and the potential for promoting antibiotic resistance, this document serves as a historical and scientific reference.[1] The data presented is compiled from various historical studies and is intended for informational and research purposes.

Overview of this compound

This compound is a cyclic depsipeptide antibiotic derived from the fungus Fusarium lateritium.[1][2] It exhibits bacteriostatic activity against a range of microorganisms implicated in respiratory tract infections, including Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus (including methicillin-resistant strains), Mycoplasma pneumoniae, and Legionella pneumophila.[2][3] In addition to its antibacterial properties, this compound possesses anti-inflammatory effects by downregulating the expression of intercellular adhesion molecule-1 (ICAM-1) and inhibiting the production of pro-inflammatory cytokines.[2][3][4]

In Vitro Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key respiratory pathogens, compiled from historical data. For comparative purposes, typical MIC ranges for modern antibiotics such as Levofloxacin, Azithromycin, and Ceftriaxone are also provided. It is crucial to note that these values are not from direct head-to-head comparative studies and should be interpreted with caution.

PathogenThis compound MIC (µg/mL)Levofloxacin MIC (µg/mL)Azithromycin MIC (µg/mL)Ceftriaxone MIC (µg/mL)
Streptococcus pneumoniae< 300.5 - 20.5 - 20.03 - 2
Haemophilus influenzae< 300.015 - 0.51 - 40.004 - 0.125
Staphylococcus aureus< 300.12 - 41 - >2561 - 8
Mycoplasma pneumoniae< 180.12 - 1≤0.004 - 0.015Not Applicable
Candida albicans< 32Not ApplicableNot ApplicableNot Applicable

Note: MIC values for modern antibiotics are sourced from various contemporary studies and may vary based on geographic location and resistance patterns. The provided this compound MIC data is based on older research.[5]

Experimental Protocols

The determination of in vitro efficacy for antibiotics is primarily conducted through Minimum Inhibitory Concentration (MIC) assays. The broth microdilution method is a standard and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Protocol for Water-Insoluble Compounds like this compound:

Given that this compound is not readily soluble in standard testing media, modifications to the standard broth microdilution protocol are necessary.

  • Stock Solution Preparation: A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilutions: The stock solution is then serially diluted in the microtiter plate using the appropriate broth medium. It is crucial to ensure that the final concentration of the solvent does not exceed a level that would affect bacterial growth (typically ≤1% v/v).

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared in the broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature and duration for the specific bacterium being tested (e.g., 35-37°C for 18-24 hours).

  • MIC Determination: The MIC is read as the lowest concentration of this compound that shows no visible turbidity.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antibiotic Stock Solution serial Perform Serial Dilutions in Microtiter Plate stock->serial Two-fold dilutions inoculate Inoculate Wells with Bacterial Suspension serial->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate Controlled conditions read Read for Visible Growth (Turbidity) incubate->read determine Determine MIC read->determine Lowest concentration with no growth Fusafungine_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects This compound This compound channel Ion Channel Formation This compound->channel Inserts into membrane disruption Membrane Potential Disruption channel->disruption Uncontrolled ion flux atp ATP Synthesis Inhibition disruption->atp transport Nutrient Transport Impairment disruption->transport growth Bacterial Growth Inhibition (Bacteriostatic) atp->growth transport->growth

References

In Vitro Synergistic Effects of Fusafungine's Active Components with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine, an antimicrobial agent formerly used for upper respiratory tract infections, is a mixture of enniatin cyclohexadepsipeptides produced by the fungus Fusarium lateritium.[1][2] Although this compound has been withdrawn from the market due to concerns about severe allergic reactions, its constituent compounds, particularly the enniatins, remain subjects of scientific interest for their biological activities. This guide provides a comparative analysis of the in vitro synergistic effects of enniatins, the active components of this compound, with other antimicrobial agents. Due to the limited availability of recent research on this compound itself, this guide focuses on a key study investigating the synergistic potential of Enniatin A1, a major component of this compound, against Mycobacterium tuberculosis.

Data Presentation: Synergistic Activity of Enniatin A1

The following table summarizes the quantitative data from a study investigating the synergistic effects of Enniatin A1 with first and second-line anti-tuberculosis drugs. The synergy was evaluated using the checkerboard method, and the Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction. A FICI of ≤ 0.5 indicates synergy.

Compound Combination Test Organism MIC of Enniatin A1 Alone (µg/mL) MIC of Enniatin A1 in Combination (µg/mL) Fold Reduction in MIC of Enniatin A1 FICI Interaction
Enniatin A1 + RifamycinMycobacterium tuberculosis20.0156128≤ 0.5Synergy
Enniatin A1 + AmikacinMycobacterium tuberculosis20.258≤ 0.5Synergy
Enniatin A1 + EthambutolMycobacterium tuberculosis20.54≤ 0.5Synergy
Enniatin A1 + IsoniazidMycobacterium tuberculosis2>1<2> 0.5No Interaction

Experimental Protocols

Checkerboard Microdilution Assay

The synergistic activity of Enniatin A1 with other compounds was determined using the checkerboard broth microdilution method.[3][4] This technique allows for the testing of multiple combinations of two drugs at different concentrations to assess their combined effect.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (or other appropriate growth medium for the test organism)

  • Test compounds (e.g., Enniatin A1 and antibiotics)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of Compound A (e.g., antibiotic) horizontally along the columns of the 96-well plate.

    • Prepare serial twofold dilutions of Compound B (e.g., Enniatin A1) vertically along the rows of the plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls:

    • Growth Control: Wells containing only the broth and the inoculum.

    • Sterility Control: Wells containing only the broth.

    • Individual Drug MIC: Rows and columns are dedicated to determining the Minimum Inhibitory Concentration (MIC) of each drug alone.

  • Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24-48 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the drug(s) that inhibits visible growth of the microorganism.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference (or Additive): 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Mandatory Visualizations

Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prepare Drug A Dilutions Prepare Drug A Dilutions Dispense Drugs into 96-Well Plate Dispense Drugs into 96-Well Plate Prepare Drug A Dilutions->Dispense Drugs into 96-Well Plate Prepare Drug B Dilutions Prepare Drug B Dilutions Prepare Drug B Dilutions->Dispense Drugs into 96-Well Plate Prepare Inoculum Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Dispense Drugs into 96-Well Plate->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MICs Read MICs Incubate Plate->Read MICs Calculate FICI Calculate FICI Read MICs->Calculate FICI Determine Interaction Determine Interaction Calculate FICI->Determine Interaction

Caption: Workflow of the checkerboard microdilution assay.

Proposed Mechanism of Synergistic Action

Enniatins, including Enniatin A1, are known to act as ionophores.[5][6][7] An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer, such as a cell membrane. This action can disrupt the membrane's electrochemical potential. The proposed mechanism for the synergistic effect of Enniatin A1 with other antibiotics is its ability to increase the permeability of the bacterial cell wall, thereby facilitating the entry of the other drug.

G cluster_cell Bacterial Cell Cell Wall Cell Wall Increased Permeability Increased Permeability Cell Wall->Increased Permeability Cell Membrane Cell Membrane Intracellular Space Intracellular Space Cell Membrane->Intracellular Space Bacterial Cell Death Bacterial Cell Death Intracellular Space->Bacterial Cell Death leads to Enniatin A1 Enniatin A1 Enniatin A1->Cell Wall interacts with Antibiotic Antibiotic Enhanced Antibiotic Entry Enhanced Antibiotic Entry Antibiotic->Enhanced Antibiotic Entry Increased Permeability->Enhanced Antibiotic Entry Enhanced Antibiotic Entry->Cell Membrane

Caption: Proposed mechanism of Enniatin A1 synergistic action.

Conclusion

The available in vitro data, particularly from the study on Enniatin A1, suggests that components of this compound have the potential for synergistic interactions with other antimicrobial agents. The ionophoric nature of enniatins appears to be a key factor in this synergy, likely by increasing the permeability of the microbial cell envelope to other drugs. While research on this compound itself has diminished since its market withdrawal, these findings highlight the potential of enniatins as a class of compounds that could be explored for combination therapies. Further research is warranted to investigate the synergistic potential of other enniatins found in this compound against a broader range of clinically relevant pathogens. The detailed experimental protocols and the mechanistic insights provided in this guide can serve as a foundation for such future investigations in the field of antimicrobial drug discovery and development.

References

Fusafungine: A Comparative Analysis of its Effects on Bacterial and Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fusafungine, a cyclic depsipeptide antibiotic derived from the fungus Fusarium lateritium, has historically been used as a topical agent for respiratory tract infections. Its clinical application stemmed from its dual action as both an antimicrobial and an anti-inflammatory agent. However, concerns regarding severe allergic reactions led to its withdrawal from the market in several countries.[1] Despite its withdrawal from clinical use, the distinct mechanisms through which this compound interacts with bacterial and mammalian cells remain a subject of scientific interest, offering potential insights for the development of novel therapeutic agents. This guide provides a comparative analysis of the differential effects of this compound on bacterial and mammalian cells, supported by available experimental data.

Differential Cytotoxicity: A Quantitative Comparison

A key aspect of any antimicrobial agent is its selective toxicity towards pathogens over host cells. The following tables summarize the available data on the minimum inhibitory concentrations (MICs) of this compound against various bacteria and the cytotoxic concentrations (IC50) against a mammalian cell line.

Bacterial SpeciesTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Gram-positive cocci (aerobic and anaerobic)Bacteria< 30[2]
Mycoplasma pneumoniaeBacteria< 18[2]
Streptococcus mutansBacteria< 30[2]
Candida albicansFungi< 32[2]
Nocardia sp.Bacteria< 13[2]

Table 1: Antimicrobial Activity of this compound. This table presents the MIC values of this compound against a range of microorganisms, indicating its bacteriostatic activity.

Cell LineCell TypeIC50 (µM)IC50 (µg/mL)
WI38Human Lung Fibroblast18~11.5

Table 2: Cytotoxicity of Fusaproliferin (a related Fusarium mycotoxin) on a Human Cell Line. This table shows the IC50 value of Fusaproliferin, a mycotoxin structurally related to some components of this compound, on a non-tumor human lung fibroblast cell line. It is important to note that this is not a direct measure of this compound cytotoxicity but provides an indication of the potential for effects on mammalian cells.

Mechanistic Insights: Divergent Pathways of Action

This compound's differential effects on bacterial and mammalian cells are rooted in its distinct mechanisms of action at the cellular and molecular levels.

Action on Bacterial Cells: Membrane Disruption

The primary antibacterial action of this compound is attributed to its ability to disrupt the integrity of the bacterial cell membrane.[3] this compound is a mixture of enniatins, which act as ionophores.[4] These molecules can insert into the lipid bilayer of the cell membrane and facilitate the transport of ions, such as potassium, across the membrane. This disruption of the ion gradient leads to a loss of membrane potential, impairment of essential cellular processes, and ultimately, inhibition of bacterial growth (bacteriostatic effect).

cluster_bacterial_cell Bacterial Cell Bacterial Membrane Bacterial Membrane Ion Gradient Disruption Ion Gradient Disruption Bacterial Membrane->Ion Gradient Disruption This compound (Ionophore) Loss of Membrane Potential Loss of Membrane Potential Ion Gradient Disruption->Loss of Membrane Potential Inhibition of Cellular Processes Inhibition of Cellular Processes Loss of Membrane Potential->Inhibition of Cellular Processes Bacteriostatic Effect Bacteriostatic Effect Inhibition of Cellular Processes->Bacteriostatic Effect

Caption: Mechanism of this compound's antibacterial action.

Action on Mammalian Cells: Anti-inflammatory Signaling Pathways

In contrast to its membrane-disrupting activity in bacteria, this compound's effects on mammalian cells, at therapeutic concentrations, are primarily characterized by the modulation of inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines and the expression of adhesion molecules involved in the inflammatory cascade.[3]

The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway Inhibition:

Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. This compound has been shown to interfere with this cascade, although the precise point of inhibition is not fully elucidated.

Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) IKK Complex IKK Complex Inflammatory Stimulus (LPS)->IKK Complex IkB Phosphorylation & Degradation IkB Phosphorylation & Degradation IKK Complex->IkB Phosphorylation & Degradation NF-kB (p50/p65) Translocation NF-kB (p50/p65) Translocation IkB Phosphorylation & Degradation->NF-kB (p50/p65) Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-kB (p50/p65) Translocation->Pro-inflammatory Gene Transcription Cytokine Production (TNF-a, IL-6, etc.) Cytokine Production (TNF-a, IL-6, etc.) Pro-inflammatory Gene Transcription->Cytokine Production (TNF-a, IL-6, etc.) This compound This compound This compound->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Pathway Inhibition:

The MAPK pathway is another critical regulator of inflammation. Inflammatory stimuli can activate a cascade of protein kinases (MAPKKK -> MAPKK -> MAPK), leading to the activation of transcription factors that drive the expression of inflammatory mediators. While the precise interactions are still under investigation, evidence suggests that this compound can also modulate this pathway to exert its anti-inflammatory effects.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is typically determined using a broth microdilution method.[5]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound on mammalian cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial activity.[6][7][8]

  • Cell Seeding: Mammalian cells (e.g., human lung fibroblasts, epithelial cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment with this compound: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve this compound) is also included.

  • Incubation: The cells are incubated with this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Seed Mammalian Cells Seed Mammalian Cells Treat with this compound Treat with this compound Seed Mammalian Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for a mammalian cell cytotoxicity (MTT) assay.

Conclusion

This compound exhibits a clear differential effect on bacterial and mammalian cells. Its action on bacteria is primarily cytotoxic, mediated by the disruption of cell membrane integrity through its ionophoric activity. In contrast, its effects on mammalian cells at therapeutic concentrations are predominantly immunomodulatory, involving the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK. This selective activity underscores the potential for developing antimicrobial agents that can also modulate the host inflammatory response. Further research into the specific molecular targets of this compound within mammalian signaling cascades could provide valuable insights for the design of new drugs with improved safety and efficacy profiles for the treatment of infectious and inflammatory diseases.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Fusafungine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a pharmaceutical compound extends beyond its experimental use. The proper disposal of fusafungine, an antibiotic formerly used in nasal and mouth sprays, is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance. Although this compound-containing medicines were withdrawn from the European market in 2016 due to concerns about serious allergic reactions and the potential for antibiotic resistance, residual stocks may still exist in research and development settings.[1][2] This guide provides a procedural framework for the safe and compliant disposal of this compound.

Core Principles of Pharmaceutical Waste Management

The disposal of any pharmaceutical, including this compound, should adhere to established guidelines for chemical and pharmaceutical waste. The primary objectives are to prevent the release of active pharmaceutical ingredients (APIs) into the environment and to mitigate the development of antibiotic resistance.[3][4] Improper disposal, such as flushing down the drain or discarding in regular trash without precaution, can lead to the contamination of water systems and soil, potentially harming wildlife and human health.[5][6][7]

Recommended Disposal Procedures for this compound

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including gloves (nitrile or other chemically resistant material), safety glasses with side-shields or goggles, and a standard laboratory coat. If there is a risk of generating dust or aerosols, a respirator should be used in a well-ventilated area, such as a chemical fume hood.[8]

  • Segregation and Collection:

    • Solid Waste: Collect all solid this compound waste, including unused product, contaminated weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container. The container must be compatible with chemical waste and have a secure lid.

    • Liquid Waste: Any liquid waste containing this compound, such as solutions from experiments, should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify "this compound" as a constituent. The label should also include the date of waste generation and the name of the responsible laboratory or researcher.[8]

  • Storage: Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic, pending collection. Ensure compliance with your institution's guidelines for hazardous waste storage.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.[8][9] Provide the Safety Data Sheet (SDS) for this compound to the disposal vendor to ensure they have all the necessary information for safe handling and transport.

  • Incineration: The standard and recommended method for the final disposal of pharmaceutical waste is high-temperature incineration by an approved environmental management vendor.[8][9] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound from a laboratory setting.

Fusafungine_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A Identify this compound Waste (Solid & Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste into Labeled Hazardous Waste Containers B->C Containment D Store Securely Pending Collection C->D Secure Storage E Contact EHS or Licensed Hazardous Waste Contractor D->E Initiate Disposal F Arrange for Waste Collection E->F G Transport to Approved Facility F->G H High-Temperature Incineration G->H Final Destruction

This compound Disposal Workflow Diagram

Quantitative Data on Pharmaceutical Disposal

While specific quantitative data for this compound disposal is unavailable, general statistics highlight the importance of proper pharmaceutical waste management. For instance, studies have shown that a significant percentage of unused medications are improperly disposed of in household trash or flushed down the toilet, contributing to environmental contamination.[6] The World Health Organization estimates that a portion of the daily medical waste generated per hospital bed consists of unused medicines.[10]

Disposal Method Environmental Consideration Recommendation
Incineration by a licensed facility Destroys the active pharmaceutical ingredient, preventing environmental release.Highly Recommended for all pharmaceutical waste from research settings.
Landfill (in household trash) Risk of leaching into soil and groundwater.[5]Not recommended for laboratory quantities of chemical waste. For household medicine, the FDA provides specific guidelines to mix with unpalatable substances before disposal.[11][12]
Sewer System (flushing) Wastewater treatment plants are often not equipped to remove pharmaceutical compounds, leading to water contamination.[3][12]Not recommended, unless specifically instructed by drug labeling for certain high-risk medications to prevent accidental ingestion.[11][13] this compound is not on such lists.
Return to Manufacturer/Take-Back Programs Ensures proper disposal by the entity most knowledgeable about the compound.[12][13][14]A viable and encouraged option where available.

References

Personal protective equipment for handling Fusafungine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fusafungine. The following procedural guidance is based on established safety protocols for hazardous pharmaceutical compounds and the known risks associated with this compound.

Warning: this compound has been withdrawn from medicinal use in the European Union due to the risk of severe, life-threatening allergic reactions, including bronchospasm (excessive and prolonged contraction of the airway muscles leading to difficulty breathing).[1][2][3] Extreme caution should be exercised when handling this compound.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous substance. The primary health risks are allergic reactions upon contact or inhalation. It is also recognized as being harmful to aquatic life with long-lasting effects.[4]

Hazard ClassificationGHS CodeDescriptionSource
Skin Sensitization H317May cause an allergic skin reaction.PubChem[4]
Hazardous to the Aquatic Environment, Long-term Hazard H412Harmful to aquatic life with long lasting effects.PubChem[4]

Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of a specific OEL, a conservative approach using occupational exposure banding for potent compounds should be adopted to minimize exposure.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through skin contact, inhalation, or eye contact.[7][8][9]

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[8][9]Prevents skin contact and absorption. The outer glove should be removed immediately after handling.
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[8][9]Protects skin and personal clothing from contamination.
Respiratory Protection A fit-tested NIOSH-certified N95 or higher respirator.[7][10]Required when handling this compound powder or when aerosol generation is possible.
Eye Protection Chemical splash goggles and a face shield.[8][10][11]Protects against splashes, spills, and airborne particles.
Additional Garb Disposable head, hair, and shoe covers.Minimizes the spread of contamination.

Safe Handling and Operational Plan

All handling of this compound, especially the powder form, must occur in a designated controlled area with restricted access.[9]

3.1. Engineering Controls

  • Ventilation: All procedures involving open handling of this compound powder must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[6]

  • Containment: Use containment strategies such as closed-system drug-transfer devices (CSTDs) for solution transfers to minimize the risk of spills and aerosol generation.

3.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by lining it with disposable, absorbent bench paper.

  • Weighing: Weighing of this compound powder should be done in a ventilated enclosure to contain any airborne particles.

  • Solubilization: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work surface with an appropriate deactivating agent (if known) or a cleaning agent, followed by water. Remove the outer pair of gloves and dispose of them as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9]

Disposal Plan

This compound is harmful to aquatic life and must be disposed of as hazardous chemical waste.[4] Do not dispose of this compound or its containers in regular trash or down the drain.[12][13]

4.1. Waste Segregation and Collection

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, gowns, bench paper, vials) must be placed in a clearly labeled, sealed hazardous waste container.[12][14]

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[14]

4.2. Disposal Procedure

  • Segregate waste at the point of generation.

  • Ensure all waste containers are properly labeled with "Hazardous Waste" and the identity of the chemical (this compound).

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste, which typically involves coordination with an environmental health and safety (EHS) department or a licensed disposal company.[15][16]

Emergency Procedures

5.1. Spills

  • Evacuate and restrict access to the spill area.

  • Don appropriate PPE before cleanup.

  • For small powder spills, gently cover with a damp absorbent material to avoid raising dust.[12]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collect all cleanup materials in a sealed hazardous waste container.

  • Clean the spill area thoroughly.

5.2. Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

Workflow for Safe Handling of this compound

Fusafungine_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal Phase prep_area Designate & Prepare Controlled Work Area don_ppe Don Full PPE (Double Gloves, Gown, Respirator, Goggles) prep_area->don_ppe weigh Weigh this compound Powder don_ppe->weigh solubilize Prepare Solutions weigh->solubilize experiment Perform Experimental Procedures solubilize->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate segregate_waste Segregate Contaminated Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste doff_ppe Doff PPE & Dispose in Hazardous Waste segregate_waste->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.